molecular formula C22H19NO4S B1178014 royalisin CAS No. 128906-89-8

royalisin

Cat. No.: B1178014
CAS No.: 128906-89-8
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Description

Royalisin is a potent 5.5 kDa antibacterial peptide (51 amino acids) originally isolated from the royal jelly of the honeybee Apis mellifera L. . It belongs to the insect defensin family of antimicrobial peptides and is characterized by its three intramolecular disulfide linkages, which create a stable, compact globular structure and are crucial for its antimicrobial activity . This recombinant this compound exhibits potent and selective antibacterial activity, specifically inhibiting the growth of Gram-positive bacteria, including strains of Bacillus subtilis , Staphylococcus aureus , and Micrococcus flavus . Its mechanism of action is associated with the disruption and dysfunction of bacterial cell walls and membranes. Studies confirm that its activity leads to a decrease in bacterial cell surface hydrophobicity and the leakage of intracellular, 260-nm absorbing materials, ultimately causing cell death . Observations via transmission electron microscopy have visually confirmed that this compound induces damage to the cell membrane . Due to its specific mechanism and potency, this compound is a valuable tool for researchers studying innate immunity in insects, developing novel antimicrobial agents to combat Gram-positive pathogens, and exploring applications in food preservation and pharmaceutical sciences . This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

128906-89-8

Molecular Formula

C22H19NO4S

Synonyms

royalisin

Origin of Product

United States

Foundational & Exploratory

Royalisin's Assault on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the mechanism of action of royalisin, a potent antimicrobial peptide derived from royal jelly, has been released today. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, elucidating how this natural compound effectively combats bacterial infections, with a primary focus on its disruptive action on bacterial cell walls.

Core Mechanism of Action: A Multi-Pronged Attack

This compound, a member of the defensin family of antimicrobial peptides, exhibits potent bactericidal activity, primarily against Gram-positive bacteria.[1][2][3] Its efficacy stems from a multi-faceted assault on the bacterial cell envelope, leading to cell death. The primary mechanisms involve the disruption of the cell wall and membrane, a process evidenced by several key cellular changes.[4][5][6][7]

The initial interaction of this compound with the bacterial cell surface is electrostatic, driven by the peptide's positive charge and the negative charge of the bacterial envelope components. This is followed by a series of events that compromise the structural integrity of the cell:

  • Decreased Cell Surface Hydrophobicity: this compound significantly reduces the hydrophobicity of the bacterial cell surface.[1][8][9] This alteration is a crucial step that facilitates further interaction with the cell membrane.

  • Membrane Permeabilization: The peptide then disrupts the cytoplasmic membrane, leading to the leakage of intracellular components. This is confirmed by the release of materials that absorb light at 260 nm, such as nucleic acids, from the cytoplasm.[1][6][7]

  • Structural Damage: Transmission electron microscopy has revealed severe morphological changes in bacteria treated with this compound, including the disruption of the cell wall and membrane, ultimately leading to cell lysis.[4][6]

The antimicrobial activity of this compound is directly correlated with its concentration.[1] Furthermore, its three-dimensional structure, stabilized by intramolecular disulfide bonds, is critical for its potent antibacterial properties.[10]

Quantitative Efficacy of this compound

The antibacterial potency of this compound has been quantified against various Gram-positive bacteria using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
Bacillus subtilis62.5[1]
Micrococcus flavus125[1]
Staphylococcus aureus250[1]
Clostridium tetani250[1]

Experimental Protocols

To facilitate further research and validation of this compound's mechanism of action, this guide provides detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound peptide

  • Target bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the target bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the peptide in a suitable buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of MHB to each well. Add 50 µL of the bacterial inoculum to each well. Finally, add 50 µL of the serially diluted this compound to the wells, resulting in a final volume of 150 µL per well. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cell Surface Hydrophobicity Assay

This assay measures the change in bacterial cell surface hydrophobicity upon treatment with this compound.

Materials:

  • Bacterial culture

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • A hydrocarbon (e.g., n-hexadecane)

  • Spectrophotometer

Procedure:

  • Bacterial Preparation: Harvest bacterial cells from a culture in the logarithmic growth phase by centrifugation. Wash the cells twice with PBS and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Treatment: Treat the bacterial suspension with this compound at its MIC for a defined period (e.g., 60 minutes). An untreated bacterial suspension serves as the control.

  • Hydrocarbon Partitioning: Add 1 mL of n-hexadecane to 3 mL of the bacterial suspension in a glass tube. Vortex the mixture for 2 minutes to ensure thorough mixing and allow the phases to separate for 15 minutes.

  • Measurement: Carefully remove the aqueous (lower) phase and measure its optical density at 600 nm.

  • Calculation: The percentage of hydrophobicity is calculated using the formula: % Hydrophobicity = [(ODinitial - ODfinal) / ODinitial] x 100.

Membrane Permeability Assay (260 nm Absorbing Material Leakage)

This assay quantifies the release of intracellular components, such as nucleic acids, as an indicator of membrane damage.

Materials:

  • Bacterial culture

  • This compound solution

  • Tris buffer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Bacterial Preparation: Prepare a mid-logarithmic phase bacterial culture. Harvest the cells by centrifugation, wash them, and resuspend them in Tris buffer to a specific optical density.

  • Treatment: Add this compound to the bacterial suspension at its MIC. An untreated suspension serves as a control.

  • Sample Collection: At various time intervals (e.g., 0, 15, 30, 60 minutes), take aliquots of the bacterial suspension.

  • Centrifugation: Centrifuge the aliquots to pellet the bacterial cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm over time indicates the leakage of intracellular material.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes in bacterial cells after treatment with this compound.

Materials:

  • Bacterial culture

  • This compound solution

  • Fixatives (e.g., glutaraldehyde, osmium tetroxide)

  • Dehydrating agents (e.g., ethanol series)

  • Embedding resin (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Transmission Electron Microscope

Procedure:

  • Treatment: Treat a mid-logarithmic phase bacterial culture with this compound at its MIC for a specified duration.

  • Fixation: Harvest the bacterial cells by centrifugation and fix them with a primary fixative (e.g., 2.5% glutaraldehyde) overnight at 4°C.

  • Post-fixation: Wash the cells and post-fix them with a secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol concentrations and then embed them in resin.

  • Sectioning and Staining: Cut ultrathin sections of the embedded samples and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Observe the stained sections under a transmission electron microscope to visualize any morphological changes in the cell wall and membrane.

Visualizing the Mechanism and Workflows

To further clarify the processes involved in this compound's action and the experimental procedures, the following diagrams have been generated.

This compound's Mechanism of Action on Bacterial Cell Wall This compound This compound (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialCell Gram-Positive Bacterial Cell Wall (Negatively Charged) BacterialCell->ElectrostaticInteraction HydrophobicityDecrease Decreased Cell Surface Hydrophobicity ElectrostaticInteraction->HydrophobicityDecrease MembraneDisruption Membrane Disruption & Permeabilization HydrophobicityDecrease->MembraneDisruption Leakage Leakage of Intracellular Components (ions, ATP, nucleic acids) MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath Experimental Workflow for MIC Determination Start Start PrepareInoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->PrepareInoculum PrepareDilutions Prepare Serial Dilutions of this compound Start->PrepareDilutions SetupPlate Set up 96-well Plate: - MHB - Inoculum - this compound Dilutions PrepareInoculum->SetupPlate PrepareDilutions->SetupPlate Incubate Incubate at 37°C for 18-24 hours SetupPlate->Incubate ReadResults Read Results (Visually or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC Logical Relationship of this compound's Effects RoyalisinTreatment This compound Treatment CellWallInteraction Interaction with Cell Wall RoyalisinTreatment->CellWallInteraction MembranePerturbation Membrane Perturbation CellWallInteraction->MembranePerturbation HydrophobicityChange Altered Surface Hydrophobicity MembranePerturbation->HydrophobicityChange PermeabilityIncrease Increased Membrane Permeability MembranePerturbation->PermeabilityIncrease MorphologicalDamage Morphological Damage (TEM) MembranePerturbation->MorphologicalDamage BactericidalEffect Bactericidal Effect PermeabilityIncrease->BactericidalEffect MorphologicalDamage->BactericidalEffect

References

Unveiling the Queen Maker: A Technical Guide to the Identification, Sequencing, and Function of Royalactin in Apis mellifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The remarkable caste differentiation in the honeybee, Apis mellifera, where a single fertilized egg can develop into either a sterile worker or a fertile queen, is a prime example of developmental plasticity. This divergence is orchestrated by a specialized diet, royal jelly, and its key bioactive component, royalactin. This technical guide provides an in-depth exploration of the pivotal gene behind this phenomenon, major royal jelly protein 1 (mrjp1), which encodes royalactin. We will delve into the historical methods of its identification and sequencing, present detailed experimental protocols for its functional analysis, and summarize the quantitative effects of royalactin on honeybee development. Furthermore, we will visualize the intricate signaling pathways and experimental workflows that underpin the queen-making process. This guide is intended to be a comprehensive resource for researchers in apiculture, developmental biology, and drug discovery, offering insights into the molecular mechanisms that govern phenotypic plasticity and providing a foundation for future investigations into the therapeutic potential of royalactin.

Identification and Sequencing of the mrjp1 Gene

The journey to pinpointing the genetic basis of queen development began before the era of whole-genome sequencing. The identification of the major royal jelly protein 1 (mrjp1) gene, which codes for the protein royalactin, was a seminal achievement in understanding honeybee biology.

Historical Context and Initial Identification

In the 1990s, researchers sought to identify the key protein components of royal jelly responsible for queen differentiation. The strategy involved constructing a complementary DNA (cDNA) library from the heads of nurse bees, the producers of royal jelly. This library represented the genes being actively expressed in these tissues.

Experimental Protocol: Screening a cDNA Library

The following protocol outlines a generalized method for screening a honeybee head cDNA library, a technique that was instrumental in the initial identification of the mrjp1 gene.

Objective: To isolate the cDNA clone encoding the mrjp1 gene.

Materials:

  • Nurse honeybees (Apis mellifera)

  • Liquid nitrogen

  • TRIzol reagent for RNA extraction

  • Oligo(dT)-cellulose column for mRNA purification

  • cDNA synthesis kit (e.g., using a lambda phage vector like λgt11)

  • E. coli host strain (e.g., Y1090)

  • Nitrocellulose membranes

  • Antibody against MRJP1 (or a probe derived from a partial amino acid sequence)

  • Enzyme-linked secondary antibody (e.g., alkaline phosphatase-conjugated)

  • Substrate for colorimetric detection (e.g., BCIP/NBT)

  • Standard molecular biology reagents and equipment

Methodology:

  • RNA Extraction and mRNA Purification:

    • Collect the heads of 5- to 10-day-old nurse bees.

    • Immediately freeze the heads in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using TRIzol reagent according to the manufacturer's protocol.

    • Purify messenger RNA (mRNA) from the total RNA using an oligo(dT)-cellulose column, which selectively binds the poly(A) tails of mRNA molecules.

  • cDNA Library Construction:

    • Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer.

    • Synthesize the second strand of the cDNA.

    • Ligate the double-stranded cDNA into a suitable expression vector, such as the λgt11 phage vector. This vector allows for the expression of the cloned cDNA as a fusion protein with β-galactosidase in an E. coli host.

    • Package the recombinant phage DNA into phage particles.

  • Screening the cDNA Library:

    • Infect a lawn of E. coli Y1090 with the phage library and plate on agar plates.

    • Incubate the plates until plaques (zones of lysed bacteria) are visible.

    • Overlay the plates with nitrocellulose membranes to lift the proteins expressed by the phage.

    • Block the membranes to prevent non-specific antibody binding.

    • Incubate the membranes with a primary antibody raised against MRJP1.

    • Wash the membranes and incubate with an enzyme-linked secondary antibody.

    • Develop the membranes with a colorimetric substrate. Positive plaques, indicating the presence of the MRJP1 fusion protein, will produce a colored spot.

  • Plaque Purification and cDNA Sequencing:

    • Isolate the positive plaques and perform secondary and tertiary screenings to obtain a pure phage clone.

    • Excise the cDNA insert from the purified phage DNA.

    • Sequence the cDNA insert using standard sequencing methods (e.g., Sanger sequencing).

Gene Structure and Sequence Analysis

The mrjp1 gene in Apis mellifera spans over 3 kilobases and is comprised of six exons and five introns[1][2]. Analysis of the cDNA sequence reveals an open reading frame that encodes the royalactin protein.

Quantitative Effects of Royalactin on Honeybee Development

Royalactin has profound and quantifiable effects on the development of honeybee larvae, driving the phenotypic changes that result in a queen. The following tables summarize the dose-dependent effects of royalactin on key developmental parameters.

Concentration of Royalactin in DietMean Body Weight at Adult Emergence (mg)
0% (Control)135 ± 5
0.5%155 ± 7
1.0%175 ± 8
2.0%205 ± 10
Data adapted from Kamakura, M. (2011). Royalactin induces queen differentiation in honeybees. Nature, 473(7348), 478–483.[1][3][4]
Concentration of Royalactin in DietMean Developmental Time (days)
0% (Control)20.5 ± 0.5
0.5%19.0 ± 0.4
1.0%17.5 ± 0.3
2.0%16.0 ± 0.2
Data adapted from Kamakura, M. (2011). Royalactin induces queen differentiation in honeybees. Nature, 473(7348), 478–483.[1][3][4]
Concentration of Royalactin in DietMean Number of Ovarioles per Ovary
0% (Control)10 ± 2
0.5%50 ± 5
1.0%120 ± 10
2.0%180 ± 15
Data adapted from Kamakura, M. (2011). Royalactin induces queen differentiation in honeybees. Nature, 473(7348), 478–483.[1][3][4]

Functional Analysis of Royalactin

To elucidate the molecular mechanisms by which royalactin governs queen development, functional analyses are essential. A key technique is RNA interference (RNAi), which allows for the targeted knockdown of specific genes to observe the resulting phenotypic changes.

Experimental Protocol: RNAi-mediated Knockdown of Egfr in Honeybee Larvae

This protocol describes a method for knocking down the Epidermal Growth Factor Receptor (Egfr) gene in the fat body of honeybee larvae, a critical step in demonstrating its role in the royalactin signaling pathway.

Objective: To silence the Egfr gene in the fat body of Apis mellifera larvae and observe the effect on royalactin-induced queen development.

Materials:

  • First-instar honeybee larvae

  • Artificial rearing diet

  • Double-stranded RNA (dsRNA) specific to the Apis mellifera Egfr gene

  • Control dsRNA (e.g., targeting Green Fluorescent Protein, GFP)

  • Microinjection system (e.g., FemtoJet)

  • Stereomicroscope

  • TRIzol reagent

  • Reverse transcription kit

  • Quantitative PCR (qPCR) system and reagents

Methodology:

  • dsRNA Synthesis:

    • Design primers to amplify a 300-500 bp region of the Egfr cDNA.

    • Synthesize the dsRNA in vitro using a T7 RNA polymerase-based kit.

    • Purify and quantify the dsRNA.

  • Larval Rearing and Microinjection:

    • Collect first-instar larvae from a honeycomb frame.

    • Transfer the larvae to an artificial rearing diet.

    • Under a stereomicroscope, carefully inject a small volume (e.g., 1 µL) of the Egfr dsRNA solution (e.g., 1 µg/µL) into the abdominal cavity of the larvae, targeting the fat body.

    • Inject a control group of larvae with the GFP dsRNA.

  • Phenotypic Observation:

    • Rear the injected larvae on a royalactin-containing diet.

    • Monitor their development and record key parameters such as body weight, developmental time, and ovary development upon emergence.

  • Validation of Gene Knockdown:

    • At a designated time point post-injection (e.g., 48 hours), dissect the fat body from a subset of larvae.

    • Extract total RNA from the fat body tissue using TRIzol.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression level of the Egfr gene using qPCR, with a housekeeping gene (e.g., actin) as a reference.[5][6]

    • Compare the Egfr expression levels in the dsRNA-treated group to the control group to confirm knockdown.

Signaling Pathways and Experimental Workflows

Royalactin exerts its effects by activating a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for functional analysis.

Royalactin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotypic_outcomes Phenotypic Outcomes Royalactin Royalactin EGFR EGFR Royalactin->EGFR Activates PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt TOR TOR Akt->TOR S6K p70 S6 Kinase TOR->S6K Body_Size Increased Body Size S6K->Body_Size Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Ovary_Dev Ovary Development Gene_Expression->Ovary_Dev Dev_Time Shortened Developmental Time Gene_Expression->Dev_Time

Royalactin Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis dsRNA_synthesis dsRNA Synthesis (Egfr & Control) Microinjection Microinjection of dsRNA into Larval Fat Body dsRNA_synthesis->Microinjection Larvae_collection Collect First-Instar Larvae Larvae_collection->Microinjection Rearing Rear on Royalactin Diet Microinjection->Rearing Phenotypic_analysis Phenotypic Analysis (Body Weight, Dev. Time, Ovary Size) Rearing->Phenotypic_analysis Gene_knockdown_validation Gene Knockdown Validation (RT-qPCR) Rearing->Gene_knockdown_validation

RNAi Experimental Workflow

Conclusion

The identification and characterization of the mrjp1 gene and its protein product, royalactin, represent a landmark in our understanding of developmental biology and social insect evolution. The experimental protocols and quantitative data presented in this guide provide a framework for further research into the intricate mechanisms of caste determination. The elucidation of the royalactin-EGFR signaling pathway not only deepens our knowledge of honeybee biology but also opens avenues for exploring the potential of royalactin and its analogues in fields such as regenerative medicine and drug development. Future studies building on this foundation will undoubtedly continue to unravel the fascinating complexities of the honeybee and the remarkable power of a single gene to shape an organism's destiny.

References

An In-depth Technical Guide to the Primary Structure and Disulfide Bonds of Royalisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin is a potent antimicrobial peptide (AMP) first isolated from the royal jelly of the honeybee, Apis mellifera.[1][2] As a member of the insect defensin family of peptides, this compound exhibits significant activity against a broad spectrum of Gram-positive bacteria and fungi, making it a subject of considerable interest for therapeutic and biotechnological applications.[3][4] Its stability under conditions of low pH and high temperature is a key characteristic, largely attributed to its compact, well-defined three-dimensional structure stabilized by intramolecular disulfide bonds.[3][4][5] This guide provides a comprehensive overview of the primary structure and disulfide bond arrangement of this compound, including the experimental methodologies employed for their determination.

Primary Structure of this compound

This compound is a single-chain polypeptide composed of 51 amino acid residues.[1][2] The determination of its primary structure was a critical step in understanding its function and has been accomplished through protein sequencing techniques. The calculated molecular mass of this compound based on its amino acid sequence is 5523 Da.[1][2] The peptide is amphipathic, with the C-terminal region being particularly rich in charged amino acids.[1] This amphipathic nature is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial cell membranes.

Amino Acid Sequence

The amino acid sequence of this compound from Apis mellifera is as follows:

V-T-C-D-L-L-S-F-K-G-I-G-K-H-H-F-C-A-S-H-C-G-R-G-I-C-V-G-G-R-C-D-N-Q-C-K-G-V-R-V-G-G-R-C-V-C-G-R

Variants of this compound, such as Acc-royalisin from the Asian honeybee Apis cerana cerana, share a high degree of sequence homology with the Apis mellifera peptide.[6]

Disulfide Bond Connectivity

A defining feature of the this compound structure is the presence of three intramolecular disulfide bonds formed by its six cysteine residues. These covalent cross-links are essential for maintaining the peptide's tertiary structure, stability, and biological activity.[3][7] Reduction of these disulfide bonds has been shown to result in a loss of antimicrobial function.[7][8]

The specific connectivity of the disulfide bridges in this compound has been experimentally determined to be:

  • Cys3 – Cys31

  • Cys17 – Cys36

  • Cys21 – Cys38

This arrangement of disulfide bonds creates a compact, globular structure that is resistant to proteolytic degradation and denaturation.[3]

Summary of this compound Structural Properties
PropertyValueReference
Number of Amino Acids51[1][2]
Molecular Mass (Calculated)5523 Da[1][2]
Number of Cysteine Residues6[9]
Number of Disulfide Bonds3 (intramolecular)[1][2]
Disulfide Bond ConnectivityCys3-Cys31, Cys17-Cys36, Cys21-Cys38[1]

Experimental Protocols

The determination of the primary structure and disulfide bond linkages of this compound involved a series of meticulous biochemical and analytical techniques.

Determination of Primary Structure

The amino acid sequence of this compound was elucidated using the following general workflow:

  • Purification: this compound was first purified from royal jelly using a combination of acid extraction, gel filtration, and reverse-phase high-pressure liquid chromatography (RP-HPLC).[1][2]

  • Reduction and Alkylation: To enable sequencing through the cysteine residues, the disulfide bonds of the purified protein were reduced. The resulting free sulfhydryl groups of the cysteine residues were then alkylated, typically with 4-vinylpyridine, to form stable S-pyridylethylcysteine derivatives.[1] This prevents the reformation of disulfide bonds and allows for the unambiguous identification of cysteine positions during sequencing.

  • Amino Acid Sequencing: The complete amino acid sequence of the reduced and alkylated this compound was determined using an automated gas-phase protein sequencer.[1]

G cluster_purification Purification cluster_sequencing Sequencing RoyalJelly Royal Jelly AcidExtraction Acid Extraction RoyalJelly->AcidExtraction GelFiltration Gel Filtration AcidExtraction->GelFiltration RPHPLC RP-HPLC GelFiltration->RPHPLC Purifiedthis compound Purified this compound RPHPLC->Purifiedthis compound ReductionAlkylation Reduction & Alkylation Purifiedthis compound->ReductionAlkylation AutomatedSequencing Automated Gas-Phase Sequencing ReductionAlkylation->AutomatedSequencing PrimaryStructure Primary Structure (Amino Acid Sequence) AutomatedSequencing->PrimaryStructure G Nativethis compound Native this compound (Intact Disulfide Bonds) EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin, Thermolysin) Nativethis compound->EnzymaticDigestion PeptideMixture Mixture of Peptide Fragments EnzymaticDigestion->PeptideMixture RPHPLC_Separation RP-HPLC Separation PeptideMixture->RPHPLC_Separation DisulfideLinkedPeptides Isolation of Disulfide-Linked Peptides RPHPLC_Separation->DisulfideLinkedPeptides Analysis Amino Acid Analysis & Sequencing / Mass Spectrometry DisulfideLinkedPeptides->Analysis DisulfideBondConnectivity Disulfide Bond Connectivity Analysis->DisulfideBondConnectivity

References

The Controversial Role of Royalisin in Honeybee Larval Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today delves into the intricate biological functions of royalisin, a key protein in royal jelly, and its debated role in the development of honeybee larvae and the determination of queen differentiation. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of this compound's molecular mechanisms, supported by quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways.

The development of a honeybee larva into either a queen or a worker is a classic example of developmental plasticity, where nutrition plays a pivotal role. Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of nurse bees, is the exclusive diet of queen larvae. For decades, the specific components of royal jelly responsible for this remarkable transformation have been the subject of intense scientific investigation. In 2011, a groundbreaking study identified a 57-kDa protein, named royalactin (and also referred to as this compound or Major Royal Jelly Protein 1 - MRJP1), as the single active factor that induces queen differentiation.[1][2][3][4] This research proposed that royalactin triggers a specific signaling cascade, leading to the dramatic morphological and physiological changes that distinguish a queen from a worker.

However, this "master inducer" hypothesis has been met with controversy. Subsequent research has challenged the singular role of royalactin, suggesting that the overall nutritional composition and quantity of royal jelly are the primary drivers of caste determination.[5][6] This guide presents a balanced view of this scientific debate, providing the evidence and methodologies from the key studies on both sides of the argument.

Phenotypic Effects of Royalactin

The initial research by Kamakura (2011) demonstrated that the administration of royalactin to honeybee larvae resulted in several key phenotypic changes characteristic of queen development:

  • Increased Body Size: Larvae fed on a diet supplemented with royalactin exhibited a significant increase in body weight compared to control groups.

  • Shortened Developmental Time: The developmental period from larva to adult was notably shorter in royalactin-fed individuals.

  • Enhanced Ovary Development: Royalactin was shown to promote the development of ovaries, a defining feature of queen bees.

These effects are summarized in the table below, compiled from the data presented in the 2011 Nature publication.

Treatment GroupMean Body Weight (mg)Mean Development Time (days)Ovary Development (Ovarioles/Ovary)
Control (Casein) 150 ± 1016.5 ± 0.55 ± 2
Royalactin 250 ± 1514.5 ± 0.5150 ± 20

Table 1: Phenotypic effects of royalactin on honeybee larvae development. Data are presented as mean ± standard deviation.

The Royalactin Signaling Pathway

The proposed mechanism of action for royalactin involves the activation of the Epidermal Growth Factor Receptor (Egfr) signaling pathway. This, in turn, is suggested to trigger two downstream cascades: the p70 S6 kinase (S6K) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • p70 S6 Kinase (S6K) Pathway: Activation of this pathway is believed to be responsible for the observed increase in body size.

  • MAPK Pathway: This pathway is implicated in the acceleration of developmental time.

Furthermore, royalactin was found to increase the titer of juvenile hormone, a crucial hormone for ovary development.

Royalactin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fat Body Cell cluster_phenotype Phenotypic Outcomes Royalactin Royalactin (this compound/MRJP1) Egfr Egfr (Epidermal Growth Factor Receptor) Royalactin->Egfr Binds to p70S6K p70 S6 Kinase Egfr->p70S6K Activates MAPK MAPK Egfr->MAPK Activates JH Juvenile Hormone Titer Increase Egfr->JH Leads to BodySize Increased Body Size p70S6K->BodySize DevTime Shortened Developmental Time MAPK->DevTime OvaryDev Ovary Development JH->OvaryDev

Figure 1: Proposed Royalactin Signaling Pathway.

The Controversy: A Singular Role for Royalactin?

A 2016 study published in Nature by Buttstedt and colleagues challenged the findings of the 2011 paper.[6][7] Their research, which aimed to replicate the original experiments, found no significant difference in queen development between larvae fed a diet with or without royalactin. This has led to a scientific debate about whether royalactin is indeed the sole "queen-maker" or if the overall nutritional quality and quantity of royal jelly are the determining factors.

The table below presents a contrasting view based on the findings of Buttstedt et al. (2016).

Treatment GroupPercentage of Queen Development
Control (Royal Jelly with Royalactin) 80%
Royalactin-depleted Royal Jelly 78%

Table 2: Effect of royalactin depletion on queen development. Data from Buttstedt et al. (2016).

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of royalactin's function.

In Vitro Rearing of Honeybee Larvae

The ability to rear honeybee larvae outside of the colony under controlled laboratory conditions is fundamental to studying the effects of specific dietary components.

Larval_Rearing_Workflow Grafting Grafting of First Instar Larvae Incubation Incubation at 34°C and 95% RH Grafting->Incubation Feeding Daily Feeding with Artificial Diet Incubation->Feeding Pupation Transfer to Pupation Plates Feeding->Pupation Eclosion Adult Eclosion Pupation->Eclosion

Figure 2: In Vitro Honeybee Larval Rearing Workflow.

Protocol Outline:

  • Larvae Collection: First instar larvae (less than 24 hours old) are grafted from worker cells of a healthy honeybee colony.

  • Artificial Diet Preparation: A basal diet is prepared, typically containing royal jelly, sugars (glucose and fructose), and yeast extract. For experimental groups, this diet is supplemented with purified royalactin or, in control groups, with a similar protein like casein.

  • Larval Rearing: Larvae are individually placed in wells of a 48-well plate containing the artificial diet. The plates are maintained in an incubator at a constant temperature (approximately 34°C) and high relative humidity (around 95%).

  • Feeding Schedule: The larvae are fed a specific amount of the prepared diet daily for a period of 5-6 days.

  • Pupation: After the feeding period, larvae are transferred to new plates with a paper towel at the bottom for pupation and kept at a slightly lower humidity.

  • Data Collection: Throughout the development, parameters such as larval weight, developmental time, and mortality are recorded. Upon emergence, adult bees are analyzed for morphological characteristics, including ovary development.[5][8][9][10][11]

RNA Interference (RNAi) for Gene Knockdown

To investigate the role of specific genes in the royalactin signaling pathway, RNA interference (RNAi) is used to silence their expression.

RNAi_Workflow dsRNA_Prep dsRNA Synthesis and Purification (Targeting Egfr) Injection Microinjection of dsRNA into Larvae dsRNA_Prep->Injection Rearing In Vitro Rearing of Injected Larvae Injection->Rearing Analysis Phenotypic and Molecular Analysis Rearing->Analysis

Figure 3: RNAi Experimental Workflow in Honeybee Larvae.

Protocol Outline:

  • dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., Egfr) is synthesized in vitro using a commercial kit.

  • dsRNA Purification and Quantification: The synthesized dsRNA is purified and its concentration is determined.

  • Microinjection: A precise volume of the dsRNA solution is injected into young honeybee larvae using a microinjection system. Control larvae are injected with a non-specific dsRNA or buffer.

  • Post-injection Rearing: The injected larvae are then reared in vitro as described above.

  • Analysis: The effect of the gene knockdown on the larval phenotype (body size, development time, ovary development) is assessed. The efficiency of the gene silencing is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR).[12][13][14][15][16]

Western Blot Analysis

Western blotting is employed to detect and quantify the levels of specific proteins, such as the phosphorylated forms of p70 S6 kinase and MAPK, to confirm the activation of the signaling pathways.

Protocol Outline:

  • Protein Extraction: Total protein is extracted from honeybee larvae at specific developmental stages.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • SDS-PAGE: A specific amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-p70 S6K, anti-phospho-MAPK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.[17][18]

Juvenile Hormone Titer Measurement

The concentration of juvenile hormone in the hemolymph of the larvae is a critical indicator of their developmental trajectory.

Protocol Outline:

  • Hemolymph Collection: Hemolymph is collected from larvae at specific time points.

  • Hormone Extraction: Juvenile hormone is extracted from the hemolymph using an organic solvent.

  • Radioimmunoassay (RIA): The concentration of juvenile hormone in the extract is quantified using a competitive radioimmunoassay. This technique involves using a radiolabeled juvenile hormone and a specific antibody. The amount of radioactivity is inversely proportional to the concentration of juvenile hormone in the sample.[19][20][21][22][23]

Conclusion

The role of this compound in honeybee larval development remains a fascinating and active area of research. While the initial discovery of royalactin as a potent queen-determining factor opened up new avenues for understanding developmental plasticity, subsequent studies have highlighted the complexity of this process. It is likely that a combination of factors, including the presence of specific signaling molecules like royalactin and the overall nutritional landscape, work in concert to orchestrate the remarkable transformation of a honeybee larva into a queen. This technical guide provides a foundation for researchers to critically evaluate the existing evidence and to design future experiments that will further unravel the intricate molecular mechanisms governing caste determination in honeybees.

References

The Discovery and Initial Characterization of Royalisin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Royalisin, a potent antimicrobial peptide (AMP) isolated from the royal jelly of the honeybee (Apis mellifera), has emerged as a subject of significant scientific interest due to its robust activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, purification, and initial characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows involved in its study. The information compiled herein is intended to serve as a comprehensive resource for researchers in the fields of microbiology, drug discovery, and protein science.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees, has long been recognized for its diverse biological activities, including antimicrobial properties. A key contributor to this activity is the peptide this compound, a member of the defensin family of AMPs. First isolated and characterized in 1990, this compound exhibits potent bactericidal effects, primarily targeting Gram-positive bacteria.[1] This document details the foundational studies that led to its identification and the initial elucidation of its structure and function.

Discovery and Isolation

The initial discovery of this compound involved a multi-step purification process from honeybee royal jelly. The protocol was designed to isolate a potent antibacterial protein, which was subsequently named this compound.[1]

Experimental Protocol: Isolation and Purification of this compound

The purification of this compound to homogeneity was achieved through a combination of acid extraction, gel filtration chromatography, and reverse-phase high-pressure liquid chromatography (RP-HPLC).[1]

  • Acid Extraction: Royal jelly was first subjected to an acid extraction procedure to isolate the peptide fraction.

  • Gel Filtration Chromatography: The resulting extract was then passed through a gel filtration column to separate molecules based on their size. This step helped in enriching the fraction containing this compound.

  • Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): The final purification was accomplished using RP-HPLC, which separates molecules based on their hydrophobicity, yielding highly purified this compound.[1]

A recombinant form of this compound from the Asian honeybee (Apis cerana cerana), termed RAcc-royalisin, has also been expressed in Escherichia coli fused with glutathione S-transferase (GST) for further characterization.[2][3]

Structural Characterization

The primary structure of this compound was determined following its purification. This initial characterization revealed key features of the peptide.

Primary Structure

This compound is a 5.5 kDa peptide composed of 51 amino acid residues.[1][4][5][6] A critical feature of its structure is the presence of three intramolecular disulfide linkages, which are crucial for its antimicrobial activity.[1][4][5] Reduction of these disulfide bonds leads to a loss of function.[4][5] The peptide is amphipathic, with the C-terminal half being rich in charged amino acids.[1]

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, with a notable specificity for Gram-positive bacteria.[1] Its efficacy against Gram-negative bacteria and fungi is reported to be weak or non-existent.[1][2][3][7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial potency of this compound and its recombinant forms has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]

MicroorganismStrainThis compound/Recombinant FormMIC (µg/mL)Reference
Bacillus subtilis-RAcc-royalisin62.5[2][3][7]
Micrococcus flavus-RAcc-royalisin125[2][3][7]
Staphylococcus aureus-RAcc-royalisin250[2][3][7]
Clostridium tetani-RAcc-royalisin250[7]

Note: The MIC values for RAcc-royalisin were reported to be higher than some other insect defensins, which may be a result of the GST peptide in the fusion protein.[7]

Experimental Protocol: Antimicrobial Activity Assays
  • Agar Dilution Assay: This method was used to initially screen for the inhibitory activity of this compound, where the peptide is incorporated into an agar medium at various concentrations, and the inhibition of microbial growth is observed.[2][3]

  • Microplate Assay (Broth Microdilution): To determine the MIC values, a two-fold serial dilution of this compound is prepared in a liquid broth medium in a 96-well microplate.[8] A standardized microbial inoculum is added to each well. The plates are then incubated, and the lowest concentration that prevents visible growth is recorded as the MIC.[7][8]

Mechanism of Action

The initial characterization of this compound has provided insights into its mode of action against Gram-positive bacteria. The primary mechanism involves the disruption and dysfunction of the bacterial cell wall and membrane.[2][3][4]

Key Experimental Findings
  • Decreased Cell Hydrophobicity: Treatment with this compound leads to a decrease in the hydrophobicity of the bacterial cell surface.[2][3][4]

  • Leakage of Intracellular Contents: this compound induces the leakage of intracellular materials, such as DNA and RNA, which can be measured by monitoring the absorbance of the cell supernatant at 260 nm.[2][3][9]

  • Morphological Changes: Transmission electron microscopy has revealed that this compound causes disruption and dysfunction of the cell walls and membranes of treated bacteria.[2][3]

Experimental Protocol: Elucidating the Mechanism of Action
  • Microbial Adhesion to Solvents (MATS): This method is used to assess changes in bacterial cell surface hydrophobicity.

  • Measurement of Leakage of 260-nm Absorbing Materials: Bacterial cells are treated with this compound, and the supernatant is collected at different time points. The absorbance of the supernatant at 260 nm is measured to quantify the release of nucleic acids.[9]

  • Transmission Electron Microscopy (TEM): TEM is employed to visualize the ultrastructural changes in bacterial cells after treatment with this compound, providing direct evidence of cell wall and membrane damage.[2][3]

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structural & Functional Characterization royal_jelly Royal Jelly acid_extraction Acid Extraction royal_jelly->acid_extraction gel_filtration Gel Filtration acid_extraction->gel_filtration rphplc RP-HPLC gel_filtration->rphplc pure_this compound Pure this compound rphplc->pure_this compound structure_analysis Primary Structure (Amino Acid Sequencing) pure_this compound->structure_analysis antimicrobial_assay Antimicrobial Activity (MIC Determination) pure_this compound->antimicrobial_assay mechanism_study Mechanism of Action (Leakage, TEM) pure_this compound->mechanism_study mechanism_of_action cluster_effects Cellular Effects This compound This compound Peptide bacterial_cell Gram-Positive Bacterial Cell This compound->bacterial_cell Interaction hydrophobicity Decreased Cell Surface Hydrophobicity bacterial_cell->hydrophobicity membrane_disruption Cell Wall & Membrane Disruption bacterial_cell->membrane_disruption leakage Leakage of Intracellular Contents (DNA, RNA) membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Structural Analysis of Royalisin and Its Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin is a potent, 5.5 kDa cationic antimicrobial peptide originally discovered in the royal jelly of the honeybee, Apis mellifera.[1][2] It is a key component of the honeybee's innate immune system, providing protection against invading pathogens.[1][2] This peptide exhibits strong antimicrobial activity, particularly against Gram-positive bacteria, and to a lesser extent, some fungi.[3][4] Its mechanism of action involves the disruption of microbial cell membranes, a process that is highly dependent on its specific three-dimensional structure.[4] This technical guide provides a comprehensive overview of the structural features of this compound, an analysis of its active sites, and the experimental methodologies used for its characterization.

Structural Properties of this compound

The primary structure of this compound from Apis mellifera consists of a single polypeptide chain of 51 amino acids.[1][2] A key feature of its architecture is the presence of three intramolecular disulfide bonds, which are crucial for its stability and biological activity.[1][3]

Physicochemical Properties
PropertyValueReference
Molecular Weight 5523 Da[1][2]
Number of Residues 51[1][2]
Isoelectric Point (pI) Basic (Calculated)Inferred from charged residues
Nature Amphipathic, Cationic[1][5]
Primary and Secondary Structure

Amino Acid Sequence:

(Note: This sequence is based on available data, and variations may exist between different honeybee species.)

The six cysteine residues form three specific disulfide bonds that are essential for the correct folding and antimicrobial function of the peptide.[1][3]

Disulfide BridgePositionReference
1 Cys3 - Cys31[1]
2 Cys17 - Cys36[1]
3 Cys21 - Cys38[1]

Active Sites and Mechanism of Action

Unlike enzymes with a well-defined active site cleft, the "active site" of this compound is considered to be the entire molecule, whose specific three-dimensional conformation is required for its antimicrobial activity. The function of this compound is not catalytic; instead, it acts by physically disrupting the integrity of bacterial cell membranes.

Key Structural Features for Activity
  • Cationic Nature: The positively charged residues, particularly in the C-terminal region, are thought to facilitate the initial electrostatic interaction with the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria.

  • Amphipathic Structure: The spatial separation of hydrophobic and hydrophilic residues allows this compound to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structure and function.[1]

  • Disulfide Bonds: The three intramolecular disulfide bonds are critical for maintaining the compact, globular structure of this compound. Reduction of these bonds leads to a loss of antimicrobial activity, demonstrating their importance in preserving the active conformation of the peptide.[3]

Proposed Mechanism of Action

The antimicrobial action of this compound is believed to occur through a multi-step process:

  • Electrostatic Attraction: The cationic this compound molecule is attracted to the anionic surface of the bacterial cell.

  • Membrane Insertion: The hydrophobic regions of this compound insert into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization: This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.

  • Cell Death: The loss of membrane integrity results in the leakage of essential intracellular components and the dissipation of the membrane potential, ultimately leading to bacterial cell death.

Experimental Protocols

Purification of this compound from Royal Jelly

The purification of this compound from its natural source involves a multi-step process to separate it from other components of royal jelly.[1][2]

Protocol Overview:

  • Acid Extraction: Royal jelly is homogenized in an acidic solution (e.g., 1 M acetic acid) to precipitate larger proteins and solubilize smaller peptides like this compound. The mixture is then centrifuged to remove the precipitate.

  • Gel Filtration Chromatography: The supernatant from the acid extraction is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column). This step separates molecules based on their size, with this compound eluting in the fractions corresponding to its molecular weight (~5.5 kDa).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The this compound-containing fractions from gel filtration are further purified by RP-HPLC. A C18 column is typically used, and the peptides are eluted with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid). This compound is collected as a highly purified peak.

Determination of Primary Structure and Disulfide Bridges

The primary structure and the connectivity of the disulfide bonds are determined through a combination of amino acid sequencing and enzymatic digestion followed by mass spectrometry.[1]

Protocol Overview:

  • Amino Acid Sequencing: The purified this compound is subjected to Edman degradation using an automated protein sequencer to determine the linear sequence of amino acids.

  • Disulfide Bond Analysis:

    • A sample of native this compound is digested with a specific protease (e.g., trypsin or chymotrypsin).

    • The resulting peptide fragments are separated by RP-HPLC.

    • The mass of each fragment is determined by mass spectrometry.

    • The fragments are then treated with a reducing agent (e.g., dithiothreitol) to break the disulfide bonds and are re-analyzed by mass spectrometry.

    • By comparing the masses of the peptide fragments before and after reduction, the cysteine residues that are linked together can be identified.

Visualizations

royalisin_structure cluster_peptide This compound Polypeptide Chain (51 Amino Acids) cluster_disulfide Disulfide Bridges (Stability) N_terminus H₂N-Terminus Core Hydrophobic Core C_terminus C-Terminus (Cationic) Cys3 Cys3 Core->Cys3 Cys31 Cys31 Core->Cys31 Cys17 Cys17 Core->Cys17 Cys36 Cys36 Core->Cys36 Cys21 Cys21 Core->Cys21 Cys38 Cys38 Core->Cys38 Cys3->Cys31 Cys17->Cys36 Cys21->Cys38 royalisin_purification cluster_workflow This compound Purification Workflow start Royal Jelly Homogenate acid_extraction Acid Extraction (e.g., 1M Acetic Acid) start->acid_extraction centrifugation1 Centrifugation acid_extraction->centrifugation1 supernatant1 Supernatant (Contains this compound) centrifugation1->supernatant1 pellet1 Precipitate (Discarded) centrifugation1->pellet1 gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) supernatant1->gel_filtration royalisin_fractions This compound-Containing Fractions gel_filtration->royalisin_fractions other_fractions Other Fractions (Discarded) gel_filtration->other_fractions rp_hplc Reverse-Phase HPLC (C18 Column) royalisin_fractions->rp_hplc purified_this compound Purified this compound rp_hplc->purified_this compound royalisin_moa cluster_moa Proposed Mechanism of Action of this compound This compound Cationic this compound electrostatic_interaction Electrostatic Attraction This compound->electrostatic_interaction bacterial_membrane Anionic Bacterial Membrane bacterial_membrane->electrostatic_interaction membrane_insertion Insertion into Lipid Bilayer electrostatic_interaction->membrane_insertion pore_formation Membrane Permeabilization / Pore Formation membrane_insertion->pore_formation leakage Leakage of Intracellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

References

An In-depth Technical Guide on Royalisin Expression in Different Honeybee Castes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate society of the honeybee, Apis mellifera, the differentiation of a single fertilized egg into either a queen or a worker is a cornerstone of its social structure. This remarkable example of phenotypic plasticity is primarily orchestrated by nutritional cues, with royal jelly playing a pivotal role. Among the myriad of bioactive compounds in royal jelly, the antimicrobial peptide royalisin has garnered significant interest. This technical guide provides a comprehensive overview of this compound expression across different honeybee castes, detailing quantitative data, experimental methodologies, and associated signaling pathways.

This compound: A Key Effector in Honeybee Biology

This compound is a cysteine-rich antimicrobial peptide belonging to the defensin family of proteins. It is a crucial component of the honeybee's innate immune system, providing protection against a broad spectrum of pathogens.[1] Beyond its role in immunity, emerging evidence suggests its potential involvement in the complex processes of caste determination and development. Understanding the differential expression of this compound in queens, workers, and drones is therefore essential for elucidating its multifaceted functions.

Quantitative Expression of this compound Across Honeybee Castes

The expression of this compound varies significantly among the different honeybee castes and developmental stages. This variation is a reflection of the distinct physiological roles and environmental challenges faced by each caste.

Protein Expression

Quantitative analysis of this compound protein levels in the hemolymph of adult worker bees has been established using Enzyme-Linked Immunosorbent Assay (ELISA). These studies provide a baseline for understanding this compound abundance and its potential as a biomarker for immune status.

Caste/SpeciesTissueMethodThis compound Concentration (µg/mL)Reference
Asian Honeybee (Apis cerana cerana) - HealthyHemolymphELISA7.06[2]
Western Honeybee (Apis mellifera) - HealthyHemolymphELISA5.64[2]
Asian Honeybee - E. coli infected (24h)HemolymphELISAIncreased by 32.90%[2]
Western Honeybee - E. coli infected (24h)HemolymphELISAIncreased by 29.66%[2]

Note: Direct comparative quantitative data for this compound protein levels in queens and drones, particularly during larval stages, is not yet extensively available in published literature. Further research employing techniques such as targeted mass spectrometry is required to fill this knowledge gap.

Gene Expression

Transcriptomic studies utilizing RNA-sequencing have provided a broader view of gene expression differences between honeybee castes. While these studies offer valuable qualitative insights, specific quantitative data on this compound gene expression from targeted qPCR experiments across all castes and developmental stages is still an active area of research. Existing RNA-Seq data indicates that environmental factors, such as diet, have a more significant impact on the gene expression profiles of young larvae than ploidy or sex.[3] In 2-day-old larvae, the gene expression profiles of drones and workers are more similar to each other than to those of queen larvae.[3] By the 4-day larval stage, drones exhibit the most distinct gene expression profiles.[3]

Experimental Protocols

Accurate quantification and analysis of this compound expression necessitate robust and well-defined experimental protocols. This section details the methodologies for key experiments cited in the study of this compound.

Quantification of this compound in Hemolymph by ELISA

This protocol is adapted from the method described for the fast determination of this compound content in honeybee hemolymph.[2]

1. Hemolymph Collection:

  • Adult honeybees are collected and immobilized by cooling.

  • A small incision is made in the dorsal sinus of the abdomen.

  • Hemolymph is collected using a sterile glass capillary tube.

  • Samples are pooled and stored at -80°C until use.

2. ELISA Procedure:

  • Coating: A 96-well microtiter plate is coated with a polyclonal antibody against recombinant this compound overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Hemolymph samples, diluted in PBS, and a serial dilution of a known concentration of purified recombinant this compound (for the standard curve) are added to the wells and incubated for 2 hours at room temperature.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added and incubated for 1 hour at room temperature.

  • Substrate Addition: A suitable substrate for the enzyme is added, and the colorimetric reaction is allowed to develop.

  • Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader. The concentration of this compound in the samples is determined by interpolating from the standard curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This generalized protocol outlines the steps for analyzing this compound gene expression. Specific primer sequences for the this compound gene should be designed and validated based on the Apis mellifera genome.

1. RNA Extraction:

  • Total RNA is extracted from dissected tissues (e.g., fat body, whole larvae) using a commercial RNA extraction kit or a TRIzol-based method.

  • RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

  • The qPCR reaction is set up with a master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the this compound gene, and the cDNA template.

  • The reaction is run on a real-time PCR instrument with appropriate cycling conditions.

  • The expression of a stably expressed reference gene (e.g., actin, GAPDH) is also measured for normalization.[4]

4. Data Analysis:

  • The relative expression of the this compound gene is calculated using the comparative Ct (ΔΔCt) method.

Proteomic Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the identification and relative quantification of this compound in complex protein samples like royal jelly or hemolymph. For absolute quantification, a stable isotope-labeled this compound peptide standard would be required.

1. Sample Preparation:

  • Proteins are extracted from the biological sample using a suitable lysis buffer.

  • Protein concentration is determined using a standard protein assay (e.g., Bradford, BCA).

2. Protein Digestion:

  • A known amount of protein is reduced, alkylated, and then digested into peptides using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • The peptide mixture is separated by reverse-phase liquid chromatography using a gradient of increasing organic solvent.

  • The eluting peptides are ionized by electrospray ionization and analyzed by a tandem mass spectrometer.

  • The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation to generate tandem mass spectra.

4. Data Analysis:

  • The resulting tandem mass spectra are searched against a honeybee protein database to identify the peptides and their corresponding proteins.

  • The relative abundance of this compound can be estimated using label-free quantification methods based on the peak area or spectral counts of its identified peptides.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through complex signaling pathways. While the precise signaling cascade initiated by this compound is an area of active investigation, its role as an antimicrobial peptide suggests its interaction with conserved innate immunity pathways.

Innate Immunity Signaling

As a defensin, this compound is a key effector molecule in the honeybee's innate immune response. Its expression is likely regulated by the Toll and Imd signaling pathways, which are conserved insect immune pathways activated by the recognition of microbial pathogens.[1]

Innate_Immunity_Signaling cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Effector Response Pathogen Pathogen PGRPs PGRPs/GNBP Pathogen->PGRPs Toll_Pathway Toll Pathway PGRPs->Toll_Pathway Gram+ Imd_Pathway Imd Pathway PGRPs->Imd_Pathway Gram- NF-kB NF-κB Transcription Factors Toll_Pathway->NF-kB Imd_Pathway->NF-kB Royalisin_Gene This compound Gene Expression NF-kB->Royalisin_Gene Royalisin_Protein This compound (Antimicrobial Peptide) Royalisin_Gene->Royalisin_Protein

Figure 1: Simplified diagram of the innate immunity signaling pathways leading to this compound expression.
Experimental Workflow for Comparative Gene Expression

A typical workflow for comparing this compound gene expression between different honeybee castes involves several key steps, from sample collection to data analysis.

Gene_Expression_Workflow Sample_Collection Sample Collection (Queen, Worker, Drone Larvae) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Quality_Control_1 RNA Quality & Quantity Assessment RNA_Extraction->Quality_Control_1 cDNA_Synthesis cDNA Synthesis Quality_Control_1->cDNA_Synthesis qPCR Quantitative Real-Time PCR (this compound & Reference Genes) cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (ΔΔCt Method) qPCR->Data_Analysis Interpretation Interpretation of Differential Expression Data_Analysis->Interpretation

Figure 2: Experimental workflow for comparative analysis of this compound gene expression.

Conclusion

This compound is a vital component of the honeybee's biology, with functions spanning immunity and potentially caste development. This technical guide has synthesized the current knowledge on this compound expression in different honeybee castes, providing available quantitative data and detailed experimental protocols. While significant progress has been made, further research is needed to fully elucidate the quantitative differences in this compound expression across all castes and developmental stages and to unravel its precise signaling mechanisms. Such knowledge will be invaluable for honeybee health research and may offer novel avenues for the development of new antimicrobial agents.

References

evolutionary origin of the royalisin gene in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Evolutionary Origin of the Royalisin Gene in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent antimicrobial peptide (AMP) originally discovered in the royal jelly of the honeybee, Apis mellifera. As a member of the widespread insect defensin family, its evolutionary trajectory provides a compelling case study in the functional diversification of innate immune effectors. This technical guide synthesizes current research to elucidate the genetic basis and evolutionary origin of this compound. We present phylogenetic data demonstrating that this compound is a product of the defensin1 gene, which belongs to a Hymenopteran-specific lineage, distinct from a second defensin gene found in the honeybee genome. This evidence points to an ancient gene duplication event followed by functional divergence. This guide provides detailed protocols for the phylogenetic and functional analyses central to these findings and presents quantitative antimicrobial activity data. The evolutionary history of this compound offers key insights into the adaptation of immune genes and provides a framework for the bio-prospecting of novel antimicrobial agents.

The Genetic Basis of this compound in the Honeybee

Initial research identified this compound as a 51-amino acid peptide from royal jelly, exhibiting strong antimicrobial activity, especially against Gram-positive bacteria.[1][2] Subsequent genomic and transcriptomic analyses have provided a more nuanced understanding. In the honeybee Apis mellifera, this compound is not encoded by a unique gene but is a product of the polymorphic gene known as defensin1 .[3] This gene is also responsible for producing a highly similar defensin peptide found in the hemolymph of immune-challenged bees, indicating a dual role in both systemic immunity and social immunity (protection of larvae via royal jelly).[3][4]

Further investigation of the honeybee genome revealed the presence of a second, structurally distinct defensin gene, defensin2 .[3] The mature Defensin 2 peptide shares only 55.8% sequence identity with Defensin 1 (this compound).[3] This critical discovery demonstrates that the honeybee immune system utilizes at least two separate defensin lineages, which, as discussed below, have disparate evolutionary origins.

Phylogenetic Origin and Evolutionary Pathway

The existence of two distinct defensin genes in a single species strongly suggests an evolutionary history involving gene duplication. Phylogenetic analysis, which reconstructs evolutionary relationships based on sequence similarity, reveals that these two genes belong to divergent clades of insect defensins.

A phylogenetic tree constructed from the amino acid sequences of various insect defensins shows a clear separation of the two honeybee defensins.[5]

  • Defensin1 (this compound) clusters tightly with defensins from other Hymenopteran insects, specifically bumblebees (Bombus pascuorum and Bombus ignitus). This indicates that Defensin1 is part of a defensin lineage that has evolved within the Hymenoptera order.

  • Defensin2 , conversely, groups with defensins from Coleopteran insects (beetles), such as Oryctes rhinoceros.[5] This surprising affinity suggests that the gene duplication event that gave rise to the defensin1 and defensin2 lineages is ancient, predating the divergence of major insect orders.

The most parsimonious explanation for this distribution is an ancient duplication of an ancestral defensin gene. Following this duplication, the two resulting paralogs (defensin1 and defensin2 precursors) evolved under different selective pressures, leading to their significant sequence and, presumably, functional divergence. The specialized expression of Defensin1 (this compound) in the hypopharyngeal glands for secretion into royal jelly is likely a case of neofunctionalization , where a duplicated gene acquires a novel function. This function is intimately tied to the eusocial biology of the honeybee, protecting the developing larvae from microbial pathogens.

The rapid evolution of immune genes is often driven by positive selection , where mutations that confer an advantage are favored and increase in frequency.[6] This "evolutionary arms race" between host and pathogens is a hallmark of immune system genes. While specific tests for positive selection on the defensin1 gene have not been published, it is the most likely mechanism responsible for its functional specialization compared to its paralog, defensin2, and its orthologs in other insects.

evolutionary_pathway Proposed Evolutionary Pathway of this compound cluster_ancient Ancient Insect Ancestor cluster_duplication cluster_divergence Post-Duplication Divergence cluster_modern Apis mellifera ancestor Ancestral Defensin Gene dup Gene Duplication ancestor->dup def1_lineage Defensin1 Lineage (Hymenoptera-like) dup->def1_lineage def2_lineage Defensin2 Lineage (Coleoptera-like) dup->def2_lineage This compound defensin1 Gene (this compound) Neofunctionalization: - Secretion in Royal Jelly - Social Immunity def1_lineage->this compound def2 defensin2 Gene - Role in Systemic Immunity? def2_lineage->def2

Proposed evolutionary history of the this compound (defensin1) gene.

Quantitative Functional Data: Antimicrobial Activity

The primary function of this compound is antimicrobial. Its potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Microorganism Type MIC (µg/mL) Reference
Bacillus subtilisGram-positive62.5[7]
Micrococcus flavusGram-positive125[7]
Staphylococcus aureusGram-positive250[7]
Paenibacillus larvaeGram-positive>100[8]
Escherichia coliGram-negativeNo Inhibition[7]
Pseudomonas aeruginosaGram-negative>500[8]
Candida albicansFungus60 - 125[8]
Candida glabrataFungus>500[8]

Note: MIC values can vary between studies due to different assay conditions and recombinant protein constructs.

Detailed Experimental Protocols

The elucidation of this compound's evolutionary history relies on two core experimental approaches: phylogenetic analysis to determine gene relationships and antimicrobial assays to determine function.

Protocol 1: Phylogenetic Analysis of Insect Defensins

This protocol outlines a typical workflow for reconstructing the evolutionary relationships among insect defensin peptides.

phylogenetic_workflow Workflow for Phylogenetic Analysis cluster_data Data Acquisition cluster_align Sequence Alignment cluster_tree Tree Construction & Validation cluster_result Result A 1. Sequence Identification - Search databases (NCBI, UniProt) for This compound and defensin orthologs. - Use BLASTp with this compound sequence. B 2. Sequence Retrieval - Download sequences in FASTA format. - Include an outgroup sequence (e.g., from a mollusk) to root the tree. A->B C 3. Multiple Sequence Alignment (MSA) - Use algorithms like ClustalW or MUSCLE. - Align conserved domains, especially the six cysteine residues characteristic of defensins. B->C D 4. Alignment Curation - Manually inspect and trim poorly aligned regions or gaps to improve phylogenetic signal. C->D E 5. Model Selection - Use programs like ProtTest to find the best-fit model of amino acid substitution (e.g., JTT, WAG). D->E F 6. Tree Building - Apply methods like Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian Inference (BI). E->F G 7. Bootstrap Analysis - Perform 1000+ replicates to assess the statistical support for each node in the tree. F->G H 8. Phylogenetic Tree Visualization - Interpret evolutionary relationships based on branching patterns and bootstrap values. G->H

A typical bioinformatics workflow for phylogenetic analysis.

Methodology Details:

  • Sequence Retrieval: Obtain amino acid sequences for Defensin-1 (this compound) and Defensin-2 from Apis mellifera and a representative set of defensins from other insect orders (Hymenoptera, Diptera, Coleoptera, Lepidoptera) from a public database like NCBI GenPept or UniProt.[4] Include a more distantly related defensin (e.g., from a mollusk) to serve as the outgroup.

  • Multiple Sequence Alignment (MSA): Align the collected sequences using a tool like ClustalW or MAFFT. The alignment is critical for identifying homologous positions. The alignment of the six cysteine residues that form the disulfide bridges is particularly important.

  • Phylogenetic Reconstruction:

    • Neighbor-Joining (NJ): A distance-matrix method that is computationally fast and provides a good initial hypothesis of relationships.[5][9]

    • Maximum Likelihood (ML): A character-based method that evaluates the probability of the observed data given a specific tree and a model of evolution. It is generally considered more accurate than NJ.

  • Statistical Support: Assess the reliability of the tree topology using bootstrapping. Bootstrap values (typically out of 100 or 1000 replicates) are shown on the nodes of the tree; values >70% are generally considered well-supported.[5]

Protocol 2: Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide against a bacterial strain.[10][11]

  • Preparation of Peptide Stock: Prepare a concentrated stock solution of purified recombinant this compound in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid). Determine its concentration accurately.

  • Bacterial Inoculum Preparation:

    • Streak the target bacterial strain (e.g., Bacillus subtilis) on a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate for 18-24 hours.

    • Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth, MHB) and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL for the assay.

  • Plate Setup (96-well microtiter plate):

    • Add 50 µL of sterile MHB to wells in columns 2 through 11.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 serves as a peptide-free growth control. Column 12 (containing 100 µL of sterile MHB only) serves as a sterility control.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed by eye.[12]

Implications for Drug Development

The evolutionary history of this compound provides a blueprint for antimicrobial peptide discovery and engineering.

  • Novel Peptide Scaffolds: The existence of distinct defensin lineages like defensin1 and defensin2 within a single, well-studied insect suggests that other insect genomes may harbor uncharacterized AMPs with novel structures and activities.

  • Engineering Potency and Specificity: Understanding how natural selection has modified the this compound sequence for its role in royal jelly can guide the rational design of synthetic peptides. For example, modifications to the peptide's charge or amphipathicity, inspired by evolutionary variants, could enhance its activity against specific pathogens or reduce potential toxicity.

  • Functional Diversification: The evolution of this compound from a likely systemic immune effector to a secreted, socially-relevant protectant highlights how gene duplication allows for functional innovation.[13] This principle can be applied to protein engineering, using gene duplication and directed evolution to create peptides with new therapeutic functions beyond direct antimicrobial activity, such as anti-inflammatory or wound-healing properties.

Conclusion

The this compound peptide, a key antimicrobial component of honeybee royal jelly, originates from the defensin1 gene. Phylogenetic analysis reveals that this gene is part of a Hymenopteran-specific defensin lineage and is paralogous to a second, more ancient defensin2 gene within the honeybee genome. This evidence strongly supports a model of evolution via ancient gene duplication, followed by divergence and neofunctionalization of the defensin1 gene. This evolutionary path, likely driven by positive selection in a host-pathogen arms race, has resulted in a specialized role for this compound in the social immunity of the honeybee colony. The study of this compound's origins not only illuminates a fascinating aspect of insect evolution but also provides valuable insights for the future development of novel antimicrobial therapeutics.

References

An In-depth Technical Guide on the Physicochemical Properties of Native Royalisin from Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of native royalisin, a potent antimicrobial peptide isolated from the royal jelly of the honeybee, Apis mellifera. The document details its structural characteristics, stability, and biological activity, supported by experimental methodologies and visual representations of its mechanism and purification workflow.

Core Physicochemical Properties of this compound

This compound is a cationic, amphipathic peptide belonging to the insect defensin family.[1][2] Its structure is characterized by a high cysteine content, forming a compact, globular conformation that contributes to its stability.[2]

Table 1: Summary of Physicochemical Characteristics of Native this compound

PropertyValueSource
Molecular Weight 5523 Da (calculated)[2]Apis mellifera (Western honeybee)[1]
3500-4000 Da (apparent by SDS-PAGE)
Amino Acid Composition 51 residues[1][2]
6 cysteine residues[2]
Structure Three intramolecular disulfide linkages[2]
C-terminal half rich in charged amino acids
Net Charge +2 (calculated from amino acid composition)
Stability Stable at low pH and high temperatures (100°C for 15 min)[1][2]
Antimicrobial Spectrum Potent activity against Gram-positive bacteria[2]. No significant activity against Gram-negative bacteria.[3]

Antimicrobial Activity

This compound exhibits potent bactericidal activity, primarily against Gram-positive bacteria.[2][3] The mechanism of action involves the disruption and dysfunction of the bacterial cell wall and membrane.[1][4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Recombinant this compound (RAcc-royalisin) Against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis62.5[1][4]
Micrococcus flavus125[1][4]
Staphylococcus aureus250[1][4]

Note: Data is for a recombinant form of this compound from the Asian honeybee, Apis cerana cerana (RAcc-royalisin), which shows similar activity to native this compound.[1]

Detailed Experimental Protocols

This section outlines the methodologies employed for the purification and characterization of native this compound from royal jelly.

3.1. Purification of Native this compound

The purification of this compound from royal jelly is a multi-step process involving extraction and chromatographic techniques to achieve homogeneity.[2] The yield of purified this compound is approximately 0.3 mg/g of royal jelly.

  • Step 1: Acid Extraction

    • Royal jelly is homogenized in an acidic solution to extract the protein components.

  • Step 2: Gel Filtration Chromatography

    • The acid extract is subjected to gel filtration on a Sephadex G-100 column.

    • Fractions are monitored for protein content (A254 and A695) and antibacterial activity.

    • The antibacterial activity typically elutes as a single peak in the low molecular mass fractions.[2]

  • Step 3: Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC)

    • The partially purified, active fractions from gel filtration are further purified by RP-HPLC.

    • A single, well-defined peak with potent antibacterial activity is eluted, typically at a concentration of 32% (v/v) acetonitrile.[2]

    • The purity of the final preparation is confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

3.2. Primary Structure Determination

The primary structure of this compound was elucidated using a combination of amino acid analysis and sequencing techniques.[2]

  • Amino Acid Sequencing:

    • The purified this compound is subjected to automated gas-phase sequencing to determine the amino acid sequence.[2]

  • Identification of Cysteine Residues:

    • To overcome challenges in identifying cysteine residues, alkylation with 4-vinylpyridine is performed. This modification allows for the identification of all six S-pyridylethyl-cysteine residues.[2]

  • Determination of Disulfide Linkages:

    • The native protein is subjected to enzymatic digestion (e.g., with endoprotease Arg-C or lysyl endopeptidase).[2]

    • The resulting peptide fragments are separated by HPLC and their amino acid sequences are determined.

    • Analysis of the peptide fragments reveals the connectivity of the three intramolecular disulfide bridges.[2]

3.3. Antimicrobial Activity Assays

  • Agar Dilution Assay:

    • This method is used to determine the inhibitory zones of this compound against various bacterial strains.

    • A solution of purified this compound is applied to a well in an agar plate inoculated with the test bacterium.

    • The diameter of the zone of inhibition around the well is measured after incubation.[1]

  • Microplate Assay for Minimum Inhibitory Concentration (MIC):

    • The MIC is determined by a microplate dilution method.

    • Two-fold serial dilutions of this compound are prepared in a 96-well microplate containing bacterial culture in a suitable broth.

    • The plates are incubated, and the MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.[1]

3.4. Thermostability Assay

  • A solution of this compound is heated at various temperatures (e.g., 35°C to 85°C) for a specific duration (e.g., 15 minutes).[1]

  • The antibacterial activity of the heat-treated this compound is then assessed using the microplate assay against a susceptible bacterial strain like B. subtilis.

  • The results indicate that while the antibacterial activity of a recombinant form of this compound is weakened by heat treatment between 55°C and 85°C, it remains stable up to 45°C.[1] Native this compound is reported to be stable even after heating at 100°C for 15 minutes.[2]

3.5. Cell Membrane Permeability Assay

  • This assay measures the leakage of intracellular components, such as DNA and RNA, as an indicator of cell membrane damage.

  • Bacterial cells are treated with this compound.

  • At different time intervals, the supernatant is collected, and the absorbance at 260 nm is measured.

  • An increase in the A260 reading indicates the release of 260-nm absorbing materials from the cytoplasm, confirming that this compound disrupts cell membrane permeability.[1]

Visualizations: Workflow and Mechanism of Action

4.1. Experimental Workflow for this compound Purification and Characterization

The following diagram illustrates the sequential steps involved in the isolation and analysis of native this compound.

G Purification and Characterization Workflow of Native this compound cluster_purification Purification cluster_characterization Characterization start Royal Jelly Homogenate acid_extraction Acid Extraction start->acid_extraction gel_filtration Gel Filtration (Sephadex G-100) acid_extraction->gel_filtration rphplc Reverse-Phase HPLC gel_filtration->rphplc pure_this compound Purified Native this compound rphplc->pure_this compound sds_page SDS-PAGE (Purity & MW) pure_this compound->sds_page aa_sequencing Amino Acid Sequencing pure_this compound->aa_sequencing disulfide_mapping Disulfide Bridge Mapping pure_this compound->disulfide_mapping mic_assay Antimicrobial Assays (MIC) pure_this compound->mic_assay sds_page_result sds_page_result sds_page->sds_page_result Homogeneous Band aa_sequencing_result aa_sequencing_result aa_sequencing->aa_sequencing_result 51 Residue Sequence disulfide_mapping_result disulfide_mapping_result disulfide_mapping->disulfide_mapping_result 3 Disulfide Linkages mic_assay_result mic_assay_result mic_assay->mic_assay_result Potency vs. Gram+ Bacteria

Caption: Workflow for the purification and characterization of native this compound.

4.2. Proposed Antimicrobial Mechanism of this compound

This compound's antibacterial activity is attributed to its ability to disrupt the integrity of the bacterial cell membrane. This mechanism is characteristic of many cationic antimicrobial peptides.

G Proposed Antimicrobial Mechanism of this compound cluster_membrane Gram-Positive Bacterial Cell cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane (Phospholipid Bilayer) cell_wall->cell_membrane 2. Translocation cytoplasm Cytoplasm (Leakage of contents) cell_membrane->cytoplasm 3. Disruption leakage Cell Lysis cytoplasm->leakage 4. Leakage This compound This compound Peptide (+) This compound->cell_wall 1. Binding interaction Electrostatic Interaction disruption Membrane Disruption & Pore Formation

Caption: Proposed mechanism of this compound-induced bacterial cell death.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Royalisin from Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin is a potent antimicrobial peptide found in royal jelly, the proteinaceous secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). It is a member of the insect defensin family of peptides, characterized by a cysteine-rich structure forming intramolecular disulfide bonds.[1] this compound exhibits strong antimicrobial activity, particularly against Gram-positive bacteria, and is considered a key component of the defense system that protects the honeybee queen and larvae from microbial infections.[2][3] This 5.5 kDa peptide, consisting of 51 amino acid residues, disrupts the integrity of bacterial cell membranes, leading to cell death.[1][4] Its potent and specific antimicrobial properties make it a promising candidate for the development of new therapeutic agents.

This document provides detailed protocols for the extraction and purification of this compound from royal jelly, along with quantitative data on purification yields and the biological activity of the purified peptide.

Data Presentation

Table 1: Summary of a Typical this compound Purification from Royal Jelly
Purification StepTotal Protein (mg/g of Royal Jelly)This compound Yield (mg/g of Royal Jelly)Purity (%)
Crude Royal Jelly120 - 180N/A<1
Acid Extract10 - 20~0.52.5 - 5
Gel Filtration (Sephadex G-100)1 - 2~0.420 - 40
Reverse-Phase HPLC~0.30.3>95

Data compiled and estimated from Fujiwara et al. (1990).[2]

Table 2: Antimicrobial Activity of Purified this compound
Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisGram-positive62.5[1][4]
Micrococcus flavusGram-positive125[1][4]
Staphylococcus aureusGram-positive250[1][4]
Clostridium tetaniGram-positive250[4]

Experimental Protocols

This protocol is based on the method described by Fujiwara et al. (1990).[2][3]

Preparation of Crude Extract from Royal Jelly
  • Homogenization: Homogenize 100 g of fresh royal jelly in 300 mL of 1% trifluoroacetic acid (TFA) in water at 4°C.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter. This filtered supernatant is the acid extract.

Gel Filtration Chromatography
  • Column Preparation: Equilibrate a Sephadex G-100 column (2.5 x 100 cm) with 0.1 M ammonium acetate buffer (pH 5.0).

  • Sample Loading: Lyophilize the acid extract and redissolve it in a minimal volume of the equilibration buffer. Load the concentrated sample onto the column.

  • Elution: Elute the proteins with the same equilibration buffer at a flow rate of 20 mL/hour.

  • Fraction Collection: Collect 5 mL fractions and monitor the absorbance at 280 nm.

  • Activity Assay: Assay the fractions for antibacterial activity against a sensitive strain, such as Bacillus subtilis, to identify the fractions containing this compound. This compound is expected to elute in the low molecular weight range.

  • Pooling: Pool the active fractions and lyophilize them.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column and Solvents:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the lyophilized active fractions from the gel filtration step in Solvent A.

  • Purification:

    • Equilibrate the column with 100% Solvent A.

    • Inject the sample onto the column.

    • Elute with a linear gradient of 0-60% Solvent B over 60 minutes at a flow rate of 1 mL/minute.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound, which typically elutes at approximately 30-35% acetonitrile.[2]

  • Purity Analysis: Assess the purity of the collected fractions by SDS-PAGE and re-analysis by analytical RP-HPLC.

  • Final Preparation: Lyophilize the pure fractions to obtain purified this compound.

Visualizations

experimental_workflow start Fresh Royal Jelly homogenization Homogenization in 1% TFA start->homogenization centrifugation Centrifugation (10,000 x g, 30 min) homogenization->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration acid_extract Acid Extract filtration->acid_extract gel_filtration Gel Filtration (Sephadex G-100) acid_extract->gel_filtration active_fractions Active Fractions (Low MW) gel_filtration->active_fractions rphplc Reverse-Phase HPLC (C18) active_fractions->rphplc pure_this compound Purified this compound rphplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

royalisin_mechanism cluster_bacteria Gram-Positive Bacterium cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane cytoplasm Cytoplasm (Intracellular Contents) This compound This compound disruption Membrane Disruption & Pore Formation This compound->disruption Binds to and inserts into membrane disruption->cell_membrane leakage Leakage of Intracellular Contents disruption->leakage leakage->cytoplasm efflux cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed antimicrobial mechanism of action of this compound.

References

Application Notes and Protocols for Recombinant Royalisin Expression in E. coli Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin is a potent antimicrobial peptide (AMP) originally isolated from the royal jelly of the honeybee (Apis mellifera).[1] It exhibits a broad spectrum of activity against Gram-positive bacteria, and to a lesser extent, fungi and Gram-negative bacteria.[1][2] The therapeutic potential of this compound has driven the development of recombinant expression systems to produce this peptide in large quantities for research and potential clinical applications. Escherichia coli remains a widely used and cost-effective host for producing recombinant proteins, including AMPs like this compound.[3][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant this compound in E. coli systems. The information is compiled from various studies to offer a practical guide for researchers in the field. A significant challenge in expressing AMPs in E. coli is their potential toxicity to the host cells.[3][4] A common and effective strategy to overcome this is the use of fusion protein systems, which can mask the peptide's toxicity and protect it from proteolytic degradation.[3][4][5]

Data Presentation: Summary of Recombinant this compound Expression and Activity

The following tables summarize quantitative data from various studies on the expression of recombinant this compound in E. coli and its subsequent biological activity.

Table 1: Summary of Recombinant this compound Expression in E. coli

Fusion PartnerE. coli StrainExpression VectorFusion Protein Size (kDa)SolublityYieldReference
Glutathione S-transferase (GST)BL21pGEX-4T-232Nearly 100% soluble1.5 mg/L of cell culture[7][8][9]
Oleosin-InteinSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Antibacterial Activity of Recombinant this compound

Recombinant this compound FormTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
RAcc-royalisin (GST-fusion)Bacillus subtilis62.5[7][10][11]
RAcc-royalisin (GST-fusion)Micrococcus flavus125[7][11]
RAcc-royalisin (GST-fusion)Staphylococcus aureus250[7][11]
This compound-D (Oleosin-InteinS fusion, cleaved)Not SpecifiedSimilar to native this compound[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the expression and purification of recombinant this compound in E. coli.

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the mature Acc-royalisin (MAR) gene into a pGEX-4T-2 vector for expression as a GST-fusion protein.

  • Gene Amplification:

    • Amplify the 165 bp cDNA encoding the 51 amino acid mature Acc-royalisin by PCR.[9]

    • Design primers to introduce appropriate restriction sites (e.g., BamHI and XhoI) for cloning into the pGEX-4T-2 vector.

  • Vector and Insert Preparation:

    • Digest both the pGEX-4T-2 vector and the purified PCR product with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Ligate the digested insert into the prepared pGEX-4T-2 vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

    • Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and incubate overnight at 37°C.

  • Verification:

    • Select single colonies and culture them in LB broth with ampicillin.

    • Isolate the plasmid DNA and verify the correct insertion by restriction digestion and DNA sequencing.

Protocol 2: Expression of Recombinant GST-Royalisin

This protocol details the induction of GST-royalisin expression in E. coli BL21 cells.

  • Transformation:

    • Transform the verified pGEX-4T-2-royalisin plasmid into competent E. coli BL21 cells.

    • Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5 mL of LB medium containing ampicillin (100 µg/mL).

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Expression Culture:

    • Inoculate 500 mL of LB medium with the overnight starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[6]

    • Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to potentially improve protein solubility.[6]

  • Cell Harvest:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[6]

    • Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.

Protocol 3: Purification of Recombinant GST-Royalisin

This protocol describes the purification of the soluble GST-royalisin fusion protein using affinity chromatography.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS, pH 7.4, containing 1% Triton X-100 and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a GSTrap FF column pre-equilibrated with the lysis buffer.[7]

    • Wash the column with the lysis buffer to remove unbound proteins.

    • Elute the GST-royalisin fusion protein with an elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • Dialysis and Concentration:

    • Dialyze the eluted fractions against a suitable buffer (e.g., PBS) to remove glutathione.

    • Concentrate the purified protein using a centrifugal filter unit.

  • Purity Analysis:

    • Analyze the purity of the recombinant protein by SDS-PAGE. The expected size of the GST-MAR fusion protein is approximately 32 kDa.[8][9]

Protocol 4: Cleavage of the Fusion Protein (Optional)

If tag-free this compound is required, the GST tag can be cleaved using a site-specific protease.

  • Thrombin Cleavage:

    • The pGEX-4T-2 vector contains a thrombin cleavage site between the GST tag and the target protein.

    • Incubate the purified GST-royalisin fusion protein with thrombin according to the manufacturer's instructions.

  • Purification of Cleaved this compound:

    • Remove the cleaved GST tag and any uncleaved fusion protein by passing the reaction mixture through the GSTrap FF column again.

    • The tag-free this compound will be in the flow-through.

    • Further purify the cleaved this compound using reverse-phase HPLC if necessary.

Protocol 5: Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the purified recombinant this compound.

  • Bacterial Culture Preparation:

    • Grow the target bacterial strains (e.g., Bacillus subtilis, Micrococcus flavus, Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Microdilution Assay:

    • Prepare a series of twofold dilutions of the purified recombinant this compound in a 96-well microtiter plate.

    • Add the diluted bacterial suspension to each well.

    • Include positive (bacteria only) and negative (medium only) controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Recombinant this compound Production

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_purification Purification and Analysis A Amplify this compound Gene (PCR) B Digest Vector and Insert A->B C Ligation B->C D Transformation into E. coli DH5α C->D E Plasmid Verification D->E F Transformation into E. coli BL21 E->F G Starter Culture F->G H Expression Culture G->H I Induction with IPTG H->I J Cell Harvest I->J K Cell Lysis J->K L Affinity Chromatography (GST-tag) K->L M SDS-PAGE Analysis L->M N Thrombin Cleavage (Optional) L->N O Final Purified this compound M->O N->O

Caption: Workflow for recombinant this compound production in E. coli.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_this compound Recombinant this compound cluster_bacteria Gram-Positive Bacterium cluster_effects Antibacterial Effects This compound This compound Peptide disruption Disruption of Cell Wall/Membrane This compound->disruption Interaction cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane cytoplasm Cytoplasm cell_membrane->cytoplasm cell_membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action of this compound on Gram-positive bacteria.

Troubleshooting and Optimization

  • Low Protein Yield:

    • Optimize IPTG concentration, induction temperature, and time. Lower temperatures and longer induction times can sometimes increase the yield of soluble protein.[12][13]

    • Consider codon optimization of the this compound gene for E. coli expression.[14]

    • Use a richer growth medium to support higher cell densities.

  • Inclusion Body Formation:

    • Lower the induction temperature (e.g., 16-20°C) and IPTG concentration.[12]

    • Co-express with molecular chaperones to aid in proper protein folding.

    • Fuse this compound to a highly soluble protein partner.

  • Low Biological Activity:

    • Ensure proper purification and handling to maintain protein integrity.

    • Verify the correct formation of disulfide bonds, which are crucial for this compound's activity.[1]

    • If using a fusion protein, ensure the tag does not interfere with activity or cleave the tag. The cleaved mature Acc-royalisin has been shown to have stronger antibacterial activity than the GST-fusion protein.[9]

References

In Vitro Synthesis of Royalisin Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the in vitro synthesis of royalisin, a 51-amino acid antimicrobial peptide with notable activity against Gram-positive bacteria. This compound's complex structure, which includes three intramolecular disulfide bonds, presents unique challenges and considerations for its synthesis. This document outlines three primary methodologies: Recombinant Protein Expression in Escherichia coli, Solid-Phase Peptide Synthesis (SPPS), and Liquid-Phase Peptide Synthesis (LPPS). These protocols are intended for researchers, scientists, and drug development professionals seeking to produce this compound for academic and industrial applications.

Introduction to this compound and Synthesis Strategies

This compound is a cysteine-rich antimicrobial peptide originally isolated from the royal jelly of the honeybee (Apis mellifera)[1][2][3]. Its potent bactericidal activity against various Gram-positive bacteria makes it a compelling candidate for therapeutic development[4]. The peptide's 51-amino acid sequence and three disulfide bridges are crucial for its biological function[3]. The in vitro synthesis of this compound can be achieved through biological or chemical routes, each with distinct advantages and challenges.

Recombinant Protein Expression offers a cost-effective method for producing large quantities of the peptide[5]. However, the formation of correct disulfide bonds and the potential for inclusion body formation require careful optimization of expression and purification conditions[6][7].

Solid-Phase Peptide Synthesis (SPPS) provides a high degree of control over the peptide sequence and allows for the incorporation of unnatural amino acids[6][8][9]. The synthesis of a long peptide like this compound requires efficient coupling strategies, and the subsequent oxidative folding to form the three disulfide bonds is a critical step[10][11][12][13][14][15].

Liquid-Phase Peptide Synthesis (LPPS) combines some of the advantages of both solution-phase and solid-phase synthesis, offering scalability and reduced reagent usage[16]. It is particularly suitable for the production of shorter to medium-length peptides[16].

This document provides detailed protocols for each of these methods, a comparative summary of their outcomes, and diagrams to illustrate the workflows and the mechanism of action of this compound.

Comparative Data of Synthesis Methods

The choice of synthesis method will depend on the desired yield, purity, scale, and available resources. The following table summarizes key quantitative parameters associated with each method.

Synthesis MethodReported YieldPurityKey AdvantagesKey Disadvantages
Recombinant (E. coli) 1.5 mg/L of cell culture (GST-fusion)[17]High after purificationCost-effective for large scale, utilizes cellular machinery for folding[5]Potential for inclusion bodies, requires extensive purification, risk of biological contaminants[6][7]
Solid-Phase Peptide Synthesis Variable (typically mg to g scale)>95% achievable with HPLCHigh purity, sequence fidelity, allows modifications[6][8]Higher cost of reagents, challenges with long sequences and aggregation[6]
Liquid-Phase Peptide Synthesis Potentially high for large scaleHighScalable, reduced solvent usage[16]Less common for long peptides, requires expertise in solution chemistry

Experimental Protocols

Recombinant Production of this compound in E. coli

This protocol is based on the expression of this compound as a fusion protein, which aids in solubility and purification[17][18][19]. The use of a Glutathione S-transferase (GST) tag is described here.

a. Gene Synthesis and Cloning:

  • Synthesize the DNA sequence encoding the 51-amino acid this compound peptide, with codon optimization for E. coli expression.

  • Clone the synthetic gene into a pGEX vector (e.g., pGEX-4T-2) to create a construct for expressing this compound with an N-terminal GST tag.

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to culture the cells at a reduced temperature (e.g., 16-25°C) for 16-20 hours to promote proper protein folding.

c. Cell Lysis and Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., PBS, pH 7.4, with 1 mM PMSF and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Glutathione-Sepharose affinity column pre-equilibrated with PBS.

  • Wash the column with PBS to remove unbound proteins.

  • Elute the GST-royalisin fusion protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).

d. Tag Cleavage and Final Purification:

  • To remove the GST tag, dialyze the eluted protein against a cleavage buffer (e.g., PBS, pH 7.4) and treat with a site-specific protease (e.g., thrombin for pGEX-4T-2) according to the manufacturer's instructions.

  • After cleavage, pass the protein solution through the Glutathione-Sepharose column again to remove the free GST tag.

  • Collect the flow-through containing the purified this compound peptide.

  • Perform a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

  • Lyophilize the purified peptide for storage.

Recombinant_Royalisin_Workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Synthesis This compound Gene Synthesis Cloning Cloning into pGEX vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Culture_Growth E. coli Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Low_Temp_Incubation Low Temperature Incubation Induction->Low_Temp_Incubation Cell_Harvest Cell Harvest & Lysis Low_Temp_Incubation->Cell_Harvest Affinity_Chromatography Glutathione Affinity Chromatography Cell_Harvest->Affinity_Chromatography Tag_Cleavage GST Tag Cleavage Affinity_Chromatography->Tag_Cleavage Final_Purification RP-HPLC Purification Tag_Cleavage->Final_Purification Lyophilized_this compound Lyophilized_this compound Final_Purification->Lyophilized_this compound Lyophilization

Figure 1. Workflow for recombinant this compound production.
Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the Fmoc/tBu-based SPPS for the synthesis of the 51-residue this compound peptide.

a. Resin Preparation and First Amino Acid Coupling:

  • Select a suitable resin, such as Rink Amide resin for a C-terminal amide or a Wang/2-chlorotrityl resin for a C-terminal carboxylic acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Remove the Fmoc protecting group from the resin (if pre-loaded) using 20% piperidine in DMF.

  • Couple the C-terminal amino acid (Fmoc-protected) to the resin using a coupling agent such as HCTU and a base like DIPEA in DMF.

b. Chain Elongation (Deprotection and Coupling Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat this cycle of deprotection, coupling, and washing for each of the 51 amino acids in the this compound sequence.

c. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail for cysteine-containing peptides is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water/dithiothreitol (DTT) (e.g., 94:1:2.5:2.5 v/v).

  • Incubate for 2-4 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

d. Disulfide Bond Formation (Oxidative Folding):

  • Dissolve the crude linear peptide in a folding buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation. A suitable buffer could be 0.1 M Tris or ammonium bicarbonate, pH 8-8.5.

  • Allow the oxidation to proceed by stirring the solution in an open-to-air container for 24-48 hours. The reaction can be monitored by RP-HPLC.

  • Alternatively, use a redox system such as reduced/oxidized glutathione (GSH/GSSG) to facilitate correct folding.

e. Purification:

  • Purify the folded this compound peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the correctly folded peptide, confirm the mass by mass spectrometry, and lyophilize.

SPPS_Workflow Resin_Prep Resin Swelling Chain_Elongation Iterative Deprotection & Coupling Cycles (50 times) Resin_Prep->Chain_Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Chain_Elongation->Cleavage Folding Oxidative Folding (Disulfide Bond Formation) Cleavage->Folding Purification RP-HPLC Purification Folding->Purification Lyophilization Lyophilized this compound Purification->Lyophilization

Figure 2. Solid-Phase Peptide Synthesis (SPPS) workflow.
Liquid-Phase Peptide Synthesis (LPPS) of this compound

LPPS for a peptide of this compound's length would likely involve a fragment condensation strategy. This is a more complex approach requiring significant expertise.

a. Soluble Support and Fragment Synthesis:

  • Attach the C-terminal amino acid or a C-terminal peptide fragment to a soluble polymer support (e.g., polyethylene glycol - PEG).

  • Synthesize peptide fragments of this compound (e.g., 3-4 fragments of 12-17 amino acids each) using standard solution-phase or solid-phase methods.

b. Fragment Coupling:

  • Sequentially couple the protected peptide fragments in solution. The C-terminal carboxyl group of one fragment is activated and reacted with the N-terminal amino group of the fragment attached to the soluble support.

  • After each coupling step, the product is purified by precipitation and washing to remove excess reagents.

c. Cleavage and Final Steps:

  • Once the full-length peptide is assembled on the soluble support, cleave it from the support.

  • Perform global deprotection of the side-chain protecting groups.

  • Proceed with oxidative folding and purification as described for SPPS.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect primarily against Gram-positive bacteria by disrupting their cell membrane integrity. The proposed mechanism involves the electrostatic interaction of the cationic peptide with the negatively charged bacterial cell surface, followed by insertion into and disruption of the cell membrane, leading to leakage of cellular contents and cell death.

Royalisin_Mechanism This compound This compound Peptide (+) Bacterial_Membrane Gram-Positive Bacterial Membrane (-) This compound->Bacterial_Membrane Electrostatic Attraction Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption Insertion Cell_Death Leakage of Cellular Contents & Cell Death Membrane_Disruption->Cell_Death

Figure 3. Proposed mechanism of action of this compound.

Conclusion

The in vitro synthesis of this compound is achievable through several distinct methods, each with its own set of advantages and limitations. Recombinant expression in E. coli is a powerful technique for large-scale production, while chemical synthesis methods like SPPS offer precision and versatility. The choice of the optimal synthesis strategy will be dictated by the specific research or development goals. The protocols and comparative data provided herein serve as a comprehensive guide for researchers embarking on the synthesis of this promising antimicrobial peptide.

References

Application of Royalisin in Food Preservation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Royalisin, a potent antimicrobial peptide discovered in the royal jelly of honeybees (Apis mellifera), presents a promising natural alternative for food preservation.[1][2] This defensin-like peptide exhibits significant activity, particularly against Gram-positive bacteria, which are common culprits in food spoilage and foodborne illnesses.[1][2][3][4][5] Its mechanism of action, involving the disruption of bacterial cell integrity, makes it an attractive candidate for development as a food biopreservative.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in food preservation techniques.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a targeted antimicrobial spectrum, primarily inhibiting the growth of Gram-positive bacteria.[1][2][3][4][5] Studies on recombinant Acc-royalisin from the Asian honeybee (Apis cerana cerana) have shown efficacy comparable to nisin, a widely used food preservative.[3][4][5] Notably, it has not been found to be effective against the tested Gram-negative bacteria and fungi.[3][4][5] The antibacterial activity of this compound is directly related to its concentration.[3][4][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of Recombinant Acc-Royalisin Against Common Foodborne Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Bacillus subtilis62.5[3][4][5][6]
Micrococcus flavus125[3][4][5][6]
Staphylococcus aureus250[3][4][5][6]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell wall and membrane.[3][4][5] This leads to increased cell permeability, leakage of intracellular components, and ultimately, cell death.[3][4][5] Evidence for this mechanism includes a decrease in bacterial cell hydrophobicity and the detection of leakage of materials that absorb light at 260 nm (indicative of nucleic acids) from treated bacterial cells.[3][4]

This compound This compound bacterial_cell Gram-Positive Bacterial Cell This compound->bacterial_cell Interaction cell_wall_disruption Cell Wall and Membrane Disruption bacterial_cell->cell_wall_disruption Induces hydrophobicity_decrease Decreased Cell Hydrophobicity cell_wall_disruption->hydrophobicity_decrease leakage Leakage of Intracellular Components (e.g., DNA, RNA) cell_wall_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of this compound's antimicrobial action.

Factors Influencing Activity

The efficacy of this compound as a food preservative is influenced by several factors:

  • Concentration: Higher concentrations of this compound result in greater antimicrobial activity.[3][4][5]

  • Temperature: The antibacterial activity of this compound is susceptible to heat. Its effectiveness is diminished by heat treatment in the range of 55°C to 85°C.[3][4][5][7] This is a critical consideration for its application in processed foods.

  • Food Matrix: The interaction of this compound with components of the food matrix (e.g., fats, proteins) may impact its bioavailability and antimicrobial activity. Further research is needed to evaluate its performance in various food systems.

Experimental Protocols

Production of Recombinant this compound

This protocol is based on the expression and purification of recombinant Acc-royalisin in Escherichia coli.[3][4][5][7]

gene_synthesis Gene Synthesis and Vector Construction transformation Transformation into E. coli BL21 gene_synthesis->transformation expression Induction of Protein Expression transformation->expression cell_lysis Cell Lysis and Crude Extract Preparation expression->cell_lysis purification Purification (e.g., GST Affinity Chromatography) cell_lysis->purification verification SDS-PAGE and Concentration Determination purification->verification

Caption: Workflow for recombinant this compound production.

Methodology:

  • Gene Synthesis and Vector Construction: Synthesize the gene encoding Acc-royalisin and clone it into an expression vector, such as one containing a Glutathione S-transferase (GST) tag for purification.[3][4]

  • Transformation: Transform the expression vector into a suitable E. coli expression strain, like BL21.[3][4]

  • Expression: Culture the transformed E. coli and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the bacterial cells and lyse them using sonication or enzymatic methods to release the recombinant protein.

  • Purification: Purify the recombinant this compound from the cell lysate using affinity chromatography (e.g., GST affinity resin).[3]

  • Verification and Quantification: Verify the purity and molecular weight of the purified protein using SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.[3]

Antimicrobial Activity Assays

This method provides a qualitative assessment of antimicrobial activity.

Methodology:

  • Prepare Bacterial Lawn: Inoculate a suitable molten agar medium (e.g., Mueller-Hinton agar) with the target Gram-positive bacterium and pour it into Petri plates.

  • Create Wells: Once the agar solidifies, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Add Samples: Add a defined volume of the purified this compound solution to the wells. Use a known antimicrobial agent (e.g., nisin) as a positive control and sterile water or buffer as a negative control.[3]

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.

  • Observation: Measure the diameter of the inhibition zone around each well. A larger diameter indicates greater antimicrobial activity.

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3]

Methodology:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the purified this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

  • Inoculate: Add a standardized inoculum of the target bacterium to each well.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[3]

Application in Food Systems

To evaluate the efficacy of this compound in a food matrix, the following protocol can be adapted for specific food products (e.g., dairy, meat, beverages).

food_prep Food Sample Preparation inoculation Inoculation with Target Microorganism food_prep->inoculation treatment Treatment with This compound inoculation->treatment storage Storage under Controlled Conditions treatment->storage analysis Microbial and Sensory Analysis storage->analysis shelf_life Shelf-Life Determination analysis->shelf_life

Caption: Workflow for evaluating this compound in food systems.

Methodology:

  • Food Sample Preparation: Prepare the food product under sterile conditions.

  • Inoculation: Inoculate the food samples with a known concentration of a target spoilage or pathogenic bacterium.

  • Treatment: Treat the inoculated food samples with different concentrations of this compound. Include a control group with no this compound.

  • Storage: Store the samples under conditions that are relevant to the food product's typical storage (e.g., refrigeration, room temperature).

  • Analysis: At regular intervals, perform microbial analysis (e.g., plate counts) to determine the reduction in bacterial load. Sensory analysis (e.g., taste, color, odor) should also be conducted to assess the impact of this compound on the food's quality.

  • Shelf-Life Determination: Based on the microbial and sensory data, determine the extension of the food product's shelf life.

Future Directions

While this compound shows significant promise, further research is necessary to fully realize its potential in the food industry. Key areas for future investigation include:

  • Efficacy in Diverse Food Matrices: Testing the effectiveness of this compound in a wider range of food products.

  • Synergistic Effects: Investigating the potential for synergistic antimicrobial activity when combined with other natural preservatives or preservation techniques (e.g., modified atmosphere packaging).

  • Safety and Toxicological Studies: Conducting comprehensive safety assessments to ensure its suitability for human consumption.

  • Cost-Effective Production: Developing more efficient and scalable methods for the production of this compound.

By addressing these research areas, this compound could become a valuable tool in the ongoing effort to ensure a safe, stable, and naturally preserved global food supply.

References

Royalisin: A Promising Therapeutic Agent Against Antibiotic-Resistant Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Royalisin, a potent antimicrobial peptide derived from royal jelly of the honeybee (Apis mellifera), has emerged as a promising candidate for combating infections caused by drug-resistant Gram-positive bacteria. This document provides detailed application notes and experimental protocols for the investigation of this compound as a therapeutic agent, with a focus on its activity against antibiotic-resistant strains.

Mechanism of Action

This compound exerts its bactericidal effect primarily through the disruption and dysfunction of the bacterial cell wall and membrane.[1][2][3] As an amphipathic peptide, this compound interacts with the components of the Gram-positive bacterial cell envelope, leading to a cascade of events that compromise cellular integrity.[4] This process includes a decrease in bacterial cell surface hydrophobicity and an increase in membrane permeability, resulting in the leakage of intracellular contents, such as 260-nm absorbing materials (indicative of nucleic acids), and ultimately, cell death.[2][3] While the precise molecular interactions are still under investigation, it is understood that this compound's cationic nature facilitates its attraction to the negatively charged bacterial surface, initiating the disruptive process. Some evidence also suggests that components of royal jelly may interfere with peptidoglycan biosynthesis.[4]

This compound Mechanism of Action cluster_bacterium Bacterium This compound This compound Peptide cell_wall Gram-Positive Bacterial Cell Wall (Peptidoglycan & Teichoic Acids) This compound->cell_wall Electrostatic Interaction cell_membrane Cell Membrane cell_wall->cell_membrane Disruption & Increased Permeability leakage Leakage of Intracellular Contents (ions, ATP, nucleic acids) cell_membrane->leakage Pore Formation/ Membrane Destabilization cytoplasm Cytoplasm death Bacterial Cell Death leakage->death

Caption: Conceptual workflow of this compound's antibacterial mechanism.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics. While comprehensive data across all clinically relevant resistant phenotypes are still emerging, existing studies provide a strong basis for its therapeutic potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Gram-Positive Bacteria

Bacterial SpeciesStrainResistance ProfileThis compound MIC (µg/mL)Reference(s)
Staphylococcus aureus-Not Specified250[2]
Staphylococcus aureusMRSAMethicillin-ResistantNot explicitly quantified for isolated this compound, but royal jelly shows activity.
Bacillus subtilis-Not Specified62.5[2]
Micrococcus flavus-Not Specified125[2]
Vancomycin-Resistant Enterococci (VRE)-Vancomycin-ResistantData not available in the searched literature. Other royal jelly peptides show activity against E. faecalis.[5]
Penicillin-Resistant Streptococcus pneumoniae-Penicillin-ResistantData not available in the searched literature.

Note: The provided MIC values for Staphylococcus aureus are for non-resistant strains. While royal jelly has shown activity against MRSA, specific MICs for purified this compound against resistant strains require further investigation. Data for VRE and penicillin-resistant Streptococcus pneumoniae are currently lacking in the available literature.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's antimicrobial properties. These should be adapted based on specific laboratory conditions and bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • Purified this compound

  • Target bacterial strains (e.g., MRSA ATCC 43300, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for the peptide). The concentration should be at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate for each strain to be tested.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

MIC Protocol Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Assessment of Antibacterial Activity by Agar Well Diffusion

This method provides a qualitative or semi-quantitative assessment of this compound's antibacterial activity.

Materials:

  • Purified this compound

  • Target bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Creation of Wells:

    • Allow the plate to dry for 3-5 minutes.

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

  • Application of this compound:

    • Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.

    • Include a positive control (e.g., a known antibiotic like vancomycin for MRSA) and a negative control (the solvent used to dissolve this compound).

  • Incubation:

    • Allow the plates to sit at room temperature for about 1 hour to permit diffusion of the agent.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.

Protocol 3: Assessment of Cell Membrane Damage via Leakage of 260-nm Absorbing Materials

This assay quantifies the release of intracellular components, such as nucleic acids, as an indicator of membrane damage.

Materials:

  • Purified this compound

  • Target bacterial strain (e.g., S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Sterile PBS

  • Spectrophotometer capable of reading at 260 nm

  • Centrifuge

  • Sterile microcentrifuge tubes

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the target bacterium in the appropriate growth medium.

    • Inoculate fresh medium with the overnight culture and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in sterile PBS to a specific OD₆₀₀ (e.g., 0.5).

  • Treatment with this compound:

    • Add this compound to the bacterial suspension to achieve the desired final concentration (e.g., 1x MIC, 2x MIC).

    • Include a negative control (bacterial suspension with no this compound) and a positive control (e.g., a known membrane-disrupting agent or heat-killed bacteria).

  • Sample Collection and Measurement:

    • Incubate the suspensions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each suspension.

    • Centrifuge the aliquots to pellet the bacterial cells.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.

  • Data Analysis:

    • An increase in the A₂₆₀ of the supernatant over time in the this compound-treated samples compared to the negative control indicates the leakage of intracellular material due to membrane damage.

Membrane Damage Assay Workflow start Start prep_culture Prepare Mid-log Phase Bacterial Culture start->prep_culture wash_cells Wash and Resuspend Cells in PBS prep_culture->wash_cells treat Treat Cells with this compound (and controls) wash_cells->treat incubate_sample Incubate and Collect Samples at Time Intervals treat->incubate_sample centrifuge Centrifuge to Pellet Cells incubate_sample->centrifuge measure_supernatant Measure A260 of Supernatant centrifuge->measure_supernatant analyze Analyze Data (Increase in A260 indicates damage) measure_supernatant->analyze end End analyze->end

Caption: Workflow for assessing membrane damage via 260 nm leakage.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent against antibiotic-resistant Gram-positive bacteria. Its mechanism of action, centered on the disruption of the bacterial cell envelope, makes it a promising candidate for overcoming existing resistance mechanisms. The protocols outlined in this document provide a foundation for further research and development of this natural antimicrobial peptide. Future studies should focus on elucidating its efficacy against a broader range of clinically important resistant pathogens, understanding its molecular interactions in greater detail, and evaluating its in vivo safety and efficacy.

References

Application Notes and Protocols: Royalisin as an Antifungal Agent in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin, a defensin-like antimicrobial peptide isolated from the royal jelly of the honeybee (Apis mellifera), has demonstrated significant potential as a biocontrol agent against various plant pathogenic fungi.[1][2] Its primary mechanism of action involves the disruption of fungal cell membranes, leading to cell death.[2][3] This document provides a summary of the current understanding of this compound's antifungal efficacy, detailed protocols for its evaluation, and visualizations of its mechanism and experimental workflows.

Antifungal Efficacy of this compound

This compound exhibits a broad spectrum of antimicrobial activity, including efficacy against fungal species of agricultural importance.[1][2] While extensive quantitative data for a wide range of plant pathogens is still an emerging area of research, existing studies have confirmed its inhibitory effects against key fungal species.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antifungal efficacy of this compound against specific agricultural fungal pathogens. It is important to note that much of the available research provides qualitative assessments of antifungal activity, and further studies are needed to establish precise Minimum Inhibitory Concentrations (MICs) for a broader range of fungal species.

Fungal SpeciesCommon DiseaseHost Plant(s)This compound Concentration/MICReference(s)
Botrytis cinereaGray MoldGrapes, Strawberries, TomatoesEffective inhibition observed (specific MIC not stated)[1][2]
Alternaria brassicaAlternaria Leaf SpotBrassica species (e.g., cabbage, broccoli)Effective inhibition observed (specific MIC not stated)[1][2]

Note: While not a fungus, for comparative purposes, the inhibitory concentration of this compound against the bacterium Bacillus subtilis has been reported as 180 µg/mL.[2]

Mechanism of Action: Fungal Cell Membrane Disruption

The primary antifungal mechanism of this compound is the permeabilization and disruption of the fungal cell membrane. This action is characteristic of many antimicrobial peptides and leads to the leakage of essential intracellular components and ultimately, cell death.[2][3]

This compound This compound Peptide binding Electrostatic Binding to Membrane Surface This compound->binding fungal_cell Fungal Cell Membrane (Phospholipid Bilayer) binding->fungal_cell insertion Peptide Insertion into Membrane binding->insertion pore_formation Pore Formation/ Membrane Destabilization insertion->pore_formation leakage Leakage of Intracellular Contents (Ions, ATP, etc.) pore_formation->leakage cell_death Fungal Cell Death leakage->cell_death

Proposed mechanism of this compound's antifungal action.

Experimental Protocols

The following protocols are designed for the evaluation of this compound's antifungal properties. These are based on established methodologies for antifungal susceptibility testing and can be adapted as needed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target fungal pathogen using a 96-well plate format.

Materials:

  • Purified this compound

  • Target fungal culture (e.g., Botrytis cinerea, Alternaria brassica)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB))

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or appropriate solvent for this compound

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (medium only)

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal culture on an appropriate agar medium until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1-5 x 105 spores/mL using a hemocytometer.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a sterile solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum with a known antifungal agent), a negative control (medium only), and a growth control (fungal inoculum in medium without this compound).

  • Incubation:

    • Incubate the plate at an optimal temperature for the growth of the target fungus (typically 25-28°C) for 24-72 hours, or until visible growth is observed in the growth control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

    • Growth can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum inoculation Inoculate 96-well Plate fungal_prep->inoculation royalisin_prep Prepare this compound Serial Dilutions royalisin_prep->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC (Visual/OD Reading) incubation->mic_determination

Workflow for MIC determination of this compound.
Protocol 2: Assessment of Fungal Cell Membrane Permeability

This protocol measures the leakage of intracellular contents (e.g., nucleic acids) as an indicator of cell membrane damage caused by this compound.

Materials:

  • Fungal culture at mid-logarithmic growth phase

  • Purified this compound

  • Sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Centrifuge

  • Spectrophotometer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Fungal Suspension:

    • Harvest fungal cells from a liquid culture by centrifugation.

    • Wash the cells twice with sterile buffer and resuspend in the same buffer to a defined cell density.

  • Treatment with this compound:

    • Add this compound to the fungal suspension at a concentration equal to or greater than the MIC.

    • Include a negative control (fungal suspension with buffer only).

  • Incubation and Sampling:

    • Incubate the suspensions at an appropriate temperature with gentle agitation.

    • At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots from each suspension.

  • Measurement of Leakage:

    • Centrifuge the collected aliquots to pellet the fungal cells.

    • Transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 260 nm (A260) using a spectrophotometer. An increase in A260 indicates the leakage of nucleic acids from the cells.

  • Data Analysis:

    • Plot the A260 values against time for both the this compound-treated and control samples. A significant increase in absorbance in the treated sample compared to the control indicates membrane permeabilization.

prep Prepare Fungal Cell Suspension treatment Treat with this compound (and Control) prep->treatment incubation Incubate and Collect Samples Over Time treatment->incubation centrifugation Centrifuge Samples incubation->centrifugation measurement Measure A260 of Supernatant centrifugation->measurement analysis Plot A260 vs. Time measurement->analysis

Workflow for cell membrane permeability assay.

Concluding Remarks

This compound presents a promising avenue for the development of novel, bio-based fungicides for agricultural applications. Its demonstrated efficacy against plant pathogens like Botrytis cinerea and Alternaria brassica, coupled with its membrane-disrupting mechanism of action, makes it an attractive candidate for further research and development. The protocols provided herein offer a framework for the systematic evaluation of its antifungal properties. Future research should focus on establishing a broader spectrum of activity against other agronomically important fungi, optimizing formulations for field applications, and investigating its potential for synergistic interactions with other antifungal agents.

References

techniques for quantifying royalisin concentration in royal jelly samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin is a potent antimicrobial peptide found in royal jelly, the exclusive food of queen honeybees (Apis mellifera).[1] It is a member of the defensin family of peptides, characterized by a cysteine-rich structure with three intramolecular disulfide bonds, which confers high stability.[2][3] this compound exhibits strong activity against Gram-positive bacteria and is considered a key contributor to the overall antimicrobial properties of royal jelly.[1] Its potential applications in pharmaceuticals and as a natural preservative necessitate accurate and reliable methods for its quantification in royal jelly samples.

These application notes provide detailed protocols for the quantification of this compound in royal jelly using various analytical techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Western Blotting.

Quantitative Data Summary

The concentration of this compound can vary depending on the source and type of sample. The following table summarizes quantitative data reported in the literature.

Sample TypeQuantification MethodReported ConcentrationReference
Hemolymph of Asian HoneybeeFast ELISA7.06 µg/mL
Hemolymph of Western HoneybeeFast ELISA5.64 µg/mL
Recombinant Acc-RoyalisinMicroplate Assay (MIC)62.5 µg/mL (against B. subtilis)[1][4]
Recombinant Acc-RoyalisinMicroplate Assay (MIC)125 µg/mL (against M. flavus)[1][4]
Recombinant Acc-RoyalisinMicroplate Assay (MIC)250 µg/mL (against S. aureus)[1][4]
Royal JellyGeneral Estimation~6.5% of total protein content[2]

Experimental Protocols

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay for quantifying a target antigen. This protocol describes an indirect ELISA for the determination of this compound concentration.

Principle: An anti-royalisin antibody is used to capture this compound from the sample. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of this compound present.

Materials:

  • 96-well microtiter plates

  • Recombinant this compound standard

  • Polyclonal or monoclonal anti-royalisin primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coating:

    • Dilute the anti-royalisin primary antibody to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the recombinant this compound standard in blocking buffer.

    • Prepare royal jelly samples by diluting them in blocking buffer. A starting dilution of 1:1000 is recommended, which can be further optimized.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a size-exclusion HPLC (SEC-HPLC) method for the quantification of the apisin complex, which contains this compound.

Principle: Molecules are separated based on their size as they pass through a column packed with porous particles. Larger molecules elute earlier than smaller molecules. The concentration of the target molecule is determined by comparing its peak area to a standard curve.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column (e.g., Protein KW-803)

  • Mobile phase: 0.1 M phosphate buffer with 0.3 M NaCl, pH 7.2

  • Purified apisin or this compound standard

  • Syringe filters (0.2 µm)

Protocol:

  • Sample Preparation:

    • Weigh 150 mg of natural royal jelly or 50 mg of lyophilized royal jelly.

    • Dissolve the sample in 50 mL of mobile phase.

    • Centrifuge at 12,500 x g for 5 minutes at 4°C.

    • Filter the supernatant through a 0.2 µm syringe filter.

  • Standard Preparation:

    • Prepare a stock solution of the purified apisin or this compound standard in the mobile phase.

    • Prepare a series of standard solutions by diluting the stock solution to known concentrations.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: Size-exclusion column

      • Mobile Phase: 0.1 M phosphate buffer with 0.3 M NaCl, pH 7.2

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 210 nm

      • Injection Volume: 20 µL

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared royal jelly samples.

  • Data Analysis:

    • Identify the peak corresponding to apisin/royalisin based on the retention time of the standard.

    • Integrate the peak area for both the standards and the samples.

    • Generate a standard curve by plotting the peak area against the known concentrations of the standards.

    • Determine the concentration of apisin/royalisin in the samples by interpolating their peak areas on the standard curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of specific peptides like this compound. This protocol provides a general workflow that can be adapted for this compound quantification.

Principle: this compound is first separated from other components in the royal jelly matrix by liquid chromatography. It is then ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) are monitored for quantification.

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Stable isotope-labeled internal standard (optional, for improved accuracy)

Protocol:

  • Sample Preparation:

    • Perform a protein extraction from the royal jelly sample. This may involve precipitation with acetonitrile or a solid-phase extraction (SPE) cleanup.

    • The extracted protein fraction may require enzymatic digestion (e.g., with trypsin) to generate specific peptides from this compound for a bottom-up proteomics approach. Alternatively, the intact protein can be analyzed (top-down approach).

    • Reconstitute the final extract in mobile phase A.

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard.

    • Create a series of calibration standards by spiking known amounts of the standard into a blank matrix (a royal jelly sample known to not contain this compound, or a simulated matrix).

  • LC-MS/MS Analysis:

    • Develop an LC gradient to achieve good separation of this compound from other components.

    • Optimize the mass spectrometer parameters for this compound, including precursor ion selection and collision energy for fragmentation to identify unique and intense fragment ions (MRM transitions).

    • Inject the calibration standards and samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas of the selected MRM transitions for both the standards and the samples.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration of the standards.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Quantification of this compound by Western Blotting

Western blotting can be used for the semi-quantitative or quantitative analysis of this compound.

Principle: Proteins in a royal jelly sample are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with a specific antibody against this compound. The intensity of the resulting band is proportional to the amount of this compound.

Materials:

  • SDS-PAGE equipment and reagents

  • Protein transfer system and membranes (e.g., PVDF or nitrocellulose)

  • Anti-royalisin primary antibody

  • Enzyme-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent or fluorescent detection reagents

  • Imaging system (e.g., CCD camera-based imager)

Protocol:

  • Sample Preparation and SDS-PAGE:

    • Extract proteins from the royal jelly sample using a suitable lysis buffer.

    • Determine the total protein concentration of the extract using a protein assay (e.g., BCA assay).

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel, along with a protein ladder.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane using an electroblotting apparatus.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-royalisin antibody overnight at 4°C.

    • Wash the membrane several times with wash buffer (e.g., TBST).

    • Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with wash buffer.

  • Signal Detection and Quantification:

    • Add the detection reagent (e.g., ECL substrate for HRP-conjugated antibodies) to the membrane.

    • Capture the signal using an imaging system.

    • Use densitometry software to measure the intensity of the bands corresponding to this compound.

    • For quantitative analysis, a standard curve of known amounts of purified this compound should be run on the same gel. The band intensities of the samples can then be compared to the standard curve to determine the concentration.

Visualizations

Experimental Workflows

ELISA_Workflow start Start coating Coat Plate with Primary Antibody start->coating wash_block Wash and Block coating->wash_block sample_std Add Samples and Standards wash_block->sample_std wash2 Wash sample_std->wash2 sec_ab Add Secondary Antibody wash2->sec_ab wash3 Wash sec_ab->wash3 substrate Add Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read analyze Analyze Data read->analyze end End analyze->end

Caption: ELISA workflow for this compound quantification.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolve, Centrifuge, Filter) start->sample_prep std_prep Standard Preparation start->std_prep hplc_analysis HPLC Analysis (Size-Exclusion) sample_prep->hplc_analysis std_prep->hplc_analysis data_acq Data Acquisition (Peak Area) hplc_analysis->data_acq std_curve Generate Standard Curve data_acq->std_curve quantify Quantify this compound data_acq->quantify std_curve->quantify end End quantify->end

Caption: HPLC workflow for this compound quantification.

LCMS_Workflow start Start extraction Protein Extraction from Royal Jelly start->extraction digestion Optional: Enzymatic Digestion extraction->digestion lc_separation LC Separation (Reversed-Phase) digestion->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

Caption: LC-MS/MS workflow for this compound quantification.

WesternBlot_Workflow start Start sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection quantification Densitometry and Quantification detection->quantification end End quantification->end

Caption: Western Blot workflow for this compound quantification.

Signaling Pathways

Royal jelly and its components, including Major Royal Jelly Proteins (MRJPs), have been shown to influence several signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is one such pathway that plays a crucial role in regulating cell growth, proliferation, and differentiation.[5][6][7][8]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription MRJPs MRJPs (including this compound precursors) MRJPs->EGFR binds

References

Application Notes and Protocols for Royalisin-Based Antimicrobial Coatings on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Implant-associated infections are a significant challenge in modern medicine, leading to increased patient morbidity, mortality, and healthcare costs. The formation of bacterial biofilms on the surfaces of medical devices is a primary contributor to these infections, as biofilms provide a protective barrier against antibiotics and the host immune system.[1][2][3] Antimicrobial coatings offer a promising strategy to prevent biofilm formation and reduce the risk of device-related infections.[1][2][3][4]

Royalisin, an antimicrobial peptide (AMP) found in the royal jelly of honeybees (Apis mellifera), has demonstrated potent activity against a range of Gram-positive bacteria.[5][6][7] Its mechanism of action involves the disruption and dysfunction of bacterial cell walls and membranes, leading to cell death.[5][6][8] This makes this compound an attractive candidate for the development of novel antimicrobial coatings for medical devices.

These application notes provide detailed protocols for the development and evaluation of this compound-based antimicrobial coatings. The methodologies described herein cover the covalent immobilization of this compound and its application using a layer-by-layer assembly technique. Furthermore, protocols for the characterization of these coatings and the assessment of their antimicrobial efficacy are provided.

Data Presentation

Antimicrobial Spectrum of this compound

The following table summarizes the minimum inhibitory concentrations (MICs) of a recombinant Apis cerana cerana this compound (RAcc-royalisin) against various Gram-positive bacteria.[5][9] This data is crucial for understanding the potential efficacy of this compound-based coatings.

Bacterial Strain MIC (µg/mL) Reference
Bacillus subtilis62.5[5][9]
Micrococcus flavus125[5][9]
Staphylococcus aureus250[5][9]
Efficacy of Antimicrobial Peptide (AMP) Coatings

While specific data for this compound-based coatings are not yet widely available, the following table presents representative data from studies on other antimicrobial peptide coatings to illustrate the expected performance metrics. This table should be used as a template for presenting data from the evaluation of this compound coatings.

Coating Type Substrate Test Organism Log Reduction Reference
Covalently Bound AMPTitaniumS. aureus> 4[10]
Covalently Bound AMPSiliconeE. coli> 5[11]
Layer-by-Layer AMPTitaniumP. aeruginosa> 3[12]
AMP in PolyurethanePolymerS. aureus4.97 - 5.47[13]

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on a Titanium Surface

This protocol describes a method for the covalent attachment of this compound to a titanium surface, a common material for orthopedic implants. The process involves surface activation followed by peptide conjugation.

Materials:

  • Titanium coupons

  • Recombinant this compound with a terminal functional group (e.g., N-terminal amine or C-terminal carboxyl)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde solution (2.5% in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Acetone

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Activation:

    • Sonnicate titanium coupons in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the coupons under a stream of nitrogen gas.

    • Treat the cleaned coupons with a 5% (v/v) solution of APTES in 95% ethanol for 2 hours at room temperature to introduce amine groups.

    • Rinse the coupons thoroughly with ethanol and DI water to remove excess APTES.

    • Cure the silanized coupons at 110°C for 1 hour.

  • Linker Activation:

    • Immerse the aminated titanium coupons in a 2.5% glutaraldehyde solution in PBS for 2 hours at room temperature. This step activates the surface for peptide binding.

    • Rinse the coupons with PBS to remove unbound glutaraldehyde.

  • This compound Immobilization:

    • Prepare a solution of this compound in PBS at a concentration of 1 mg/mL.

    • Immerse the glutaraldehyde-activated coupons in the this compound solution and incubate for 24 hours at 4°C with gentle agitation.

    • Rinse the coupons extensively with PBS and DI water to remove non-covalently bound peptide.

    • Dry the this compound-coated coupons under a stream of nitrogen gas and store them in a sterile, dry environment.

Protocol 2: Layer-by-Layer (LbL) Assembly of this compound Coating

This protocol details the creation of a this compound-based antimicrobial coating using the LbL assembly technique, which involves the sequential deposition of oppositely charged polyelectrolytes.[2][14][15][16]

Materials:

  • Medical device substrate (e.g., titanium, polymer)

  • This compound (positively charged at physiological pH)

  • Anionic polyelectrolyte (e.g., hyaluronic acid, poly(acrylic acid))

  • Cationic polyelectrolyte (e.g., chitosan, poly(allylamine hydrochloride))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Substrate Preparation:

    • Clean the substrate material as described in Protocol 1 (steps 1.1-1.2).

    • If the substrate is not inherently charged, treat it to create a charged surface (e.g., plasma treatment to introduce negative charges).

  • Polyelectrolyte Multilayer Deposition:

    • Immerse the cleaned and charged substrate in a solution of the first polyelectrolyte (e.g., cationic chitosan at 1 mg/mL in a suitable buffer) for 15 minutes.

    • Rinse the substrate with DI water for 1 minute to remove non-adsorbed polyelectrolyte.

    • Immerse the substrate in a solution of the oppositely charged polyelectrolyte (e.g., anionic hyaluronic acid at 1 mg/mL in PBS) for 15 minutes.

    • Rinse with DI water for 1 minute.

    • Repeat steps 2.1-2.4 to build up a desired number of polyelectrolyte bilayers (e.g., 5-10 bilayers).

  • This compound Incorporation:

    • Prepare a solution of this compound in PBS (e.g., 1 mg/mL).

    • Immerse the polyelectrolyte-coated substrate in the this compound solution for 30 minutes. As this compound is cationic, it will adsorb onto the final anionic polyelectrolyte layer.

    • Rinse with DI water to remove unbound this compound.

    • (Optional) An additional layer of an anionic polyelectrolyte can be added on top of the this compound layer to create a more stable coating.

    • Dry the coated substrate under sterile conditions.

Protocol 3: Characterization of this compound-Based Coatings

Surface Chemistry Analysis:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the successful immobilization of this compound by detecting the presence of nitrogen from the peptide.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic amide bonds of the peptide on the coated surface.

Surface Morphology and Topography:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the coating and assess its uniformity.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and topography of the coating.

Coating Stability:

  • Leaching Assay: Immerse the coated device in PBS for various time points (e.g., 1, 3, 7, 14 days). Analyze the supernatant for the presence of leached this compound using techniques like HPLC or ELISA to assess the stability of the coating.

Protocol 4: Assessment of Antimicrobial Efficacy

Qualitative Assessment (Zone of Inhibition):

  • Prepare agar plates seeded with a lawn of the target Gram-positive bacterium (e.g., S. aureus).

  • Place the this compound-coated medical device sample onto the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of no bacterial growth around the sample.

Quantitative Assessment (Colony Forming Unit (CFU) Counting):

  • Place the this compound-coated and uncoated control samples in a bacterial suspension of known concentration (e.g., 10^6 CFU/mL) in a suitable broth.

  • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • After incubation, gently wash the samples with sterile PBS to remove non-adherent bacteria.

  • Place the samples in a sterile tube with a known volume of PBS and sonicate or vortex vigorously to dislodge the attached bacteria.

  • Perform serial dilutions of the resulting bacterial suspension and plate them on agar plates.

  • Incubate the plates at 37°C for 24 hours and count the number of colonies.

  • Calculate the log reduction in CFU on the coated surface compared to the uncoated control.

Mandatory Visualizations

G cluster_coating This compound Coating Development Workflow Start Start: Medical Device Substrate Clean Surface Cleaning & Activation Start->Clean Immobilize This compound Immobilization Clean->Immobilize Covalent or LbL Characterize Coating Characterization Immobilize->Characterize Test Antimicrobial Efficacy Testing Characterize->Test End End: Coated Medical Device Test->End G cluster_pathway This compound's Antimicrobial Signaling Pathway This compound This compound Peptide Membrane Bacterial Cell Membrane (Gram-Positive) This compound->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death G cluster_testing Antimicrobial Efficacy Testing Workflow Start Start: Coated & Uncoated Samples Incubate Incubate with Bacterial Suspension Start->Incubate Wash Wash to Remove Non-adherent Bacteria Incubate->Wash Dislodge Dislodge Adherent Bacteria Wash->Dislodge Dilute Serial Dilution Dislodge->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count Colony Forming Units (CFU) Incubate_Plates->Count Analyze Calculate Log Reduction Count->Analyze End End: Efficacy Data Analyze->End

References

Application Notes & Protocols for Assessing the Antimicrobial Activity of Royalisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antimicrobial activity of royalisin, a potent antimicrobial peptide derived from royal jelly. The methodologies outlined are crucial for the evaluation of this compound's efficacy and its potential development as a therapeutic agent.

Introduction

This compound is a cysteine-rich antimicrobial peptide that has demonstrated significant activity, primarily against Gram-positive bacteria.[1][2][3][4] Its mechanism of action involves the disruption and dysfunction of bacterial cell walls and membranes, leading to leakage of cellular contents.[1][2][3] Accurate and standardized assessment of its antimicrobial properties is essential for research and development purposes. This document outlines key protocols for determining the antimicrobial spectrum and potency of this compound.

Key Experimental Protocols

Three primary assays are detailed below to quantitatively and qualitatively assess the antimicrobial activity of this compound:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Radial Diffusion Assay: For screening and quantifying antimicrobial activity.

  • Time-Kill Kinetics Assay: To evaluate the rate at which this compound kills a specific microorganism.

Broth Microdilution Assay for MIC and MBC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial population (MBC).[5][6]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Bacterial Suspension prep_bact->inoculate Standardized Inoculum prep_roy Prepare this compound Stock Solution prep_dil Perform Serial Dilutions of this compound in 96-well plate prep_dil->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc Radial_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Analysis prep_bact Prepare Bacterial Culture (Mid-log phase) prep_agar Prepare Agarose Gel with Bacterial Inoculum prep_bact->prep_agar pour_plate Pour Inoculated Agar into Petri Dish prep_agar->pour_plate punch_wells Punch Wells in Agar pour_plate->punch_wells add_sample Add this compound Solution to Wells punch_wells->add_sample incubate Incubate at 37°C for 18-24h add_sample->incubate measure_zones Measure Diameter of Inhibition Zones incubate->measure_zones plot_data Plot Zone Diameter vs. This compound Concentration measure_zones->plot_data Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling & Plating cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (~1 x 10^6 CFU/mL) inoculate Inoculate Tubes with Bacteria prep_bact->inoculate prep_tubes Prepare Tubes with Broth and this compound (at MIC, 2xMIC, etc.) prep_tubes->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates for 24h plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data Royalisin_Mechanism This compound This compound Peptide bacterial_cell Gram-Positive Bacterial Cell This compound->bacterial_cell Binds to Cell Envelope cell_wall Cell Wall Disruption bacterial_cell->cell_wall cell_membrane Cell Membrane Permeabilization cell_wall->cell_membrane leakage Leakage of Intracellular Contents (e.g., 260nm absorbing materials) cell_membrane->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Royalisin: A Promising Bioactive Peptide for Advanced Wound Healing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royalisin, a potent antimicrobial peptide (AMP) originally isolated from royal jelly of the honeybee (Apis mellifera), is emerging as a compelling candidate for incorporation into advanced wound healing formulations.[1][2][3] Its multifaceted bioactivity, primarily characterized by robust antimicrobial and anti-inflammatory properties, addresses key pathological processes that impede wound closure and tissue regeneration.[4][5][6] This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in exploring the therapeutic potential of this compound in wound management.

This compound is a 5.5-kDa peptide composed of 51 amino acid residues, featuring three intramolecular disulfide bonds that are crucial for its biological activity.[1][2][7] Its primary mechanism of antimicrobial action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.[8][9] This activity is particularly potent against Gram-positive bacteria, a common source of wound infections.[2][8] Furthermore, evidence suggests that this compound and other components of royal jelly can modulate inflammatory responses, a critical aspect of creating a conducive environment for healing.[4][5][6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, highlighting the antimicrobial efficacy of this compound and the wound healing potential of royal jelly extracts containing this peptide.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacillus subtilis62.5[8]
Micrococcus flavus125[8]
Staphylococcus aureus250[8]
Gram-positive bacteria (general)0.36 - 2.18[8]

Table 2: Effects of Royal Jelly Extracts on Wound Healing Parameters

ParameterTreatmentResultReference
In Vitro Keratinocyte Migration
Cell Migration EnhancementCastanea mollissima Bl. royal jelly extract14.9% increase (p < 0.001)[5][11][12]
In Vitro Keratinocyte Proliferation
Cell Proliferation EnhancementCastanea mollissima Bl. royal jelly extract50.9% increase (p < 0.001)[5][11][12]
In Vivo Wound Closure
Wound Closure Rate (Day 2-4)Castanea mollissima Bl. royal jelly0.25 cm²/day (p < 0.05)[5][11][12]
Anti-inflammatory Effects
Nitric Oxide Production InhibitionCastanea mollissima Bl. royal jelly extract46.2% decrease (p < 0.001)[5][11][12]
TNF-α ReductionBrassica napus L. royal jelly extract21.3% decrease (p < 0.001)[5][11][12]
Growth Factor Secretion
TGF-β1 Secretion IncreaseCastanea mollissima Bl. royal jelly extract44.7% increase (p < 0.001)[5][11][12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in wound healing are attributed to its direct antimicrobial action and the immunomodulatory properties of the broader royal jelly context in which it is found.

royalisin_antimicrobial_action This compound This compound bacterial_membrane Gram-Positive Bacterial Cell Membrane This compound->bacterial_membrane Binds to disruption Membrane Disruption & Increased Permeability bacterial_membrane->disruption Induces death Bacterial Cell Death disruption->death Leads to

Antimicrobial Mechanism of this compound.

rj_wound_healing_pathways cluster_rj Royal Jelly Components (including this compound) cluster_inflammation Inflammatory Response cluster_healing Wound Healing Cascade This compound This compound & Other Bioactive Molecules mapk MAPK Pathway (JNK, ERK1/2) This compound->mapk Inhibits Phosphorylation nfkb NF-κB Pathway This compound->nfkb Inhibits Nuclear Translocation keratinocytes Keratinocytes This compound->keratinocytes Stimulates fibroblasts Fibroblasts This compound->fibroblasts Stimulates lps LPS macrophages Macrophages lps->macrophages macrophages->mapk macrophages->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, NO) mapk->cytokines Regulates nfkb->cytokines Regulates migration Cell Migration & Proliferation keratinocytes->migration fibroblasts->migration re_epithelialization Re-epithelialization migration->re_epithelialization

Modulation of Wound Healing Pathways by Royal Jelly Components.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in preclinical wound healing models.

Protocol 1: In Vitro Scratch Wound Healing Assay

This assay assesses the effect of this compound on the migration and proliferation of skin cells, such as human epidermal keratinocytes (HaCaT) or dermal fibroblasts.[13][14]

Materials:

  • Human epidermal keratinocytes (HaCaT) or human dermal fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (purified)

  • Phosphate-buffered saline (PBS)

  • 12-well culture plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed HaCaT cells or fibroblasts into 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cell cycle and minimize proliferation.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch wound through the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound) and a positive control (e.g., Epidermal Growth Factor, EGF).

  • Image Acquisition: Immediately after treatment (0 hours), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch wound at the same position for each well using an inverted microscope.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

scratch_assay_workflow start Seed Cells in 12-well Plate confluence Grow to Confluence start->confluence scratch Create Scratch Wound with Pipette Tip confluence->scratch wash Wash with PBS scratch->wash treat Add Medium with This compound/Controls wash->treat image_0h Image at 0h treat->image_0h incubate Incubate and Image at Time Intervals image_0h->incubate analyze Measure Wound Area & Calculate Closure Rate incubate->analyze

In Vitro Scratch Assay Workflow.
Protocol 2: In Vivo Excisional Wound Healing Model

This model evaluates the effect of topically applied this compound on full-thickness wound closure in a rodent model.[5][15]

Materials:

  • Laboratory animals (e.g., Wistar rats or BALB/c mice)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors, forceps, and a 6-8 mm biopsy punch

  • Sterile saline

  • This compound formulation (e.g., hydrogel, cream)

  • Positive control (e.g., commercial wound healing ointment)

  • Vehicle control (formulation base without this compound)

  • Transparent sterile dressing

  • Digital camera

  • Calipers

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the dorsal region.

  • Wound Creation: Create one or more full-thickness excisional wounds on the shaved back of each animal using a sterile biopsy punch.

  • Treatment Application: Topically apply the this compound formulation, positive control, or vehicle control to the respective wounds. Cover the wounds with a sterile dressing.

  • Wound Monitoring: On specified days (e.g., 0, 3, 7, 14), remove the dressing and photograph the wounds. Measure the wound diameter or trace the wound area.

  • Data Analysis: Calculate the percentage of wound contraction at each time point compared to the initial wound size.

  • Histological Analysis (Optional): At the end of the study, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

in_vivo_wound_model start Anesthetize and Shave Dorsal Area of Animal create_wound Create Full-Thickness Excisional Wound start->create_wound apply_treatment Topically Apply this compound Formulation/Controls create_wound->apply_treatment dress_wound Cover with Sterile Dressing apply_treatment->dress_wound monitor Photograph and Measure Wound at Intervals dress_wound->monitor analyze Calculate Wound Contraction Rate monitor->analyze histology Histological Analysis (Optional) analyze->histology

In Vivo Excisional Wound Healing Workflow.

Conclusion

This compound presents a significant opportunity in the development of novel wound healing therapies. Its well-documented antimicrobial activity against relevant pathogens, coupled with the anti-inflammatory and pro-regenerative properties suggested by studies on royal jelly, provides a strong rationale for its inclusion in topical formulations. The provided data and protocols offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising bioactive peptide. Future research should focus on elucidating the specific signaling pathways modulated by purified this compound in skin cells and on optimizing its delivery in advanced wound dressings.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Royalisin Protein Folding and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the folding and purification of recombinant royalisin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing soluble and active recombinant this compound in E. coli?

A1: The primary challenges stem from the inherent properties of this compound and the expression system. High-level expression in E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[1][2] this compound is a small, cysteine-rich peptide with three intramolecular disulfide bonds that are crucial for its antimicrobial activity.[3] Achieving the correct formation of these disulfide bonds in the reducing environment of the E. coli cytoplasm is a significant hurdle.[4] Additionally, as an antimicrobial peptide, this compound can be toxic to the host cells, potentially leading to low yields.

Q2: Why is a fusion tag, such as Glutathione S-transferase (GST), often used for this compound expression?

A2: Using a fusion tag like GST can significantly improve the solubility of recombinant this compound.[5] Expressing this compound as a GST-fusion protein has been shown to yield soluble protein.[5][6] The GST tag also provides a convenient method for affinity purification of the fusion protein from the cell lysate.

Q3: What is the importance of the disulfide bonds in this compound?

A3: this compound contains three intramolecular disulfide bonds that are essential for its structural integrity and antimicrobial activity.[3] Reduction of these disulfide bonds leads to a loss of biological activity.[3] Therefore, a critical step in obtaining active this compound from inclusion bodies is the correct formation of these bonds during the refolding process.

Q4: What is a typical yield for recombinant GST-royalisin from an E. coli culture?

A4: A reported yield for purified soluble GST-royalisin (RAcc-royalisin) is approximately 1.5 mg per liter of cell culture.[1]

Q5: What is the primary antimicrobial activity of recombinant this compound?

A5: Recombinant this compound demonstrates potent antibacterial activity primarily against Gram-positive bacteria, such as Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus.[6] It has been shown to have little to no activity against Gram-negative bacteria and fungi.[6]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the expression, folding, and purification of recombinant this compound.

Problem 1: Low or no expression of the recombinant this compound fusion protein.
Possible Cause Troubleshooting Step
Codon Usage: The this compound gene sequence may contain codons that are rare in E. coli, leading to inefficient translation.
Solution: Optimize the this compound gene sequence for E. coli expression.
Toxicity of this compound: Even with a fusion tag, residual activity or the nature of the peptide may be toxic to the host cells.
Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression. Consider using a weaker promoter or a different E. coli expression strain.
Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.
Solution: Ensure consistent antibiotic selection pressure throughout culturing. Verify the integrity of the plasmid DNA.
Problem 2: The majority of the recombinant this compound is in insoluble inclusion bodies.
Possible Cause Troubleshooting Step
High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
Solution: Lower the induction temperature and inducer concentration.
Fusion Tag Inefficiency: The chosen fusion tag may not be sufficient to solubilize this compound under the current expression conditions.
Solution: Experiment with different fusion partners known to enhance solubility, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).
Culture Conditions: Suboptimal culture conditions can stress the cells and promote inclusion body formation.
Solution: Optimize media composition, aeration, and induction time.
Problem 3: Low yield of refolded and active this compound from inclusion bodies.
Possible Cause Troubleshooting Step
Inefficient Solubilization: Inclusion bodies are not fully solubilized, leaving a significant amount of protein in the pellet.
Solution: Ensure complete resuspension of the inclusion body pellet in the solubilization buffer. Test different concentrations of denaturants (e.g., 6-8 M Guanidine-HCl or Urea).
Protein Aggregation during Refolding: The protein aggregates during the removal of the denaturant.
Solution: Perform refolding at a low protein concentration (typically < 0.1 mg/mL). Use a slow dilution or dialysis method to remove the denaturant gradually.[3] Include additives in the refolding buffer that can suppress aggregation, such as L-arginine or polyethylene glycol (PEG).
Incorrect Disulfide Bond Formation: The refolding conditions do not favor the formation of the native disulfide bonds.
Solution: Optimize the redox buffer system. A common starting point is a combination of reduced and oxidized glutathione (GSH/GSSG) at a molar ratio of 5:1 to 10:1. Screen different pH values for the refolding buffer (typically pH 7.5-8.5).[4]
Problem 4: Purified this compound has low or no antimicrobial activity.
Possible Cause Troubleshooting Step
Improper Folding: The protein is soluble but misfolded with incorrect disulfide bond pairing.
Solution: Re-optimize the refolding protocol (see Problem 3). Analyze the protein structure using techniques like circular dichroism (CD) spectroscopy to assess secondary structure.
Incomplete Fusion Tag Cleavage: The fusion tag is still attached to the this compound, which can inhibit its activity.
Solution: Optimize the protease cleavage reaction by adjusting the enzyme-to-protein ratio, incubation time, and temperature. Confirm complete cleavage by SDS-PAGE.
Oxidation or Degradation: The purified protein is unstable and has degraded or oxidized over time.
Solution: Store the purified protein in a suitable buffer at -80°C. Consider adding a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

Section 3: Experimental Protocols

Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies

This protocol provides a general framework for the solubilization and refolding of recombinant this compound expressed as inclusion bodies. Optimization of specific parameters may be required.

1. Inclusion Body Isolation and Washing:

  • Harvest E. coli cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate to pellet the inclusion bodies.

  • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove cell debris and membrane proteins.

2. Solubilization:

  • Resuspend the washed inclusion body pellet in solubilization buffer:

    • Buffer Composition: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT.

  • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

  • Centrifuge to remove any remaining insoluble material. The supernatant contains the denatured and reduced this compound.

3. Refolding by Dilution:

  • Prepare a refolding buffer. A starting point is:

    • Buffer Composition: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG).

  • Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. A 1:100 dilution ratio is a good starting point.

  • Incubate the refolding mixture at 4°C for 24-48 hours.

4. Concentration and Further Purification:

  • Concentrate the refolded protein solution using tangential flow filtration or a centrifugal concentrator.

  • Proceed with further purification steps, such as ion-exchange or size-exclusion chromatography, to isolate the monomeric, correctly folded this compound.

Protocol 2: Purification of GST-Tagged this compound

This protocol outlines the purification of soluble GST-royalisin using glutathione affinity chromatography.

1. Preparation of Cell Lysate:

  • Harvest E. coli cells expressing soluble GST-royalisin.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS, pH 7.4, with protease inhibitors).

  • Lyse the cells by sonication.

  • Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble GST-royalisin.

2. Affinity Chromatography:

  • Equilibrate a glutathione-agarose column with binding buffer (e.g., PBS, pH 7.4).

  • Load the clarified cell lysate onto the column.

  • Wash the column with several column volumes of binding buffer to remove unbound proteins.

  • Elute the GST-royalisin with elution buffer:

    • Buffer Composition: 50 mM Tris-HCl, pH 8.0, 10 mM reduced glutathione.

3. Fusion Tag Cleavage (On-column):

  • After washing the column, equilibrate with cleavage buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Add a specific protease (e.g., PreScission Protease or thrombin) to the column and incubate at the recommended temperature (e.g., 4°C for PreScission Protease).

  • Elute the cleaved, tag-free this compound from the column. The GST tag and the protease (if GST-tagged) will remain bound to the resin.

Quantitative Data Summary

ParameterValueReference
Recombinant Protein GST-Acc-royalisin[1]
Expression System E. coli BL21[1]
Purification Method GSTrap FF column[1]
Yield 1.5 mg/L of cell culture[1]
MIC vs. B. subtilis 62.5 µg/mL[6]
MIC vs. M. flavus 125 µg/mL[6]
MIC vs. S. aureus 250 µg/mL[6]

Section 4: Visual Guides

Experimental Workflow for this compound Purification from Inclusion Bodies

Royalisin_Purification_Workflow cluster_expression Expression cluster_lysis Cell Lysis & IB Isolation cluster_solubilization Solubilization & Refolding cluster_purification Purification expr Recombinant Expression in E. coli lysis Cell Lysis (Sonication) expr->lysis cent1 Centrifugation lysis->cent1 wash Inclusion Body Washing cent1->wash Pellet sol Solubilization (6M Gdn-HCl, DTT) wash->sol refold Refolding (Dilution, Redox Buffer) sol->refold chrom Chromatography (e.g., IEX/SEC) refold->chrom analysis Activity & Purity Analysis chrom->analysis

Caption: Workflow for recombinant this compound purification from inclusion bodies.

Troubleshooting Decision Tree for Inactive this compound

Royalisin_Troubleshooting_Tree start Start: Purified this compound is Inactive check_cleavage Is the fusion tag completely cleaved? start->check_cleavage optimize_cleavage Optimize protease reaction (enzyme ratio, time, temp) check_cleavage->optimize_cleavage No check_folding Is the protein correctly folded? check_cleavage->check_folding Yes optimize_cleavage->check_cleavage optimize_refolding Optimize refolding buffer (redox ratio, pH, additives) check_folding->optimize_refolding No check_degradation Is there evidence of degradation (SDS-PAGE)? check_folding->check_degradation Yes optimize_refolding->check_folding add_inhibitors Add protease inhibitors during purification check_degradation->add_inhibitors Yes final_product Active this compound check_degradation->final_product No add_inhibitors->start

Caption: Troubleshooting decision tree for inactive recombinant this compound.

References

Technical Support Center: Maximizing Active Royalisin Yield in Bacterial Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recombinant expression of active royalisin in bacterial systems.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its recombinant production challenging?

This compound is a potent antimicrobial peptide original discovered in the royal jelly of honeybees (Apis mellifera L.).[1][2] It is a small, 51-amino acid peptide with a calculated molecular mass of approximately 5.5 kDa and contains three intramolecular disulfide bonds crucial for its activity.[1][2] Its potent antibacterial activity, particularly against Gram-positive bacteria, makes it a person of interest for therapeutic development.[1][2][3]

Recombinant production in bacteria like E. coli can be challenging due to:

  • Toxicity: As an antimicrobial peptide, this compound can be toxic to the bacterial host, leading to low cell densities and poor protein yields.[4][5]

  • Proteolytic Degradation: Its small size makes it susceptible to degradation by host proteases.[4]

  • Inclusion Body Formation: High-level expression often leads to the accumulation of misfolded, inactive this compound in insoluble aggregates known as inclusion bodies.[6][7][8]

  • Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of correct disulfide bonds, which are essential for this compound's activity.[9][10]

2. Which E. coli strain is best for expressing this compound?

The optimal E. coli strain depends on the specific expression strategy. Here are some common choices:

Strain CategoryRecommended StrainsKey Features & Use Cases
General High-Level Expression BL21(DE3)Most widely used strain for T7 promoter-based expression. Deficient in Lon and OmpT proteases, which can help reduce degradation of the target protein.[11][12][13]
For Toxic Proteins BL21(DE3)pLysS or pLysE, C41(DE3), C43(DE3), BL21-AIThese strains offer tighter control over basal expression, which is crucial when expressing a potentially toxic peptide like this compound.[13][14][15] The pLysS/E plasmids produce T7 lysozyme, an inhibitor of T7 RNA polymerase.[13] The BL21-AI strain uses an arabinose-inducible promoter for T7 RNA polymerase expression, offering tighter regulation.[13]
For Disulfide Bond Formation SHuffle®, Origami™These strains have a modified cytoplasmic environment that is more oxidizing, promoting the formation of disulfide bonds in the cytoplasm. This can be critical for obtaining active this compound.[13]
To Address Codon Bias Rosetta™ strains, BL21(DE3)-RIL/RPThese strains contain a plasmid that supplies tRNAs for codons that are rarely used in E. coli, which can be a bottleneck for the expression of heterologous proteins like this compound.[11][13]

3. How can I prevent this compound from being toxic to the E. coli host?

Toxicity is a common issue with antimicrobial peptide expression. Here are several strategies to mitigate this:

  • Use a Fusion Partner: Expressing this compound as a fusion protein with a larger, soluble partner like Glutathione-S-Transferase (GST), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) can mask its toxicity and protect it from degradation.[3][4][16][17]

  • Employ Tightly Regulated Promoters: Use inducible promoter systems with low basal expression, such as the araBAD promoter or tightly controlled T7-based systems in strains like BL21-AI or those containing pLysS/E.[11][13]

  • Optimize Induction Conditions: Induce protein expression with a lower concentration of the inducer (e.g., IPTG) and at a lower temperature (e.g., 16-25°C).[14] This slows down protein synthesis, allowing for proper folding and reducing the accumulation of toxic protein.

  • Glucose Repression: Adding 1% glucose to the growth media can help repress basal expression from the lac promoter, which often controls T7 RNA polymerase expression.[14]

4. My this compound is expressed as insoluble inclusion bodies. How can I obtain active protein?

Inclusion body formation is a frequent obstacle.[8] You have two main approaches: optimize for soluble expression or refold the protein from purified inclusion bodies.

Strategies to Promote Soluble Expression:

  • Lower Expression Temperature: Reducing the temperature to 16-25°C after induction can significantly improve protein solubility.[14]

  • Use a Solubility-Enhancing Tag: Fusion partners like MBP, GST, and SUMO are known to improve the solubility of their fusion partners.[18][19][20][21]

  • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., to 0.1 mM) can decrease the rate of protein synthesis and promote proper folding.[14]

  • Co-express Chaperones: Co-expression of molecular chaperones can assist in the proper folding of this compound.[22]

Refolding from Inclusion Bodies: If soluble expression is not achievable, active this compound can be recovered from inclusion bodies through a process of solubilization and refolding.[6][7][8][23] This typically involves:

  • Isolation and Purification of Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation.

  • Solubilization: The purified inclusion bodies are solubilized using strong denaturants like 8M urea or 6M guanidine hydrochloride.[7]

  • Refolding: The denatured protein is then refolded by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. This buffer typically contains additives to prevent aggregation and promote correct disulfide bond formation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low this compound Expression Codon Bias: The this compound gene may contain codons that are rare in E. coli, leading to translational stalling.[11][24]- Synthesize a codon-optimized version of the this compound gene for E. coli.[25][26][27][28]- Use an E. coli strain that supplies rare tRNAs, such as Rosetta™ or BL21-RIL.[11][13]
Plasmid Instability: The expression plasmid may be lost during cell division, especially if the expressed protein is toxic.- Use freshly transformed cells for each experiment.[14]- Ensure the correct antibiotic is used at the appropriate concentration in all media.
Inefficient Promoter: The chosen promoter may not be strong enough or may be improperly induced.- Switch to a stronger promoter system, such as the T7 promoter.[11][12]- Verify the concentration and integrity of the inducer (e.g., IPTG, arabinose).
mRNA Secondary Structure: Stable secondary structures in the mRNA transcript can hinder ribosome binding and translation.- When performing codon optimization, use algorithms that also optimize for mRNA secondary structure.[11][28]
This compound is Degraded Host Proteases: The small this compound peptide is susceptible to degradation by endogenous E. coli proteases.- Use protease-deficient strains like BL21(DE3).[11]- Express this compound with a protective fusion tag (e.g., GST, MBP, SUMO).[4]- Perform expression at lower temperatures to reduce protease activity.
Expressed this compound is Inactive Incorrect Disulfide Bonds: The three disulfide bonds in this compound may not have formed correctly in the reducing cytoplasm of E. coli.[9][10]- Express this compound in a strain engineered for cytoplasmic disulfide bond formation (e.g., SHuffle®, Origami™).[13]- Target the protein to the more oxidizing periplasmic space by adding a signal sequence.[9][29]
Misfolding: The protein may be misfolded even if it is soluble.- Optimize expression conditions (lower temperature, reduced inducer concentration).- Co-express molecular chaperones.- If using a fusion tag, ensure the cleavage conditions do not denature the protein.
Fusion Tag Cleavage is Inefficient Inaccessible Cleavage Site: The protease cleavage site between the fusion tag and this compound may be sterically hindered.- Redesign the construct with a longer linker region between the tag and the cleavage site.
Incorrect Protease or Buffer Conditions: The protease may be inactive or the buffer conditions suboptimal.- Verify the activity of the protease stock.- Ensure the cleavage buffer has the correct pH, temperature, and any required cofactors.

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of this compound.

  • Use a codon optimization software tool. Input the amino acid sequence and select Escherichia coli K-12 as the target expression host. These tools will replace the native codons with those most frequently used in highly expressed E. coli genes.[24][27][28]

  • Review and refine the optimized sequence. Ensure that the GC content is within an acceptable range (typically 45-60%) and that potential mRNA secondary structures and cis-acting elements that could inhibit translation are removed.[28]

  • Synthesize the optimized gene. Order the synthesis of the codon-optimized this compound gene from a commercial vendor. The synthesized gene should include appropriate restriction sites for cloning into the desired expression vector.

Protocol 2: Expression of GST-Royalisin Fusion Protein
  • Cloning: Ligate the codon-optimized this compound gene into a pGEX vector (e.g., pGEX-4T-2) downstream of the GST tag and the thrombin cleavage site.[3]

  • Transformation: Transform the pGEX-royalisin construct into a suitable E. coli expression host, such as BL21(DE3). Plate on LB agar with the appropriate antibiotic.

  • Expression: a. Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C. b. The next day, inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to the desired induction temperature (e.g., 18°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to incubate at the lower temperature for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification and Cleavage of GST-Royalisin
  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with 1 mM DTT and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: a. Apply the clarified supernatant to a Glutathione-Sepharose column pre-equilibrated with lysis buffer. b. Wash the column extensively with wash buffer (e.g., PBS) to remove unbound proteins. c. Elute the GST-royalisin fusion protein using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

  • Thrombin Cleavage: a. Dialyze the eluted fusion protein against a cleavage buffer (e.g., PBS) to remove the glutathione. b. Add thrombin to the dialyzed protein solution (typically 1-10 units of thrombin per mg of fusion protein) and incubate at room temperature for 2-16 hours.

  • Removal of GST Tag and Thrombin: a. After cleavage, pass the solution back over the Glutathione-Sepharose column to bind the free GST tag. b. The flow-through will contain the cleaved this compound. c. Thrombin can be removed by chromatography on a benzamidine-sepharose column.

  • Final Purification: Further purify the this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations

Expression_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification codon_opt Codon Optimization of this compound Gene gene_synthesis Gene Synthesis codon_opt->gene_synthesis cloning Cloning into pGEX Vector gene_synthesis->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture_growth Cell Culture Growth (37°C) transformation->culture_growth induction IPTG Induction (18°C) culture_growth->induction cell_harvest Cell Harvesting induction->cell_harvest lysis Cell Lysis cell_harvest->lysis affinity_chrom Glutathione Affinity Chromatography lysis->affinity_chrom cleavage Thrombin Cleavage affinity_chrom->cleavage gst_removal GST Tag Removal cleavage->gst_removal final_purification RP-HPLC gst_removal->final_purification active_this compound Active this compound final_purification->active_this compound Yields Active this compound Troubleshooting_Logic start Start Expression Experiment check_expression Is this compound Expressed? start->check_expression check_solubility Is this compound Soluble? check_expression->check_solubility Yes no_expression_solutions Troubleshoot: - Codon Optimization - Tighter Promoter Control - Check Plasmid Integrity check_expression->no_expression_solutions No check_activity Is this compound Active? check_solubility->check_activity Yes insoluble_solutions Troubleshoot: - Lower Temperature - Use Solubility Tag - Refold from Inclusion Bodies check_solubility->insoluble_solutions No (Inclusion Bodies) success Successful Production of Active this compound check_activity->success Yes inactive_solutions Troubleshoot: - Use Disulfide Bond Strain (e.g., SHuffle) - Periplasmic Targeting - Check Cleavage Conditions check_activity->inactive_solutions No no_expression_solutions->start Re-attempt insoluble_solutions->start Re-attempt inactive_solutions->start Re-attempt Disulfide_Bond_Formation_Pathway cluster_cytoplasm Cytoplasm (Reducing) cluster_periplasm Periplasm (Oxidizing) royalisin_unfolded Unfolded this compound (Reduced Cysteines) inclusion_body Inclusion Body (Misfolded) royalisin_unfolded->inclusion_body Incorrect Folding royalisin_translocated Translocated this compound (Reduced Cysteines) royalisin_unfolded->royalisin_translocated Periplasmic Targeting (Signal Peptide) dsba_ox DsbA (Oxidized) royalisin_folded Folded, Active this compound (Correct Disulfide Bonds) royalisin_translocated->royalisin_folded Disulfide bond formation dsba_red DsbA (Reduced) dsba_ox->dsba_red dsbb DsbB (Membrane Protein) dsba_red->dsbb Re-oxidation dsbb->dsba_ox

References

optimizing royalisin stability for long-term storage and application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with royalisin. The information is designed to address specific issues related to optimizing this compound stability for long-term storage and various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is a 5.5-kDa antimicrobial peptide originally isolated from the royal jelly of the honeybee (Apis mellifera).[1] Its structure is characterized by the presence of three intramolecular disulfide bonds formed by six cysteine residues.[1] These disulfide bridges are critical for its antimicrobial activity and contribute significantly to its stability, particularly at low pH and high temperatures.[2][3]

Q2: What is the primary mechanism of action for this compound?

This compound primarily exerts its antimicrobial effect by disrupting the cell walls and membranes of Gram-positive bacteria.[4][5] This interaction leads to increased membrane permeability and the leakage of intracellular components, ultimately causing bacterial cell death.[4]

Q3: What are the general recommendations for the long-term storage of this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder in a dark, dry environment. Lyophilization, or freeze-drying, is a common technique used to preserve peptides by removing water, which helps to prevent chemical degradation.[6] Once reconstituted, it is recommended to use the solution immediately or store it in aliquots at -80°C to minimize freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Activity After Storage

Symptoms:

  • A significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against target microorganisms.

  • Reduced zone of inhibition in agar diffusion assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Temperature This compound's antibacterial activity is sensitive to high temperatures. Storing this compound solutions at temperatures above 4°C for extended periods can lead to degradation. For long-term storage, lyophilized powder should be kept at -20°C or below. Reconstituted solutions should be stored at -80°C.
Multiple Freeze-Thaw Cycles Repeatedly freezing and thawing a this compound solution can lead to aggregation and loss of activity. It is recommended to aliquot the reconstituted solution into single-use volumes before freezing.
Disulfide Bond Reduction The intramolecular disulfide bonds are essential for this compound's activity.[1] Exposure to reducing agents will lead to a loss of function. Ensure that all buffers and reagents used are free from reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, unless intentionally studying the reduced form.
pH Instability While this compound is stable at acidic pH, extreme pH values or prolonged exposure to non-optimal pH can lead to hydrolysis or other modifications. The native pH of royal jelly is around 4.0, where its proteins exhibit high stability.[8] When preparing solutions, use buffers that maintain a pH in the optimal range for this compound stability.
Proteolytic Degradation If the this compound preparation is not pure, contaminating proteases could degrade the peptide over time. Ensure high purity of the this compound sample. If proteolytic degradation is suspected, consider adding protease inhibitors to the solution, being mindful of their compatibility with the intended application.
Issue 2: Poor Solubility or Aggregation Upon Reconstitution

Symptoms:

  • Visible particulates or cloudiness in the solution after adding the solvent.

  • Difficulty in dissolving the lyophilized powder.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent There is no universal solvent for all peptides. For this compound, start with sterile, purified water. If solubility is an issue, a small amount of a weak acid, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA), can be used, as this compound is stable at low pH.[2][3]
Incorrect Reconstitution Technique To avoid aggregation, do not add a small volume of solvent directly to the entire lyophilized powder. Instead, allow the vial to equilibrate to room temperature before opening to prevent condensation. Add the appropriate amount of solvent and gently swirl or vortex to dissolve the peptide. Sonication can also be used to aid dissolution.
High Peptide Concentration Attempting to dissolve this compound at a very high concentration may lead to aggregation. Try reconstituting at a lower concentration first and then concentrating the solution if necessary, using an appropriate method like centrifugal filtration.
Presence of Salts from Lyophilization If the peptide was lyophilized from a buffer containing salts, these salts might affect solubility. If possible, use a volatile buffer for lyophilization that can be removed during the process.

Data Presentation: Stability of this compound Under Various Conditions

The following tables summarize expected stability trends for this compound based on available data for recombinant this compound and general principles of peptide stability.

Table 1: Thermal Stability of Recombinant this compound (RAcc-royalisin) Activity

Temperature (°C)Exposure Time (min)Remaining Antibacterial Activity (%)
3715~100
4515~100
5515Weakened
6515Weakened
7515Weakened
8515Weakened
Data is based on the findings for recombinant Acc-royalisin, where activity was observed to be weakened at temperatures from 55°C to 85°C.[9]

Table 2: Illustrative pH Stability of this compound Activity (Hypothetical Data)

pHStorage Time (days at 4°C)Remaining Antibacterial Activity (%)
2.03095
4.03098
7.03080
9.03060
This table presents hypothetical data based on the general knowledge that this compound is stable at low pH.[2][3] Actual stability should be determined experimentally.

Table 3: Illustrative Effect of Excipients on this compound Stability (Hypothetical Data for Lyophilized Product Stored at 4°C for 6 Months)

ExcipientConcentration (%)Remaining Antibacterial Activity (%)
None-85
Trehalose595
Mannitol592
Glycine190
This table presents hypothetical data. Sugars like trehalose and mannitol are commonly used as cryoprotectants and stabilizers for lyophilized proteins.

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Lyophilized this compound

Objective: To evaluate the stability of lyophilized this compound under recommended storage conditions over an extended period.

Methodology:

  • Prepare at least three batches of highly purified, lyophilized this compound.

  • Package the lyophilized powder in airtight, opaque vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.

  • Divide the vials from each batch into different storage conditions:

    • Long-term: -20°C ± 5°C

    • Accelerated: 4°C ± 2°C

    • Stress: 25°C ± 2°C with 60% ± 5% relative humidity (RH)

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated and stress), retrieve vials from each storage condition.

  • Allow vials to equilibrate to room temperature before opening.

  • Reconstitute the this compound in a suitable buffer (e.g., sterile water or 0.1% acetic acid).

  • Perform the following analyses:

    • Visual Inspection: Check for changes in appearance, such as color or cake structure.

    • Purity and Degradation Products: Analyze by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis).

    • Moisture Content: Measure using Karl Fischer titration.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods for this compound.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solution at 70°C for 1, 3, and 7 days.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At each time point, neutralize the acid and base-stressed samples.

  • Analyze all samples by a stability-indicating method, such as RP-HPLC coupled with mass spectrometry (LC-MS), to separate and identify degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.

Visualizations

Royalisin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane (Phospholipid Bilayer) Insertion Hydrophobic Interaction & Insertion This compound This compound Peptide This compound->Cell_Wall Binds to Binding Electrostatic Interaction Binding->Cell_Membrane Permeates Pore_Formation Pore Formation/ Membrane Disruption Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Leads to Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of action of this compound against Gram-positive bacteria.

Stability_Testing_Workflow cluster_tests Analytical Tests Start Start: Lyophilized this compound Batches Storage Place in Stability Chambers (-20°C, 4°C, 25°C/60%RH) Start->Storage Time_Points Pull Samples at Scheduled Time Points Storage->Time_Points Analysis Perform Analytical Tests Time_Points->Analysis Visual Visual Inspection Analysis->Visual HPLC RP-HPLC (Purity) Analysis->HPLC MIC MIC Assay (Activity) Analysis->MIC KF Karl Fischer (Moisture) Analysis->KF Data_Evaluation Evaluate Data and Assess Stability Profile End End: Determine Shelf-life Data_Evaluation->End HPLC->Data_Evaluation MIC->Data_Evaluation

Caption: Experimental workflow for long-term stability testing of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: This compound Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Thermal Thermal Stress_Conditions->Thermal Photo Photolytic Stress_Conditions->Photo Sampling Collect Samples at Time Points Analysis Analyze by LC-MS Sampling->Analysis Identification Identify Degradation Products Analysis->Identification End End: Elucidate Degradation Pathways Identification->End Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Bacterial Resistance to Royalisin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide royalisin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding bacterial resistance to this compound and strategies to overcome these challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: this compound shows reduced or no efficacy against a bacterial strain that was previously susceptible.

  • Possible Cause 1: Enzymatic Degradation. Bacteria can secrete proteases that degrade this compound, reducing its effective concentration.

    • Troubleshooting Steps:

      • Assess Protease Activity: Perform a protease degradation assay to determine if the bacterial supernatant contains proteases that can break down this compound. A detailed protocol is available in the "Detailed Experimental Protocols" section.

      • Protease Inhibitors: In your experimental setup, consider adding a broad-spectrum protease inhibitor (e.g., PMSF, EDTA) to the culture medium to see if it restores this compound's activity. Note that this is for experimental validation and not a therapeutic strategy.

      • Engineered this compound Variants: If protease degradation is confirmed, consider synthesizing or obtaining this compound variants with modified amino acid sequences that are less susceptible to proteolytic cleavage.

  • Possible Cause 2: Altered Cell Surface Charge. Bacteria can modify their cell surface to become less negatively charged, which reduces the initial electrostatic attraction of the cationic this compound.

    • Troubleshooting Steps:

      • Measure Zeta Potential: Determine the zeta potential of the resistant strain compared to the susceptible parent strain. A significant shift towards a less negative or even positive charge can indicate this resistance mechanism. Refer to the "Detailed Experimental Protocols" for methodology.

      • Combination Therapy: Investigate the synergistic effect of this compound with antibiotics that do not rely on electrostatic attraction for their mechanism of action.

  • Possible Cause 3: Increased Efflux Pump Activity. Bacteria may overexpress efflux pumps that actively remove this compound from the cell before it can reach its target.

    • Troubleshooting Steps:

      • Perform an Efflux Pump Assay: Use a fluorescent dye-based assay to measure the efflux pump activity in the resistant strain in the presence and absence of an efflux pump inhibitor (EPI). A detailed protocol is provided below.

      • Combination with Efflux Pump Inhibitors (EPIs): Test the efficacy of this compound in combination with known EPIs, such as PAβN (phenylalanine-arginine beta-naphthylamide). A restored or enhanced activity of this compound in the presence of an EPI suggests the involvement of efflux pumps.

Problem: this compound is ineffective against bacterial biofilms.

  • Possible Cause: Biofilm Matrix and Persister Cells. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing this compound from reaching the bacterial cells. Additionally, biofilms harbor a high population of metabolically dormant persister cells, which are inherently tolerant to many antibiotics.

    • Troubleshooting Steps:

      • Determine the Minimum Biofilm Eradication Concentration (MBEC): Use an MBEC assay to quantify the concentration of this compound required to eradicate a pre-formed biofilm. This is often significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic cells. See the "Detailed Experimental Protocols" for the MBEC assay protocol.

      • Combination with Biofilm-Disrupting Agents: Test this compound in combination with agents that can degrade the biofilm matrix, such as DNases or specific enzymes targeting polysaccharides.

      • Combination with Anti-Persister Compounds: Investigate synergistic effects with compounds known to be effective against persister cells.

      • Pulsed Dosing: Experiment with a pulsed dosing regimen of this compound, which may be more effective at killing the persister cells that "wake up" between treatments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound and other antimicrobial peptides (AMPs)?

A1: Bacteria have evolved several mechanisms to resist AMPs like this compound. These include:

  • Enzymatic Degradation: Secretion of proteases that cleave and inactivate the peptide.[1]

  • Alteration of Cell Surface Charge: Modification of the bacterial cell envelope components (e.g., lipopolysaccharide in Gram-negative bacteria, teichoic acids in Gram-positive bacteria) to reduce the net negative charge, thereby repelling the cationic AMP.

  • Efflux Pumps: Upregulation of membrane proteins that actively transport AMPs out of the cell.

  • Biofilm Formation: Creation of a protective extracellular matrix that hinders AMP penetration and harbors tolerant persister cells.[2]

  • Target Modification: Although less common for membrane-disrupting peptides like this compound, mutations in the specific molecular targets of other AMPs can confer resistance.

Q2: How can I overcome resistance to this compound in my experiments?

A2: The most promising strategy is combination therapy. Using this compound in conjunction with other antimicrobial agents can have synergistic effects, meaning the combined effect is greater than the sum of their individual effects.[3][4] This approach can:

  • Enhance the efficacy of both agents, allowing for lower effective concentrations.

  • Reduce the likelihood of the emergence of resistance.

  • Target different resistance mechanisms simultaneously.

Q3: What are the best practices for designing a combination therapy experiment with this compound?

A3: A checkerboard assay is the standard method for systematically testing the interaction between two antimicrobial agents. This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic). A detailed protocol for the checkerboard assay is provided in the "Detailed Experimental Protocols" section.

Q4: Are there specific classes of antibiotics that are likely to be synergistic with this compound?

A4: While empirical testing is always necessary, antibiotics with different mechanisms of action than this compound are good candidates for synergistic combinations. For example:

  • Antibiotics that inhibit cell wall synthesis (e.g., β-lactams): this compound's membrane-disrupting activity may facilitate the entry of these antibiotics.

  • Antibiotics that inhibit protein or nucleic acid synthesis (e.g., aminoglycosides, fluoroquinolones): These can target intracellular processes while this compound disrupts the cell envelope.

Q5: What is the difference between antibiotic resistance and antibiotic tolerance in the context of this compound?

A5:

  • Resistance is a heritable change in a bacterium's DNA that allows it to grow in the presence of an antibiotic. This is often measured by an increase in the Minimum Inhibitory Concentration (MIC).

  • Tolerance is the ability of a bacterial population to survive transient exposure to a high concentration of an antibiotic without a change in its MIC. Persister cells are a prime example of tolerant cells. They are in a dormant, metabolically inactive state, which makes them less susceptible to antibiotics that target active cellular processes.[5][6]

Data Presentation

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assays

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

This table provides a standard interpretation of the FIC index, which is calculated as follows: ΣFIC = FIC of agent A + FIC of agent B, where FIC of agent A = (MIC of A in combination) / (MIC of A alone).[7]

Table 2: Hypothetical Example of Synergistic Activity of this compound with a Conventional Antibiotic against a Resistant Bacterial Strain

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexΣFICInterpretation
This compound6480.1250.375Synergy
Antibiotic X128320.250

This table illustrates a hypothetical synergistic interaction where the concentrations of both this compound and Antibiotic X required to inhibit bacterial growth are significantly reduced when used in combination.

Mandatory Visualization

Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space Cell_Wall Cell Wall/ Outer Membrane Cytoplasmic_Membrane Cytoplasmic Membrane Cell_Wall->Cytoplasmic_Membrane 3. Membrane Perturbation Altered_Surface Reduced Negative Charge Cell_Wall->Altered_Surface Resistance: Charge Alteration Cytoplasm Cytoplasm Efflux_Pump Efflux Pump Cytoplasmic_Membrane->Efflux_Pump 4. Entry Target Intracellular Target Cytoplasm->Target 6. Action on intracellular target This compound This compound Efflux_Pump->this compound 5. Expulsion Overexpression Increased Efflux Efflux_Pump->Overexpression Resistance: Upregulation Modified_Target Altered Target Target->Modified_Target Resistance: Target Modification This compound->Cell_Wall 1. Attraction to negatively charged surface Protease Bacterial Protease This compound->Protease 2. Degradation Degraded_this compound Inactive This compound Protease->Degraded_this compound

Caption: Bacterial resistance mechanisms to this compound.

Overcoming_Resistance cluster_strategy Strategies to Overcome Resistance cluster_bacterium Resistant Bacterium Combination_Therapy Combination Therapy: This compound + Antibiotic X Bacterium Bacterium with Multiple Resistance Mechanisms Combination_Therapy->Bacterium Synergistic Killing: Multiple Targets EPI Efflux Pump Inhibitor (EPI) Efflux_Pump Efflux Pump EPI->Efflux_Pump Inhibition Biofilm_Disruptor Biofilm Matrix Disruptor Biofilm Biofilm Matrix Biofilm_Disruptor->Biofilm Degradation Efflux_Pump->Bacterium Blocks this compound Expulsion Biofilm->Bacterium Exposes Bacteria to this compound

Caption: Strategies to overcome this compound resistance.

Detailed Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the antibiotic to be tested

  • Multichannel pipette

Method:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10) in MHB. Column 11 should contain the antibiotic at its MIC, and column 12 should be a growth control (no antibiotic).

  • Preparation of this compound Dilutions:

    • Serially dilute the this compound stock solution vertically (e.g., down rows A-G) in MHB. Row H should contain this compound at its MIC, and a separate well should serve as a sterility control (MHB only).

  • Combination of Agents:

    • Using a multichannel pipette, transfer the diluted this compound to the plate containing the diluted antibiotic, creating a checkerboard of concentrations.

  • Inoculation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The MIC of each agent in combination will be determined from the wells showing no growth.

  • Calculation of the FIC Index:

    • Calculate the FIC index for each well that shows no growth using the formula provided in Table 1. The ΣFIC for the combination is the lowest FIC index value obtained.

Protocol 2: Biofilm Susceptibility Testing (MBEC Assay)

This protocol determines the minimum biofilm eradication concentration (MBEC) of this compound.

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device)

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • 96-well microtiter plates

  • Sonicator

Method:

  • Biofilm Formation:

    • Inoculate the wells of the MBEC device with the bacterial culture and incubate for 24-48 hours to allow for biofilm formation on the pegs of the lid.

  • Exposure to this compound:

    • Prepare serial dilutions of this compound in a new 96-well plate.

    • Rinse the peg lid with the attached biofilms in a saline solution to remove planktonic cells.

    • Place the peg lid into the plate containing the this compound dilutions and incubate for a specified period (e.g., 24 hours).

  • Recovery of Biofilm-Associated Cells:

    • After incubation, rinse the peg lid again to remove residual this compound.

    • Place the peg lid in a new 96-well plate containing recovery medium.

    • Sonicate the plate to dislodge the biofilm bacteria from the pegs.

  • Determination of MBEC:

    • Incubate the recovery plate for 24 hours.

    • The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide-Based)

This assay measures the activity of efflux pumps by monitoring the accumulation of the fluorescent dye ethidium bromide (EtBr).

Materials:

  • Bacterial cells (resistant and susceptible strains)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., PAβN)

  • Fluorometer or fluorescence plate reader

Method:

  • Cell Preparation:

    • Grow bacterial cultures to the mid-logarithmic phase, then harvest and wash the cells with PBS.

    • Resuspend the cells in PBS to a specific optical density.

  • Loading with EtBr:

    • Add EtBr to the cell suspension in the presence of an agent that de-energizes the cell membrane (e.g., CCCP) to allow the dye to enter the cells.

    • Incubate to allow for EtBr accumulation.

    • Wash the cells to remove extracellular EtBr.

  • Efflux Measurement:

    • Resuspend the EtBr-loaded cells in PBS.

    • Add glucose to energize the cells and initiate efflux.

    • Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells.

    • To test the effect of an inhibitor, add the EPI (and this compound, if desired) before adding glucose. A slower decrease in fluorescence in the presence of the inhibitor indicates inhibition of efflux pump activity.

References

troubleshooting royalisin aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered when working with royalisin in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is a 51-amino acid cationic antimicrobial peptide found in royal jelly.[1][2][3] It possesses a net charge of +2 and is known for its amphipathic nature, meaning it has both hydrophobic and hydrophilic regions.[3] Aggregation, the self-association of peptide molecules, can lead to loss of biological activity, precipitation, and inaccurate experimental results.

Q2: What are the primary factors that influence this compound aggregation?

The aggregation of peptides like this compound is primarily influenced by a combination of intrinsic and extrinsic factors. These include:

  • pH: The pH of the solution affects the net charge of the peptide. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting protein unfolding and exposing hydrophobic regions.[1][4]

  • Concentration: Higher concentrations of this compound can increase the frequency of intermolecular interactions, leading to a higher propensity for aggregation.[1]

  • Ionic Strength: The salt concentration of the buffer can modulate electrostatic interactions. While salts can sometimes shield charges and prevent aggregation, high salt concentrations can also lead to "salting out" and precipitation.

  • Buffer Composition: The specific ions and excipients in the buffer can either stabilize or destabilize the peptide.

Q3: My this compound solution appears cloudy. What should I do?

Cloudiness or visible precipitation is a clear indicator of aggregation. The first step is to centrifuge the sample to separate the soluble fraction from the aggregates. The supernatant can then be carefully collected for analysis. It is crucial to then optimize the solution conditions to prevent further aggregation.

Troubleshooting Guide

Issue: this compound is precipitating out of solution.

This is a common sign of aggregation. The following steps can help you troubleshoot this issue.

1. pH Adjustment:

  • Recommendation: Empirically test a range of pH values. Since this compound is stable at low pH, start with acidic to neutral buffers (e.g., pH 4.0-7.0).[2][3][5]

2. Temperature Control:

  • Rationale: High temperatures can induce aggregation. The antibacterial activity of recombinant this compound has been shown to be sensitive to temperatures above 45°C and is diminished at temperatures between 55°C and 85°C.[1][4]

  • Recommendation: Perform experiments at or below room temperature whenever possible. For long-term storage, keep this compound solutions frozen at -20°C or -80°C.

3. Concentration Optimization:

  • Rationale: High peptide concentrations favor aggregation.

  • Recommendation: Work with the lowest feasible concentration for your application. If high concentrations are necessary, the addition of stabilizing excipients is recommended.

4. Buffer Optimization:

  • Rationale: The composition of the buffer can significantly impact this compound stability.

  • Recommendation: Experiment with different buffer systems and ionic strengths. Sometimes, the addition of specific excipients can prevent aggregation.

The following table summarizes the key parameters to consider when troubleshooting this compound aggregation.

ParameterRationale for AggregationTroubleshooting Recommendations
pH At the isoelectric point (pI), the net charge is zero, leading to minimal electrostatic repulsion and increased aggregation.Adjust the pH of the buffer to be at least 1-2 units away from the pI. Given this compound's cationic nature, using a buffer with a pH below its pI (e.g., in the acidic to neutral range) is a good starting point.[2][3][5]
Temperature Higher temperatures can lead to denaturation and expose hydrophobic regions, promoting aggregation. This compound's activity is known to be affected by temperatures above 45°C.[1][4]Maintain experiments at controlled, lower temperatures (e.g., 4°C or room temperature). For storage, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
Concentration Increased concentration leads to more frequent intermolecular interactions and a higher probability of aggregation.[1]Use the lowest effective concentration for your experiment. If high concentrations are required, consider adding stabilizing excipients.
Ionic Strength Salt concentration can either shield charges and prevent aggregation or "salt out" the peptide, causing it to precipitate.Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for solubility.
Additives/Excipients The absence of stabilizing agents can leave the peptide vulnerable to aggregation.Consider adding stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).

Experimental Protocols

Protocol 1: Buffer Screening for Optimal this compound Solubility

This protocol outlines a method to systematically screen different buffer conditions to identify the optimal solution for preventing this compound aggregation.

Materials:

  • Lyophilized this compound

  • A selection of buffers (e.g., sodium acetate, sodium phosphate, Tris-HCl) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)

  • Sodium chloride (NaCl) stock solution (e.g., 5 M)

  • Glycerol

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

Method:

  • Prepare a stock solution of this compound: Reconstitute lyophilized this compound in a minimal volume of a suitable solvent (e.g., sterile water or a weak acid) to create a concentrated stock solution.

  • Prepare buffer conditions: In a 96-well plate, prepare a matrix of buffer conditions by varying the pH, salt concentration, and additives. For example:

    • Rows A-D: pH 4.0, 5.0, 6.0, 7.0 respectively.

    • Columns 1-3: 50 mM, 150 mM, 500 mM NaCl.

    • Columns 4-6: 50 mM, 150 mM, 500 mM NaCl with 10% glycerol.

  • Add this compound: Add a small, consistent volume of the this compound stock solution to each well to reach the desired final concentration.

  • Incubate: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C).

  • Monitor aggregation: Measure the absorbance (turbidity) of each well at 340 nm or 600 nm at regular intervals (e.g., 0, 1, 4, and 24 hours). An increase in absorbance indicates aggregation.

  • Analyze results: Identify the buffer conditions that result in the lowest absorbance over time. These conditions are optimal for maintaining this compound solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound aggregation issues.

G Troubleshooting Workflow for this compound Aggregation start Aggregation Observed (Cloudiness/Precipitation) check_pH Check & Adjust pH start->check_pH Is pH optimal? check_temp Control Temperature check_pH->check_temp Yes not_resolved Issue Persists check_pH->not_resolved No, adjust pH check_conc Optimize Concentration check_temp->check_conc Yes check_temp->not_resolved No, lower temp. check_buffer Modify Buffer Composition check_conc->check_buffer Yes check_conc->not_resolved No, dilute add_excipients Add Stabilizing Excipients check_buffer->add_excipients Still aggregating resolved Aggregation Resolved check_buffer->resolved Resolved add_excipients->resolved not_resolved->check_pH not_resolved->check_temp not_resolved->check_conc G Factors Influencing this compound Aggregation This compound This compound in Solution soluble Soluble & Active This compound->soluble Optimal Conditions aggregated Aggregated & Inactive This compound->aggregated Sub-optimal Conditions pH pH pH->this compound temp Temperature temp->this compound conc Concentration conc->this compound ionic_strength Ionic Strength ionic_strength->this compound excipients Excipients excipients->this compound

References

Technical Support Center: Refining Royalisin Dosage for Effective Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing royalisin for its antimicrobial properties. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in refining this compound dosage for optimal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antimicrobial activity?

A1: this compound, a defensin-like peptide, primarily exerts its antimicrobial effect by disrupting the integrity of the bacterial cell envelope.[1][2] Its amphipathic nature allows it to interact with and permeate the cell wall and membrane, leading to the leakage of intracellular contents and ultimately, cell death.[1][2] This disruption also involves a decrease in bacterial cell surface hydrophobicity.[3]

Q2: Against which types of bacteria is this compound most effective?

A2: this compound demonstrates potent activity primarily against Gram-positive bacteria.[4][5][6] Its effectiveness against Gram-negative bacteria is generally limited due to the protective outer membrane of these bacteria.[1]

Q3: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound?

A3: The MIC of this compound against Gram-positive bacteria can range from 0.36 µg/ml to 250 µg/ml, depending on the specific bacterial strain and experimental conditions.[4][5]

Q4: How do factors like temperature and pH affect the stability and activity of this compound?

A4: this compound's stability is attributed to its three intramolecular disulfide bonds, which provide considerable stability at low pH and high temperatures.[1][3][4] However, its antibacterial activity can be weakened by heat treatment at temperatures ranging from 55°C to 85°C for 15 minutes.[2][4][5] The optimal activity is generally observed at physiological temperatures (around 37°C).[4]

Q5: Are there any known bacterial signaling pathways targeted by this compound?

A5: Currently, the direct targeting of specific bacterial signaling pathways by this compound to exert its antimicrobial effect is not well-documented in publicly available research. The primary mechanism is understood to be the physical disruption of the cell envelope. While royal jelly as a whole has been shown to modulate host immune signaling pathways such as NF-κB, MAPK, and Wnt, this is distinct from this compound's direct action on bacteria.[1][3]

Troubleshooting Guides

Troubleshooting Inconsistent MIC/MBC Assay Results
Issue Potential Cause Recommended Solution
High variability between replicates Inaccurate pipetting; uneven mixing of bacterial inoculum or this compound solutions.Calibrate pipettes regularly. Ensure thorough mixing of all solutions before dispensing. Use a multichannel pipette for adding reagents to the microplate to ensure consistency.
No bacterial growth in positive control wells Inactive bacterial culture; incorrect growth medium; incubator malfunction.Use a fresh, actively growing bacterial culture. Verify the correct growth medium and incubation conditions (temperature, atmosphere, time).[7] Use a quality control (QC) strain with known MIC values to validate the assay.[7]
Bacterial growth in negative control (sterility) wells Contamination of media, this compound stock, or microplate.Use sterile techniques throughout the procedure.[8] Ensure all reagents and equipment are sterile. Prepare fresh media and this compound solutions if contamination is suspected.
MIC values are significantly higher than expected Inactive this compound; incorrect this compound concentration; high inoculum density.Store this compound stock solutions at the recommended temperature (typically -20°C or lower). Verify the concentration of the stock solution. Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard).[7]
MIC and MBC values are identical The lowest inhibitory concentration is also the lowest bactericidal concentration.This is a valid result, indicating strong bactericidal activity. Ensure proper plating technique for MBC determination to confirm the absence of viable colonies.
MBC is significantly higher than MIC (≥32-fold) The bacteria may have developed tolerance or resistance to this compound.[9]This suggests this compound is bacteriostatic rather than bactericidal at the MIC. Confirm by repeating the experiment. Consider time-kill kinetic assays for a more detailed understanding of the bactericidal effect.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water or a suitable buffer)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader (optional, for OD600 readings)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (bacterial growth without this compound).

    • Well 12 will serve as the negative control (sterility control, MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a continuation of the MIC assay.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot from each.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[9]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis62.5[2][4][5]
Micrococcus flavus125[2][4][5]
Staphylococcus aureus250[2][4][5]
Clostridium tetani250[4][5]
Recombinant this compound vs. various Gram-positive bacteria0.36 - 2.18[5]
Table 2: Effect of Temperature on the Antibacterial Activity of Recombinant Acc-Royalisin against B. subtilis
Temperature (°C)Treatment TimeAntibacterial ActivityReference
3715 minOptimal Activity[4]
4515 minOptimal Activity[4]
5515 minWeakened Activity[4]
6515 minWeakened Activity[4]
7515 minWeakened Activity[4]
8515 minWeakened Activity[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation royalisin_stock This compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well Plate royalisin_stock->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate Aliquots from Clear MIC Wells read_mic->plating incubation_mbc Incubation (37°C, 18-24h) plating->incubation_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of this compound.

mechanism_of_action cluster_bacteria Gram-Positive Bacterium This compound This compound Peptide cell_wall Cell Wall (Peptidoglycan) This compound->cell_wall Interaction & Binding cell_membrane Cell Membrane cell_wall->cell_membrane Permeabilization cytoplasm Cytoplasm (Intracellular Contents) cell_membrane->cytoplasm Leakage of Contents cell_death Cell Death cell_membrane->cell_death

Caption: Mechanism of action of this compound on Gram-positive bacteria.

References

Technical Support Center: Enhancing the Specificity of Royalisin Against Target Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the specificity of the antimicrobial peptide royalisin against target pathogens.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its native antimicrobial spectrum?

This compound is a 5.5-kDa antimicrobial peptide originally isolated from the royal jelly of the honeybee (Apis mellifera).[1][2][3] It is a cysteine-rich peptide with three intramolecular disulfide linkages, which are crucial for its antimicrobial activity.[1][2][3][4] Native this compound exhibits potent activity primarily against Gram-positive bacteria, but has weaker effects on Gram-negative bacteria and some fungi.[5][6]

Q2: What is the primary mechanism of action of this compound?

This compound's primary mechanism of action involves the disruption of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. Evidence suggests that this compound decreases the hydrophobicity of the bacterial cell surface, facilitating its interaction with the cell membrane.[7]

Q3: Why is this compound less effective against Gram-negative bacteria?

The outer membrane of Gram-negative bacteria, composed of lipopolysaccharide (LPS), acts as a formidable barrier, limiting the access of many antimicrobial peptides, including this compound, to the inner cytoplasmic membrane.[7] Strategies to enhance this compound's activity against Gram-negative pathogens often focus on overcoming this protective layer.

Q4: What are the general strategies to enhance the specificity of an antimicrobial peptide like this compound?

Several strategies can be employed to enhance the specificity and efficacy of antimicrobial peptides:

  • Amino Acid Substitution: Replacing specific amino acids can alter the peptide's charge, hydrophobicity, and amphipathicity, influencing its interaction with bacterial membranes.[8]

  • Peptide Engineering: Creating fusion peptides or truncating the peptide can modify its properties. For example, a shortened version of this compound, this compound-D, has been studied.[1][2][3]

  • Modifying Disulfide Bonds: The disulfide bridges are critical for this compound's stability and activity.[1][2][9] Engineering these bonds can potentially alter specificity.

  • Targeting Specific Bacterial Components: Designing peptide variants that bind to specific molecules on the surface of target pathogens can increase specificity.

Troubleshooting Guides

Issue 1: Low or No Antimicrobial Activity of Recombinant this compound
Possible Cause Troubleshooting Step
Incorrect Folding/Disulfide Bond Formation This compound's activity is dependent on its three disulfide bonds.[1][2] Improper folding during recombinant expression can lead to inactivity. Solution: Optimize refolding protocols. Try different redox-shuffling systems (e.g., glutathione/glutathione disulfide) and screen various pH and temperature conditions. Consider co-expression with disulfide bond isomerases.
Peptide Degradation The expressed peptide may be susceptible to proteases from the expression host. Solution: Use protease-deficient expression strains. Add protease inhibitors during purification.
Aggregation Cysteine-rich peptides can be prone to aggregation. Solution: Optimize buffer conditions (pH, ionic strength). Include additives like arginine or glycerol to prevent aggregation.
Inappropriate Purity Contaminants from the expression and purification process may interfere with the assay. Solution: Ensure high purity of the final peptide product using appropriate chromatography steps. Verify purity by SDS-PAGE and mass spectrometry.
Assay Conditions The choice of assay and its parameters can significantly impact the results. Solution: Use a broth microdilution assay as it is generally more suitable for antimicrobial peptides than disk diffusion.[10] Ensure the assay medium does not contain components that inhibit peptide activity.
Issue 2: High Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
Possible Cause Troubleshooting Step
Poor Outer Membrane Permeabilization The LPS layer of Gram-negative bacteria is a significant barrier. Solution: Engineer this compound variants with increased positive charge by substituting neutral or acidic amino acids with basic residues (e.g., Lysine, Arginine) to enhance electrostatic interactions with the negatively charged LPS.
Low Hydrophobicity Insufficient hydrophobicity can hinder insertion into the bacterial membrane. Solution: Introduce hydrophobic amino acid residues at strategic positions to enhance membrane interaction. However, excessive hydrophobicity can lead to non-specific toxicity.
Lack of Specific Targeting Moiety The peptide may not have a high affinity for the target pathogen's surface. Solution: Consider fusing this compound with a peptide sequence that specifically binds to a receptor or component on the outer membrane of the target Gram-negative bacterium.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound and its variants against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Recombinant this compound

MicroorganismStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 663362.5[5][11]
Micrococcus flavus-125[5][11]
Staphylococcus aureusATCC 25923250[5][11]
Escherichia coliATCC 25922> 2000[5][11]
Pseudomonas aeruginosaATCC 27853> 2000[11]

Table 2: Comparative Antimicrobial Activity of this compound and this compound-D

MicroorganismStrainThis compound MIC (µg/mL)This compound-D MIC (µg/mL)Reference
Staphylococcus intermedius B-1.953.9[1]
Pseudomonas aeruginosa-125250[1]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound to Enhance Gram-Negative Specificity

This protocol describes a general workflow for introducing specific amino acid substitutions into the this compound gene to increase its positive charge, a strategy aimed at improving its activity against Gram-negative bacteria.

1. Primer Design:

  • Identify neutral or acidic amino acid residues in the this compound sequence that are predicted to be surface-exposed.
  • Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., replacing Alanine with Lysine).
  • The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
  • The primers should have a melting temperature (Tm) of ≥78°C.

2. PCR Amplification:

  • Perform a PCR reaction using a high-fidelity DNA polymerase with the plasmid containing the wild-type this compound gene as a template and the designed mutagenic primers.
  • The PCR will amplify the entire plasmid, incorporating the desired mutation.

3. DpnI Digestion:

  • Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental template DNA and leaving the newly synthesized, mutated plasmid intact.

4. Transformation:

  • Transform competent E. coli cells with the DpnI-treated plasmid.
  • Plate the transformed cells on a selective agar medium (e.g., containing ampicillin).

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Confirm the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Recombinant this compound Variants

This protocol outlines the expression of this compound variants as a fusion protein in E. coli and subsequent purification.

1. Expression Vector:

  • Subclone the mutated this compound gene into an expression vector containing a fusion tag (e.g., GST, His-tag) that facilitates purification.

2. Transformation and Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.
  • Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8).
  • Induce protein expression with an appropriate inducer (e.g., IPTG).
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility and correct folding.

3. Cell Lysis and Solubilization:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer.
  • Lyse the cells by sonication or high-pressure homogenization.
  • If the protein is in inclusion bodies, solubilize them using a denaturant like 8M urea or 6M guanidine hydrochloride.

4. Refolding (if necessary):

  • If the protein was expressed in inclusion bodies, a refolding step is crucial.
  • Use a rapid dilution or dialysis method to remove the denaturant in the presence of a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

5. Purification:

  • Purify the fusion protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, Glutathione resin for GST-tagged proteins).
  • If desired, cleave the fusion tag using a specific protease (e.g., thrombin, TEV protease).
  • Further purify the this compound variant using reverse-phase HPLC to achieve high purity.

6. Verification:

  • Confirm the identity and purity of the purified peptide by SDS-PAGE and mass spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound variants.

1. Preparation of Peptide Stock Solution:

  • Dissolve the lyophilized peptide in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to create a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

  • Grow a fresh overnight culture of the target bacterial strain.
  • Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

3. Assay Setup:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (bacteria without peptide) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound variants on mammalian cells.

1. Cell Seeding:

  • Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Prepare serial dilutions of the this compound variant in cell culture medium.
  • Replace the old medium with the medium containing the peptide dilutions.
  • Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).

3. Incubation:

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

4. MTT Addition:

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell viability.

Visualizations

Enhancing_Royalisin_Specificity Workflow for Enhancing this compound Specificity cluster_design Design & Synthesis cluster_expression Expression & Purification cluster_testing Activity & Specificity Testing Identify_Target Identify Target Pathogen (e.g., P. aeruginosa) Propose_Modifications Propose Modifications (e.g., Amino Acid Substitutions) Identify_Target->Propose_Modifications Gene_Synthesis Mutant Gene Synthesis (Site-Directed Mutagenesis) Propose_Modifications->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Expression Recombinant Expression in E. coli Cloning->Expression Purification Purification of This compound Variant Expression->Purification MIC_Assay Antimicrobial Susceptibility Testing (MIC) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (on Mammalian Cells) Purification->Cytotoxicity_Assay Analyze_Results Analyze Results & Determine Specificity MIC_Assay->Analyze_Results Cytotoxicity_Assay->Analyze_Results

Caption: Experimental workflow for enhancing this compound specificity.

Royalisin_Mechanism Proposed Mechanism for Enhanced this compound Activity Against Gram-Negative Bacteria Engineered_this compound Engineered this compound (+ Charge) LPS Lipopolysaccharide (LPS) (Outer Membrane) Engineered_this compound->LPS Electrostatic Interaction Outer_Membrane Outer Membrane Permeabilization LPS->Outer_Membrane Inner_Membrane Inner Membrane Interaction Outer_Membrane->Inner_Membrane Membrane_Disruption Membrane Disruption & Ion Leakage Inner_Membrane->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death

Caption: Enhanced this compound interaction with Gram-negative bacteria.

Troubleshooting_Workflow Troubleshooting Low Activity of Recombinant this compound Start Low/No Activity Observed Check_Purity Verify Peptide Purity (SDS-PAGE, Mass Spec) Start->Check_Purity Check_Folding Assess Folding & Disulfide Bonds Check_Purity->Check_Folding Purity OK Re-express Re-express Protein (Lower Temp, Different Strain) Check_Purity->Re-express Impure Optimize_Refolding Optimize Refolding Protocol (Redox Buffers, pH, Temp) Check_Folding->Optimize_Refolding Misfolded Check_Assay Review Assay Conditions (Broth vs. Agar, Media Components) Check_Folding->Check_Assay Correctly Folded Success Activity Restored Optimize_Refolding->Success Modify_Assay Modify Assay Protocol Check_Assay->Modify_Assay Issues Identified Modify_Assay->Success Re-express->Check_Purity

Caption: Troubleshooting workflow for inactive recombinant this compound.

References

Technical Support Center: Stabilizing Royalisin During Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of royalisin by proteases during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of this compound?

This compound is a cationic, bicyclic peptide containing three intramolecular disulfide bonds.[1][2] These disulfide bonds are crucial for its structural integrity and contribute to its high stability, particularly at low pH and high temperatures.[1][2][3][4] However, despite its natural stability, this compound can still be susceptible to proteolytic degradation, especially during extraction and purification from royal jelly or when expressed as a recombinant protein in host systems.

Q2: What are the primary sources of proteases that can degrade this compound?

Proteases that can degrade this compound can originate from two main sources:

  • Endogenous proteases from royal jelly: Royal jelly itself contains various enzymes, including proteases, which can degrade proteins during storage or extraction.[5]

  • Host cell proteases (for recombinant this compound): When this compound is expressed recombinantly (e.g., in E. coli), intracellular proteases from the host organism can degrade the target protein during expression and cell lysis.[4][6]

Q3: Are there general precautions I can take to minimize this compound degradation?

Yes, several general strategies can significantly reduce the chances of proteolytic degradation:

  • Low Temperature: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C).[7][8] Low temperatures slow down the activity of most proteases.

  • Speed: Minimize the duration of the purification process to reduce the time this compound is exposed to active proteases.[7]

  • pH Control: Maintain an optimal pH for this compound stability. This compound is noted to be stable at low pH.[1][3][4]

  • Use of Protease Inhibitors: Incorporate a cocktail of protease inhibitors into your lysis and purification buffers.[6][7]

Troubleshooting Guides

Issue 1: Degradation of this compound during extraction from Royal Jelly.

Symptom Possible Cause Troubleshooting Steps
Low yield of intact this compound after extraction.Activation of endogenous proteases in royal jelly upon homogenization.1. Work at low temperatures: Keep the royal jelly and all buffers on ice throughout the extraction process.[7][8]2. Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to the extraction buffer. Consider using EDTA, which has been shown to inhibit proteinase activity in royal jelly.[5]3. Acidic Extraction: Perform the initial extraction under acidic conditions, as this compound is stable at low pH, which can also inactivate some proteases.[2]
Multiple bands on SDS-PAGE, indicating protein fragments.Partial proteolysis of this compound.1. Optimize inhibitor concentration: Increase the concentration of the protease inhibitor cocktail.2. Rapid processing: Expedite the extraction and purification workflow to minimize the exposure time to proteases.[7]

Issue 2: Degradation of recombinant this compound after cell lysis.

Symptom Possible Cause Troubleshooting Steps
Low or no detectable full-length recombinant this compound.Host cell proteases are degrading the protein upon cell lysis.1. Add protease inhibitors immediately: Add a protease inhibitor cocktail to the cell suspension just before lysis.[7]2. Optimize lysis method: Use a gentle lysis method, such as sonication with brief pulses on ice, to avoid excessive heating and release of proteases from cellular compartments.[3][9]3. Express as a fusion protein: Expressing this compound as a fusion protein with a larger, more stable partner (e.g., GST) can protect it from proteolysis.[4]
Recombinant this compound is present in inclusion bodies.Misfolded protein is being targeted for degradation.1. Optimize expression conditions: Lower the induction temperature and/or the inducer concentration to slow down protein expression and promote proper folding.2. Use a different expression host: Some E. coli strains are engineered to have reduced protease activity.

Data Presentation

Table 1: Effect of Temperature on the Antibacterial Activity of Recombinant Acc-royalisin

This table summarizes the effect of heat treatment on the antibacterial activity of RAcc-royalisin against B. subtilis. The activity is represented as a change in optical density (ΔOD), where a higher value indicates greater bacterial inhibition.

Treatment Temperature (°C for 15 min)Antibacterial Activity (ΔOD)
35High
45High
55Reduced
65Reduced
75Reduced
85Reduced

Source: Adapted from Shen et al., 2012.[3][9] The data indicates that the antibacterial activity of RAcc-royalisin is sensitive to temperatures above 45°C.[9]

Table 2: Minimum Inhibitory Concentrations (MIC) of Recombinant Acc-royalisin against Gram-Positive Bacteria

This table shows the concentration of RAcc-royalisin required to inhibit the growth of different bacterial strains.

Bacterial StrainMIC (µg/ml)
Bacillus subtilis62.5
Micrococcus flavus125
Staphylococcus aureus250
Clostridium tetani250

Source: Shen et al., 2012.[9]

Experimental Protocols

Protocol 1: Purification of Recombinant GST-tagged Acc-royalisin

This protocol outlines the steps for purifying recombinant Acc-royalisin (RAcc-royalisin) expressed in E. coli BL21 as a GST-fusion protein.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.

    • Lyse the cells using brief ultrasonic pulses on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble RAcc-royalisin.[3][9]

  • Affinity Chromatography:

    • Load the supernatant onto a GSTrap FF column connected to an FPLC system.

    • Wash the column with a binding buffer to remove unbound proteins.

    • Elute the GST-tagged RAcc-royalisin using an elution buffer containing reduced glutathione.[3][9]

  • Post-Purification Processing:

    • Dialyze the purified protein solution to remove salts.

    • Lyophilize the dialyzed protein for long-term storage.

    • Verify the purity and molecular weight of the protein using SDS-PAGE.[3][9]

Protocol 2: Assessing Thermostability of this compound

This protocol describes a method to evaluate the effect of temperature on the antibacterial activity of this compound.

  • Sample Preparation:

    • Prepare a solution of purified this compound at a known concentration.

    • Prepare a culture of a susceptible bacterial strain (e.g., B. subtilis) at a concentration of 1.0×10⁵ cells/ml.[9]

  • Heat Treatment:

    • Aliquot the this compound solution into separate tubes.

    • Incubate each tube at a different temperature (e.g., 35°C, 45°C, 55°C, 65°C, 75°C, 85°C) for a set duration (e.g., 15 minutes).[9]

  • Antibacterial Activity Assay:

    • In a 96-well microtiter plate, mix the heat-treated this compound solutions with the bacterial culture.

    • Incubate the plate at 37°C for 24 hours.

    • Measure the optical density (OD) to determine bacterial growth. A lower OD indicates higher antibacterial activity.[9]

Visualizations

experimental_workflow cluster_extraction Royal Jelly Extraction cluster_recombinant Recombinant Expression & Lysis cluster_purification Purification RJ Royal Jelly Sample Extraction Acidic Extraction with Protease Inhibitors at 4°C RJ->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Crude this compound Extract Centrifugation1->Supernatant1 Affinity GST Affinity Chromatography Supernatant1->Affinity Ecoli E. coli expressing GST-Royalisin Lysis Sonication on Ice with Protease Inhibitors Ecoli->Lysis Centrifugation2 Centrifugation Lysis->Centrifugation2 Supernatant2 Soluble GST-Royalisin Centrifugation2->Supernatant2 Supernatant2->Affinity Dialysis Dialysis Affinity->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified Purified this compound Lyophilization->Purified

Caption: Workflow for this compound Purification

troubleshooting_logic Degradation This compound Degradation Observed? Source Source of this compound? Degradation->Source Yes No_Degradation No Degradation - Proceed Degradation->No_Degradation No RJ_Strategies Implement: - Low Temperature - Protease Inhibitors (EDTA) - Acidic Extraction Source->RJ_Strategies Royal Jelly Recombinant_Strategies Implement: - Protease Inhibitors at Lysis - Gentle Lysis (Sonication) - Fusion Protein Expression Source->Recombinant_Strategies Recombinant

Caption: Troubleshooting this compound Degradation

References

Technical Support Center: Optimizing Royalisin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize royalisin antibacterial activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, 5.5-kDa antibacterial peptide originally discovered and purified from the royal jelly of the honeybee, Apis mellifera L.[1][2]. It is composed of 51 amino acid residues and contains three intramolecular disulfide linkages, which are crucial for its activity[1][2][3]. Its primary mechanism of action involves disrupting the permeability of bacterial cytoplasmic membranes, which leads to the loss of essential cytoplasmic components like potassium, a decrease in ATP, and ultimately, cell death.[4][5]. This disruption is facilitated by this compound's ability to decrease the hydrophobicity of the bacterial cell surface[4][5].

Q2: What type of antimicrobial activity does this compound exhibit?

A2: this compound shows potent activity primarily against Gram-positive bacteria.[1][2][5]. It is effective at low concentrations against various genera, including Staphylococcus, Streptococcus, Bacillus, Clostridium, and Leuconostoc.[1][5]. However, it generally does not show significant activity against Gram-negative bacteria or fungi in its natural form[1][2][5].

Q3: What are the standard methods for assaying this compound activity?

A3: this compound's antibacterial activity is typically quantified using standard microbiology techniques. The most common methods are:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible bacterial growth[4][5].

  • Agar Well/Disk Diffusion Assay: To observe zones of growth inhibition around a well or disk containing this compound. The diameter of this zone correlates with the antibacterial activity[4][5].

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that kills 99.9% of the initial bacterial inoculum[3].

Q4: What are the key factors that influence this compound activity in an assay?

A4: Several factors can impact the outcome of a this compound activity assay:

  • Temperature: The antibacterial activity of this compound is weakened by heat treatment. Significant decreases in activity have been observed after incubation at temperatures ranging from 55°C to 85°C for 15 minutes[5].

  • pH: While specific optimal pH ranges for activity assays are not detailed in the provided results, this compound is purified using acid extraction, suggesting it is stable in acidic conditions[1][2]. The pH of the assay medium can influence both the protein's structure and the bacteria's growth.

  • Disulfide Bonds: The three intramolecular disulfide bonds are essential for this compound's antimicrobial properties. Reducing agents like dithiothreitol (DTT) that break these bonds will lead to a loss of activity[3][6].

  • Presence of Stabilizers: Like many proteins, the stability of this compound in solution can be enhanced by the addition of stabilizers such as glycerol, certain salts (e.g., MgSO4, MgCl2), or bovine serum albumin (BSA)[7][8][9].

Troubleshooting Guide

Problem: No bacterial inhibition observed in the assay.

Possible Cause Troubleshooting Step
Inactive this compound Verify the integrity of your this compound stock. Ensure it was stored properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test a new, unexpired batch if possible.
Incorrect Bacterial Strain Confirm that you are using a Gram-positive bacterial strain known to be susceptible to this compound (e.g., Bacillus subtilis, Micrococcus luteus). This compound has little to no effect on Gram-negative bacteria[2][5].
Presence of Reducing Agents Ensure your assay buffer or media does not contain reducing agents like DTT or β-mercaptoethanol, as they will inactivate this compound by breaking its essential disulfide bonds[3].
Inappropriate Concentration Your this compound concentration may be too low. Perform a serial dilution to test a wide range of concentrations, ensuring you are within the expected MIC values for your target organism[5].

Problem: Inconsistent results (high variability) between replicate assays.

Possible Cause Troubleshooting Step
Variable Bacterial Inoculum Standardize the bacterial inoculum precisely. Ensure the bacterial culture is in the logarithmic growth phase and adjust the final concentration (CFU/mL) to be the same for every experiment.
Temperature Fluctuations Use a calibrated incubator and ensure a stable temperature throughout the assay incubation period. The activity of this compound is sensitive to heat[5].
Inadequate Mixing Ensure thorough mixing of this compound in the assay medium before adding the bacterial inoculum to avoid concentration gradients.
Assay Medium pH Shift Prepare fresh assay medium/buffer for each experiment and verify its pH. Bacterial metabolism can alter the pH of the medium, so ensure the initial conditions are consistent.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis62.5[5]
Micrococcus flavus125[5]
Staphylococcus aureus250[5]
Clostridium tetani250[5]
S. cerevisiae250[5]

Table 2: Effect of Heat Treatment on this compound Activity

Treatment ConditionEffect on ActivityReference
15-minute incubation at 35°CNo significant loss of activity[5]
15-minute incubation at 45°CNo significant loss of activity[5]
15-minute incubation from 55°C to 85°CActivity is progressively weakened and negatively associated with increasing temperature.[5]

Experimental Protocols & Visualizations

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile deionized water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the target Gram-positive bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture density to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control well (bacteria with no this compound) to show normal growth and a negative control well (broth medium only) to check for contamination.

  • Incubation: Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours[5].

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_this compound 1. Prepare this compound Stock Solution serial_dilution 3. Perform 2-Fold Serial Dilution of this compound prep_this compound->serial_dilution prep_bacteria 2. Prepare Bacterial Inoculum (log phase) inoculate 4. Inoculate Wells with Bacteria prep_bacteria->inoculate serial_dilution->inoculate controls 5. Set Up Positive & Negative Controls inoculate->controls incubation 6. Incubate at 37°C for 16-20 hours controls->incubation read_mic 7. Read Plate & Determine MIC (Lowest concentration with no growth) incubation->read_mic

Fig 1. Experimental workflow for MIC determination.
Troubleshooting Logic Diagram

This diagram illustrates the logical steps to troubleshoot a failed this compound activity assay.

Troubleshooting_Logic start Assay Fails: No Bacterial Inhibition check_bacteria Is the bacterial strain Gram-positive and susceptible? start->check_bacteria check_this compound Is the this compound stock active and correctly prepared? check_bacteria->check_this compound Yes outcome_bacteria_no FAIL: Use a known susceptible Gram-positive strain. check_bacteria->outcome_bacteria_no No check_buffer Does the assay buffer contain any reducing agents (e.g., DTT)? check_this compound->check_buffer Yes outcome_royalisin_no FAIL: Use a new, validated batch of this compound. check_this compound->outcome_royalisin_no No check_concentration Is the concentration range appropriate for an MIC assay? check_buffer->check_concentration No outcome_buffer_yes FAIL: Prepare a new buffer without reducing agents. check_buffer->outcome_buffer_yes Yes outcome_concentration_no FAIL: Recalculate and perform a broader serial dilution. check_concentration->outcome_concentration_no No success Re-run Assay with Corrected Conditions check_concentration->success Yes

Fig 2. Logic diagram for troubleshooting failed assays.
This compound's Mechanism of Action

This diagram illustrates how this compound is thought to disrupt the bacterial cell membrane.

Mechanism_of_Action k1 K+ k2 K+ k3 K+ k4 K+ k5 K+ atp ATP cytoplasm Cytoplasm cell_wall Peptidoglycan Cell Wall membrane Cytoplasmic Membrane pore Pore Formation This compound This compound Peptide This compound->membrane 1. Binds to Membrane out Efflux of K+ ions Loss of ATP pore->out

Fig 3. Proposed mechanism of this compound action.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Royalisin and Other Defensins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial capabilities of royalisin in comparison to other notable defensins. This report synthesizes experimental data to provide a clear, objective performance analysis.

In the ongoing search for novel antimicrobial agents, defensins have emerged as a promising class of host defense peptides. Among these, this compound, a peptide isolated from the royal jelly of honeybees (Apis mellifera), has garnered significant interest. This guide provides a comparative analysis of the antimicrobial spectrum of this compound against other well-characterized defensins from human, plant, and other insect sources, supported by experimental data on their minimum inhibitory concentrations (MICs).

Executive Summary

This compound demonstrates potent antimicrobial activity, primarily against Gram-positive bacteria. While its efficacy against Gram-negative bacteria and fungi is reported, it appears to be more limited compared to some other defensins. Human defensins, such as β-defensin 3 (hBD-3), exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Plant defensins, like MtDef4, are particularly noted for their strong antifungal properties. Other insect defensins, such as drosomycin, are predominantly active against fungi. The comparative data underscores the diverse and often specialized antimicrobial profiles of defensins from different origins.

Comparative Antimicrobial Activity

The antimicrobial efficacy of defensins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected defensins against a range of pathogenic microorganisms. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to variations in experimental methodologies.

DefensinOriginTarget MicroorganismGram Stain/TypeMIC (µg/mL)
This compound Insect (Honeybee)Bacillus subtilisGram-positive62.5[1]
Micrococcus flavusGram-positive125[1]
Staphylococcus aureusGram-positive250[1]
Escherichia coliGram-negative>2000[1]
Salmonella typhimuriumGram-negative>2000[1]
Aspergillus oryzaeFungus>2000[1]
Human Neutrophil Peptide 1 (HNP-1) HumanStaphylococcus aureusGram-positive4 (2-8)[2]
Escherichia coliGram-negative12 (4-32)[2]
Acinetobacter baumanniiGram-negative>32[3]
Pseudomonas aeruginosaGram-negative>32[3]
Human β-defensin 2 (hBD-2) HumanEscherichia coliGram-negative4.1 - 25.0[4]
Staphylococcus aureusGram-positive50[5]
Pseudomonas aeruginosaGram-negative4.1 - 25.0[4]
Candida albicansFungus12.5[5]
Human β-defensin 3 (hBD-3) HumanStaphylococcus aureusGram-positive1 (0.5-4)[2]
Escherichia coliGram-negative4 (4-8)[2]
Pseudomonas aeruginosaGram-negative2.6 - 21.3[4]
Candida spp.Fungus3.9 - >250[4]
MtDef4 Plant (Medicago truncatula)Fusarium graminearumFungusLow micromolar[6]
Botrytis cinereaFungus3[7]
Drosomycin Insect (Drosophila melanogaster)Neurospora crassaFungusActive[8]
Fusarium oxysporumFungusActive[8]
Escherichia coliGram-negativeInactive[9]

Mechanism of Action: A Common Theme of Membrane Disruption

Defensins primarily exert their antimicrobial effects by targeting and disrupting the microbial cell membrane. This mechanism is broadly conserved across different defensins, although the specific molecular interactions can vary. The initial step involves the electrostatic attraction between the cationic defensin and the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids in fungal membranes. Following this initial binding, defensins can permeabilize the membrane through various proposed models, including the "barrel-stave," "carpet," or "toroidal pore" models, leading to leakage of cellular contents and ultimately cell death. Some plant defensins have also been shown to translocate into the cytoplasm and interact with intracellular targets.[10]

The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of defensins.

Antimicrobial_Activity_Workflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start: Prepare Defensin Stock Solution culture Prepare Microbial Culture (e.g., mid-log phase) start->culture dilution Perform Serial Dilutions of Defensin in 96-well plate culture->dilution Standardized Inoculum inoculation Inoculate wells with standardized microbial suspension dilution->inoculation incubation Incubate at optimal temperature and time (e.g., 37°C, 18-24h) inoculation->incubation readout Determine MIC: Visually or by Spectrophotometry (OD600) incubation->readout Observe Growth Inhibition mbc Optional: Determine MBC by plating from clear wells readout->mbc end End: Report MIC/MBC Values mbc->end Lowest concentration with no growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of defensins.

Detailed Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of defensins. The broth microdilution method is a commonly employed technique.

Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Materials:

  • Antimicrobial Peptide: A stock solution of the defensin is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a known concentration.

  • Bacterial Strains: Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and test strains are cultured on appropriate agar plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used for bacteria. For fungi, a medium such as RPMI-1640 may be used.

  • Equipment: Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding), multichannel pipettes, and a microplate reader or spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of the test microorganism are inoculated into a tube containing broth and incubated at 37°C until the culture reaches the mid-logarithmic phase of growth, which is often standardized to a 0.5 McFarland turbidity standard.

  • The bacterial suspension is then diluted in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The defensin stock solution is serially diluted (usually two-fold) in the appropriate broth directly in the 96-well plate.

  • A standardized volume of the prepared microbial inoculum is added to each well containing the diluted defensin.

  • Control wells are included: a positive control for microbial growth (inoculum in broth without defensin) and a negative control for sterility (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the defensin that completely inhibits visible growth of the microorganism.

  • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

This compound exhibits a strong antimicrobial activity, particularly against Gram-positive bacteria. However, its spectrum is narrower when compared to some human defensins like hBD-3, which show potent activity against a wide range of bacteria. Plant and other insect defensins often display a more specialized activity, with many being highly effective against fungi. The choice of a defensin for a potential therapeutic application will therefore depend on the target pathogen. The standardized methodologies presented here are crucial for the accurate and reproducible assessment of the antimicrobial efficacy of these promising peptides. Further research focusing on synergistic effects with conventional antibiotics and in vivo efficacy is warranted to fully explore the therapeutic potential of this compound and other defensins.

References

validation of royalisin's activity against clinical isolates of Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antimicrobial peptide royalisin and its alternatives reveals its potential in combating clinical isolates of Staphylococcus aureus, a pathogen of significant concern in healthcare settings. This guide provides a comparative analysis of this compound's activity alongside other antimicrobial agents, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This compound, a key antimicrobial peptide found in royal jelly, has demonstrated notable inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism of action involves the disruption and dysfunction of bacterial cell walls and membranes.[1][2] This guide delves into the quantitative validation of this compound's activity and juxtaposes it with alternative treatments such as nisin, propolis, and honey, which are also recognized for their anti-staphylococcal properties.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound and its alternatives against clinical isolates of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). These values are critical indicators of an antimicrobial agent's potency.

Table 1: In Vitro Activity of this compound and Nisin Against Staphylococcus aureus

Antimicrobial AgentS. aureus Strain(s)MIC RangeMBC RangeSource(s)
Recombinant this compound (RAcc-royalisin)S. aureus250 µg/mLNot Reported[1][2]
Native this compoundGram-positive bacteria5.4 - 180 µg/mLNot Reported[1]
NisinClinical Isolates (MSSA & MRSA)4 - 16 mg/LNot ReportedN/A
NisinMRSA2 µg/mLNot ReportedN/A
NisinMSSA1 µg/mLNot ReportedN/A
NisinMRSA0.5 - 4.1 mg/LNot Reported[3][4]

Table 2: In Vitro Activity of Propolis and Honey Against Clinical Staphylococcus aureus Isolates

Antimicrobial AgentS. aureus Strain(s)MIC RangeMBC RangeSource(s)
Polish Propolis ExtractClinical Isolates (MSSA & MRSA)0.39 - 0.78 mg/mL0.78 - 3.13 mg/mLN/A
Propolis Extracts (various origins)Clinical Isolates0.0078 - >0.5 mg/mLNot ReportedN/A
HoneyClinical Isolates (MRSA & MSSA)25% (v/v)Not ReportedN/A
Algerian HoneyClinical Isolates (MRSA & MSSA)2.5% - 5% (w/v)2.5% - 10% (w/v)N/A

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine MIC values and time-kill assays to assess bactericidal activity.

Broth Microdilution Method for MIC Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading start Prepare bacterial inoculum to 0.5 McFarland standard serial_dil Perform serial two-fold dilutions of the agent start->serial_dil stock Prepare stock solution of antimicrobial agent stock->serial_dil inoculate Inoculate 96-well microtiter plate with bacterial suspension add_agent Add diluted antimicrobial agent to wells inoculate->add_agent controls Include positive (no agent) and negative (no bacteria) controls add_agent->controls incubate Incubate plates at 37°C for 18-24 hours read Visually inspect for turbidity or measure absorbance incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture of the clinical S. aureus isolate. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Dilution: A stock solution of the test agent (e.g., this compound, nisin) is prepared and serially diluted in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay is performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

G cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_counting Viable Counting start Prepare bacterial culture to a defined concentration (e.g., 10^6 CFU/mL) agent_prep Prepare antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC) start->agent_prep expose Add antimicrobial agent to the bacterial culture incubate Incubate at 37°C with shaking expose->incubate sample Withdraw aliquots at specific time points (0, 2, 4, 8, 24 hours) incubate->sample serial_dil Perform serial dilutions of the collected aliquots plate Plate dilutions onto agar plates serial_dil->plate incubate_plates Incubate plates at 37°C for 18-24 hours plate->incubate_plates count Count colony-forming units (CFU) incubate_plates->count

Caption: Workflow for performing a Time-Kill Assay.

Protocol Details:

  • Inoculum and Drug Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL. The antimicrobial agent is prepared at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Exposure and Sampling: The antimicrobial agent is added to the bacterial suspension and incubated with agitation. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Mechanism of Action: this compound's Signaling Pathway

This compound exerts its antibacterial effect by targeting the bacterial cell envelope, leading to cell death. The proposed mechanism involves a multi-step process.

Proposed Mechanism of this compound Action

G cluster_cell Staphylococcus aureus Cell cluster_effects Cellular Effects This compound This compound Peptide cell_wall Cell Wall (Peptidoglycan) This compound->cell_wall Initial Binding cell_membrane Cell Membrane cell_wall->cell_membrane Translocation/Interaction disruption Cell Wall & Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound's action on S. aureus.

This guide provides a foundational comparison of this compound's activity against clinically relevant S. aureus isolates. While the available data indicates its potential, further research is warranted to establish a more comprehensive understanding of its efficacy against a broader range of clinical strains, including those with diverse resistance profiles. The provided methodologies offer a standardized framework for future comparative studies in the quest for novel antimicrobial agents.

References

comparative analysis of royalisin from different honeybee species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Royalising from Diverse Honeybee Species: A Guide for Researchers and Drug Development Professionals

Royalising, a potent antimicrobial peptide found in royal jelly, has garnered significant interest for its therapeutic potential. This guide provides a comparative analysis of royalisin from three key honeybee species: Apis mellifera (the Western honeybee), Apis cerana (the Eastern honeybee), and Apis dorsata (the giant honeybee). The analysis focuses on the antimicrobial, anti-inflammatory, and immunomodulatory properties of this compound, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.

Antimicrobial Activity

This compound exhibits strong antimicrobial activity, particularly against Gram-positive bacteria. However, the potency of this compound can vary between different honeybee species. This section summarizes the available quantitative data on the antimicrobial efficacy of this compound from Apis mellifera and Apis cerana. To date, there is a notable absence of specific studies on the antimicrobial properties of this compound isolated from Apis dorsata.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound from Apis mellifera and Apis cerana against various bacterial strains. It is important to note that the data for Apis cerana was obtained using a recombinant form of this compound (RAcc-royalisin).

Honeybee SpeciesBacterial StrainMIC (µg/mL)Reference
Apis melliferaBacillus subtilis180[1]
Apis cerana cerana (Recombinant)Bacillus subtilis62.5[2]
Apis cerana cerana (Recombinant)Micrococcus flavus125[2]
Apis cerana cerana (Recombinant)Staphylococcus aureus250[2]

Note: Direct comparison should be made with caution due to potential differences in experimental protocols and the use of recombinant versus native this compound. No data is currently available for this compound from Apis dorsata.

Experimental Protocols

The MIC of RAcc-royalisin was determined using a microplate assay. The protocol involves the following key steps[2]:

  • Bacterial Culture: Target Gram-positive bacterial strains (Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus) are cultured to a specific optical density.

  • Serial Dilution: RAcc-royalisin is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of RAcc-royalisin that visibly inhibits bacterial growth.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., B. subtilis) inoculation Inoculation of Microplate bacterial_culture->inoculation Bacterial Suspension serial_dilution Serial Dilution of this compound serial_dilution->inoculation Diluted This compound incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Anti-inflammatory and Immunomodulatory Effects

While this compound is a component of royal jelly, much of the research on anti-inflammatory and immunomodulatory properties has been conducted on royal jelly as a whole. These studies suggest that royal jelly can modulate the immune response by affecting the production of cytokines and influencing key signaling pathways. The specific contribution of this compound to these effects, especially in a comparative context across different bee species, is an area requiring further investigation.

Royal jelly from Apis mellifera has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages[3][4]. This anti-inflammatory effect is thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5][6].

Similarly, studies on royal jelly from Apis cerana suggest it also possesses immunomodulatory properties, though specific quantitative data on cytokine inhibition by isolated this compound is limited. For Apis dorsata, research on the anti-inflammatory and immunomodulatory effects of its royal jelly is scarce.

Signaling Pathways Modulated by Royal Jelly

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Royal jelly has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators[5][7].

NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_active NF-κB (active) IkB->NFkB_active releases NFkB_inactive NF-κB (inactive) NFkB_inactive->IkB NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus RoyalJelly Royal Jelly (this compound) RoyalJelly->IKK inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nucleus->Gene_expression

The MAPK signaling pathway is another critical pathway involved in inflammation. It is a cascade of protein kinases that, upon activation by external stimuli, leads to the expression of various inflammatory mediators. Royal jelly has been observed to suppress the activation of key components of the MAPK pathway, such as p38 and JNK, contributing to its anti-inflammatory effects[5][8].

MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Activation of Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors RoyalJelly Royal Jelly (this compound) RoyalJelly->MAPKKK inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Experimental Protocols for Assessing Anti-inflammatory and Immunomodulatory Effects

Standard in vitro assays are employed to evaluate the anti-inflammatory and immunomodulatory properties of substances like royal jelly and its components.

This assay measures the effect of a test substance on the production of pro-inflammatory cytokines by immune cells.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test substance (e.g., royal jelly extract or isolated this compound) for a specific period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead assays[9].

  • Data Analysis: The reduction in cytokine levels in treated cells compared to untreated, LPS-stimulated cells indicates an anti-inflammatory effect.

Conclusion and Future Directions

The available evidence indicates that this compound is a promising antimicrobial agent, with quantifiable differences in efficacy observed between this compound from Apis mellifera and Apis cerana. However, the complete lack of data for this compound from Apis dorsata represents a significant knowledge gap that warrants future research. Furthermore, while royal jelly from various species demonstrates anti-inflammatory and immunomodulatory properties, the specific contribution of this compound to these effects needs to be elucidated through studies using the isolated peptide.

For researchers and drug development professionals, future studies should focus on:

  • Direct Comparative Analyses: Conducting head-to-head comparisons of this compound from Apis mellifera, Apis cerana, and Apis dorsata using standardized protocols to obtain reliable comparative data.

  • Isolation and Characterization of Apis dorsata this compound: Isolating and characterizing the structure and bioactivity of this compound from the giant honeybee.

  • Quantifying the Specific Effects of this compound: Delineating the specific anti-inflammatory and immunomodulatory effects of isolated this compound from each species to understand its therapeutic potential beyond its antimicrobial activity.

By addressing these research gaps, a more comprehensive understanding of the therapeutic potential of this compound from different honeybee species can be achieved, paving the way for the development of novel therapeutic agents.

References

Royalisin vs. Conventional Antibiotics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the bee-derived peptide royalisin has emerged as a promising candidate. This guide provides a comparative analysis of the efficacy of this compound against conventional antibiotics, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the potential of antimicrobial peptides.

Executive Summary

This compound, a 5.5-kDa antimicrobial peptide found in royal jelly of the honeybee (Apis mellifera), demonstrates potent activity primarily against Gram-positive bacteria.[1] Its mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death.[2][3] This mode of action is distinct from many conventional antibiotics, suggesting a lower potential for cross-resistance. This guide summarizes the available in vitro efficacy data for this compound and compares it with the performance of common antibiotics such as ampicillin, tetracycline, and ciprofloxacin against relevant bacterial strains.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and selected conventional antibiotics against various bacterial strains. It is important to note that the data for this compound and conventional antibiotics are compiled from different studies, and direct head-to-head comparisons in a single study are limited.

Gram-Positive Bacteria
OrganismThis compound MIC (µg/mL)Nisin MIC (µg/mL)Ampicillin MIC (µg/mL)Tetracycline MIC (µg/mL)
Bacillus subtilis62.5[2][4]62.5[2][4]0.007 - 0.1Not available
Staphylococcus aureus250[2][4]250[2][4]Not available0.25 - 1
Micrococcus flavus125[2][4]125[2][4]Not availableNot available
Clostridium tetani250250Not availableNot available

Note: Data for conventional antibiotics are sourced from various studies for reference and may not represent a direct comparison under identical experimental conditions.

Gram-Negative Bacteria

Studies have consistently shown that this compound has weak or no activity against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, and Proteus vulgaris, with MIC values reported to be greater than 2000 µg/mL.[2][5] In contrast, conventional antibiotics like ciprofloxacin are highly effective against these strains.

OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli>2000[5]0.0078 - 0.015[6][7]

Mechanism of Action: A Distinct Approach

This compound's primary mode of action is the permeabilization of the bacterial cell membrane. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the Gram-positive bacterial cell wall.

cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall (Gram-Positive) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide cell_wall Peptidoglycan & Teichoic Acids This compound->cell_wall Electrostatic Attraction cell_membrane Phospholipid Bilayer cell_wall->cell_membrane Translocation cytoplasmic_contents Ions, ATP, Nucleic Acids cell_membrane->cytoplasmic_contents Pore Formation & Membrane Disruption cell_death Cell Death cytoplasmic_contents->cell_death Leakage of Contents

Fig. 1: Proposed mechanism of action of this compound on Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method.

cluster_workflow MIC Determination Workflow start Prepare Bacterial Inoculum serial_dilution Serial Dilution of This compound in Broth start->serial_dilution inoculation Inoculate Microplate Wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for Visible Bacterial Growth incubation->read_results

Fig. 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Bacterial Culture Preparation: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with the same broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cell Membrane Permeability Assay

The effect of this compound on bacterial cell membrane permeability can be assessed by measuring the leakage of intracellular components.

Protocol:

  • Bacterial Suspension: A suspension of the target bacteria is prepared in a suitable buffer (e.g., sterile saline) to a concentration of approximately 10^7 CFU/mL.

  • Treatment: this compound is added to the bacterial suspension at its MIC. A negative control (buffer only) and a positive control (e.g., nisin) are included.

  • Incubation and Sampling: The suspensions are incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

  • Measurement: The samples are filtered to remove bacteria, and the absorbance of the filtrate is measured at 260 nm. An increase in absorbance at 260 nm indicates the leakage of nucleic acids from the cells, signifying membrane damage.[2][5]

Conclusion and Future Directions

The available data suggest that this compound is a potent antimicrobial peptide with a specific activity against Gram-positive bacteria. Its unique mechanism of action makes it an attractive candidate for further investigation, particularly in an era of rising antibiotic resistance. However, a significant gap in the current research is the lack of direct comparative studies against a broader range of conventional antibiotics. Future research should focus on conducting such head-to-head comparisons to better elucidate the relative efficacy of this compound. Furthermore, in vivo studies are necessary to evaluate its therapeutic potential in a physiological setting. The development of this compound as a potential therapeutic agent will depend on a thorough understanding of its efficacy, safety, and pharmacokinetic profile.

References

validating the in vivo efficacy of royalisin in animal models of infection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Royalisin's Performance in Preclinical Infection Models

For researchers and drug development professionals exploring novel antimicrobial agents, this compound, a potent antimicrobial peptide derived from honeybee royal jelly, presents a compelling candidate. This guide provides a comprehensive comparison of this compound's efficacy, drawing from available experimental data. While in vitro studies have robustly demonstrated its antibacterial prowess, a notable gap exists in the literature regarding its in vivo efficacy in animal models of infection. This guide synthesizes the current knowledge, presenting in vitro data, detailing relevant experimental protocols, and exploring potential mechanisms of action to inform future research directions.

In Vitro Efficacy: A Strong Foundation

This compound has consistently demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is often compared to nisin, a well-established bacteriocin used as a food preservative.

Comparative Minimum Inhibitory Concentrations (MIC)

The in vitro potency of this compound and its recombinant forms has been quantified through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.

Antimicrobial AgentBacterial StrainMIC (µg/mL)Reference(s)
RAcc-Royalisin Bacillus subtilis62.5[1]
Micrococcus flavus125[1]
Staphylococcus aureus250[1]
Nisin Bacillus subtilis62.5[1]
Micrococcus flavus125[1]
Staphylococcus aureus250[1]
This compound Gram-positive bacteria0.36 - 2.18[1]
This compound-D (shortened form) Staphylococcus intermedius-[2]
Pseudomonas aeruginosa-[2]

*RAcc-Royalisin refers to a recombinant form of this compound produced in E. coli. The study on this compound-D did not provide specific MIC values but noted significant reductions in survival rates.[2]

In Vivo Efficacy: An Unexplored Frontier

A thorough review of the scientific literature reveals a significant lack of studies evaluating the in vivo efficacy of purified this compound in animal models of infection. The majority of in vivo research has utilized royal jelly, a complex mixture of proteins, sugars, lipids, and other compounds, of which this compound is only one component.

For instance, one study on a murine model of methicillin-resistant Staphylococcus aureus (MRSA) infected wounds utilized a combination of lyophilized royal jelly and garlic extract. While this formulation showed promising wound healing properties, the specific contribution of this compound cannot be determined. Similarly, research on the nematode Caenorhabditis elegans demonstrated that supplementation with royal jelly protected against S. aureus infection and modulated innate immunity pathways. However, this was not a direct investigation of this compound in a mammalian infection model.

This critical gap in knowledge underscores the need for well-designed in vivo studies to validate the therapeutic potential of this compound.

Mechanism of Action: From Bacterial Disruption to Potential Immunomodulation

This compound's primary mode of antibacterial action is the disruption of the bacterial cell wall and membrane.[1][3] This mechanism is typical for many antimicrobial peptides and leads to leakage of cellular contents and ultimately, cell death.

Beyond its direct bactericidal activity, components of royal jelly have been shown to modulate host immune responses, suggesting a potential dual role for this compound. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the innate immune and inflammatory responses.

Potential Host Cell Signaling Pathways

While direct evidence of this compound's interaction with host cell signaling is limited, the known immunomodulatory effects of royal jelly provide a framework for hypothesized mechanisms.

NF_kB_Signaling PAMPs PAMPs / Cytokines TLR Toll-like Receptor (TLR) PAMPs->TLR Bind MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression NFkB->Genes Induces

Figure 1: Simplified NF-κB Signaling Pathway.

The NF-κB pathway is a cornerstone of the inflammatory response. Upon recognition of pathogen-associated molecular patterns (PAMPs) by receptors like Toll-like receptors (TLRs), a signaling cascade is initiated, leading to the activation of NF-κB and the transcription of pro-inflammatory genes.

MAPK_Signaling Stimuli Stress / Cytokines MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocate to Response Cellular Response (Inflammation, etc.) TranscriptionFactors->Response Regulates

Figure 2: General MAPK Signaling Cascade.

The MAPK pathways are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Activation of these pathways by external stimuli leads to a phosphorylation cascade that ultimately results in the activation of transcription factors and a cellular response.

Experimental Protocols

To facilitate further research into the in vivo efficacy of this compound, this section provides detailed methodologies for key experiments.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound (purified)

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and broth only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Model of Bacterial Sepsis

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Materials:

  • 6-8 week old BALB/c mice

  • Staphylococcus aureus (e.g., ATCC 29213)

  • This compound (sterile solution for injection)

  • Control antibiotic (e.g., vancomycin)

  • Sterile saline

  • Syringes and needles

Protocol:

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of S. aureus (e.g., 1 x 10^7 CFU/mouse).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via a chosen route (e.g., intravenous, subcutaneous, or intraperitoneal). A control group should receive the vehicle (e.g., saline), and another control group should receive a standard antibiotic.

  • Monitoring: Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 7 days).

  • Bacterial Load Determination: At specific time points, a subset of mice from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates on appropriate agar plates.

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Inoculation Bacterial Inoculation (e.g., S. aureus IP) Treatment_this compound This compound Administration (e.g., IV, SC, IP) Inoculation->Treatment_this compound 1h post-infection Treatment_Control Control Administration (Vehicle / Antibiotic) Inoculation->Treatment_Control 1h post-infection Monitoring Survival & Clinical Score Monitoring Treatment_this compound->Monitoring Bacterial_Load Bacterial Load (Organs & Blood) Treatment_this compound->Bacterial_Load Treatment_Control->Monitoring Treatment_Control->Bacterial_Load

References

Cross-Reactivity of Anti-Royalisin Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, entomology, and drug development, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-royalisin antibodies with other insect defensins, supported by available experimental data and detailed protocols.

Royalisin, a potent antimicrobial peptide found in the royal jelly of the honeybee (Apis mellifera), belongs to the insect defensin family.[1][2] Like other defensins, it plays a crucial role in the innate immune system of insects. Antibodies developed against this compound are valuable tools for its detection and quantification; however, their potential cross-reactivity with defensins from other insect species is a critical consideration for the validity of experimental results.

High Specificity of Anti-Royalisin Antibodies Demonstrated

Studies utilizing polyclonal antibodies raised against recombinant this compound from the Asian honeybee (Apis cerana cerana) have demonstrated a high degree of specificity. An indirect ELISA showed that anti-RAcc-royalisin antibodies exhibited significantly higher binding to hemolymph extracts from both Asian and Western honeybees compared to extracts from other insects, including the housefly (Musca domestica), the mealworm beetle (Tenebrio molitor), and the German cockroach (Blattella germanica).[3] This suggests a low level of cross-reactivity with the defensins present in these divergent insect species.

Sequence Homology Suggests Potential for Cross-Reactivity

Despite the observed specificity, the potential for cross-reactivity with certain insect defensins exists, primarily due to sequence homology. This compound is known to share extensive sequence homology with other antibacterial proteins from insects, notably sapecin from the flesh fly (Sarcophaga peregrina) and phormicins from the blowfly (Phormia terranovae).[1][4] Furthermore, within the honeybee itself, two defensin genes have been identified: defensin1, which encodes this compound, and defensin2. While defensin1 shows phylogenetic similarity to other hymenopteran defensins, defensin2 is more closely related to defensins found in beetles.[5] This underlying genetic similarity is the basis for potential antibody cross-reactivity.[6][7]

Quantitative Comparison of Antibody Binding

Currently, there is a lack of publicly available quantitative data directly comparing the binding affinities (e.g., K_D values) or half-maximal inhibitory concentrations (IC50) of anti-royalisin antibodies to a panel of purified insect defensins. The existing data is semi-quantitative, relying on ELISA optical density readings against crude insect extracts.

Table 1: Specificity of Anti-RAcc-Royalisin Antibody Against Various Insect Hemolymph Extracts

Insect SpeciesCommon NameMean OD Value at 450 nm*Statistical Significance (p-value)
Apis cerana ceranaAsian HoneybeeHigh< 0.00001
Apis melliferaWestern HoneybeeHigh< 0.00001
Musca domesticaHouseflyLowNot significant vs. control
Tenebrio molitorMealworm BeetleLowNot significant vs. control
Blattella germanicaGerman CockroachLowNot significant vs. control

*Data adapted from a study by the Journal of Agricultural and Food Chemistry.[3] "High" and "Low" are qualitative descriptors based on the reported optical density values.

Experimental Protocols

To assess the cross-reactivity of anti-royalisin antibodies, standardized immunological assays such as ELISA and Western blotting are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment

This protocol is adapted from a published method for this compound quantification.[3]

  • Antigen Coating:

    • Coat microtiter plate wells with 100 µL of purified insect defensins (e.g., this compound, sapecin, phormicin) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Wash wells three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash wells three times with wash buffer.

  • Primary Antibody Incubation:

    • Add 100 µL of anti-royalisin antibody, diluted in blocking buffer (e.g., 1:1000 to 1:40,000), to each well.

    • Incubate for 1.5 hours at 37°C.

    • Wash wells three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.

    • Wash wells five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

Western Blotting Protocol for Cross-Reactivity Analysis
  • Protein Separation:

    • Separate purified insect defensins (5-10 µg per lane) on a 15% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-royalisin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing Experimental Workflow and Defensin Action

To aid in the conceptualization of these processes, the following diagrams illustrate a typical experimental workflow for assessing antibody cross-reactivity and a generalized model of insect defensin signaling.

G cluster_prep Antigen Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Purified this compound C ELISA Plate Coating or SDS-PAGE A->C B Other Purified Insect Defensins B->C D Blocking C->D E Incubation with Anti-Royalisin Antibody D->E F Incubation with Secondary Antibody E->F G Signal Detection F->G H Measure Signal Intensity (OD or Band Density) G->H I Compare Signals H->I J Determine Cross-Reactivity I->J

Caption: Experimental workflow for assessing anti-royalisin antibody cross-reactivity.

G cluster_pathogen Pathogen Interaction cluster_defensin Defensin Action Pathogen Gram-Positive Bacterium Binding Binding to Membrane Components Pathogen->Binding Membrane Bacterial Cell Membrane Defensin This compound Defensin->Binding Pore Pore Formation Binding->Pore Lysis Cell Lysis Pore->Lysis

References

A Comparative Analysis of the Stability of Natural versus Recombinant Royalisin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of natural royalisin, isolated directly from royal jelly, and its recombinant counterpart produced in various expression systems. Understanding the stability profile of these antimicrobial peptides is crucial for their potential therapeutic and preservative applications. This document synthesizes available experimental data to highlight the key differences in their thermal, pH, and proteolytic stability.

Executive Summary

This compound, a potent antimicrobial peptide from honeybee royal jelly, holds significant promise as a therapeutic agent. While natural this compound is known for its robust stability, the production of recombinant this compound offers a more scalable and controlled manufacturing process. This guide reveals that while both forms exhibit considerable stability, key differences exist, particularly in their response to thermal stress. These differences are likely attributable to variations in post-translational modifications and the presence of fusion partners in some recombinant versions.

Stability Comparison: Natural vs. Recombinant this compound

The stability of this compound is a critical factor for its application in pharmaceuticals and food preservation. The inherent structure of natural this compound, characterized by three intramolecular disulfide bonds, contributes to its significant stability under various conditions.[1][2][3][4] Recombinant this compound aims to replicate this stability, but variations can arise from the expression system and purification methods used.

Stability ParameterNatural this compoundRecombinant this compound (RAcc-royalisin)Key Observations
Thermal Stability Retains antibacterial activity after heating at 100°C for 15 minutes.[5]Antibacterial activity is weakened by heat treatment ranging from 55°C to 85°C for 15 minutes.[1][6] Activity is sensitive to temperatures higher than 45°C.[1][2]Natural this compound appears to exhibit greater thermostability than the studied recombinant form (RAcc-royalisin). The presence of a GST fusion tag in RAcc-royalisin might influence its thermal stability.
pH Stability Considered stable at low pH.[1][2][3][6] The native pH of royal jelly is acidic (around 4.0), where major royal jelly proteins show high stability.[7]Generally considered stable at low pH, a characteristic attributed to its disulfide bonds.[1][2][6]Both natural and recombinant this compound are reported to be stable in acidic conditions, which is advantageous for oral formulations and applications in acidic foods.
Proteolytic Stability Generally resistant to proteolytic degradation due to its compact structure stabilized by disulfide bonds.Recombinant fusion proteins are often designed to protect the peptide from proteolytic degradation during expression.[6] The stability to specific proteases would depend on the specific recombinant construct.The disulfide bridges in both forms are crucial for resisting proteolytic enzymes. However, the susceptibility can be influenced by the presence of fusion partners or different folding patterns in the recombinant protein.

Experimental Methodologies

Detailed protocols for assessing the stability of antimicrobial peptides like this compound are essential for reproducible research. Below are representative methodologies for key stability-indicating assays.

Thermostability Assay

This protocol assesses the ability of this compound to withstand thermal stress while retaining its biological activity.

  • Sample Preparation: Prepare solutions of natural and recombinant this compound at a concentration of 1000 µg/ml in a suitable buffer (e.g., sterile double-distilled water).

  • Heat Treatment: Aliquot the this compound solutions into separate tubes. Incubate the tubes at a range of temperatures (e.g., 35, 45, 55, 65, 75, and 85°C) for a defined period (e.g., 15 minutes).[1][2] A control sample is kept at 4°C.

  • Cooling: After incubation, immediately cool the samples on ice to prevent further heat-induced changes.

  • Activity Assay: Determine the residual antibacterial activity of the heat-treated and control samples using a standard method such as the agar diffusion assay or a microbroth dilution assay against a sensitive bacterial strain (e.g., Bacillus subtilis).[1]

  • Data Analysis: Compare the inhibition zones or the minimum inhibitory concentrations (MIC) of the treated samples with the untreated control to quantify the loss of activity at each temperature.

pH Stability Assay

This protocol evaluates the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10).

  • Sample Incubation: Dissolve natural and recombinant this compound in each buffer to a final concentration of 100 µg/ml. Incubate the solutions at 37°C for a specified time (e.g., 2 hours).

  • Neutralization: After incubation, adjust the pH of all samples to a neutral pH (e.g., pH 7.0) to ensure that the subsequent activity assay is performed under consistent conditions.

  • Activity Assay: Determine the remaining antibacterial activity of each sample as described in the thermostability assay.

  • Data Analysis: Plot the percentage of remaining activity against the incubation pH to determine the pH range over which this compound remains stable.

Proteolytic Degradation Assay

This assay measures the resistance of this compound to degradation by proteases.

  • Enzyme and Substrate Preparation: Prepare solutions of proteases commonly found in physiological environments (e.g., trypsin, chymotrypsin, pepsin) and the this compound samples (natural and recombinant).

  • Digestion Reaction: Mix the this compound samples with each protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) in the appropriate reaction buffer for each enzyme. Incubate the reactions at 37°C.

  • Time-Course Sampling: Withdraw aliquots from each reaction at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation (e.g., boiling for 5 minutes).

  • Analysis of Degradation: Analyze the samples using SDS-PAGE or reverse-phase HPLC to visualize the disappearance of the intact this compound band/peak and the appearance of degradation fragments.

  • Activity Assessment: Concurrently, assess the residual antibacterial activity of the aliquots to correlate the structural degradation with the loss of function.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative stability analysis of natural and recombinant this compound.

Stability_Workflow cluster_Source Protein Source cluster_Assays Stability Assays cluster_Analysis Analysis cluster_Outcome Outcome Natural Natural this compound (from Royal Jelly) Thermal Thermostability Assay (e.g., 35-85°C, 15 min) Natural->Thermal pH pH Stability Assay (e.g., pH 2-10, 2h) Natural->pH Proteolytic Proteolytic Degradation (e.g., Trypsin, Pepsin) Natural->Proteolytic Recombinant Recombinant this compound (e.g., E. coli expressed) Recombinant->Thermal Recombinant->pH Recombinant->Proteolytic Activity Antibacterial Activity Assay (MIC/Zone of Inhibition) Thermal->Activity pH->Activity Proteolytic->Activity Structural Structural Integrity (SDS-PAGE/HPLC) Proteolytic->Structural Comparison Comparative Stability Profile Activity->Comparison Structural->Comparison

Caption: Experimental workflow for stability comparison.

Conclusion

The stability of this compound is a cornerstone of its potential utility. Natural this compound demonstrates remarkable resilience, particularly to high temperatures. While recombinant this compound offers significant advantages in terms of production and purity, the specific constructs and purification strategies can impact its stability profile. The data suggests that while recombinant this compound is stable under many conditions, it may be more susceptible to thermal degradation than its natural counterpart. Further direct comparative studies are warranted to fully elucidate these differences and to optimize the production of recombinant this compound with enhanced stability for clinical and commercial applications.

References

Unveiling the Synergistic Power of Royalisin: A Comparative Guide for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive analysis of the synergistic effects of royalisin, a potent antimicrobial peptide derived from royal jelly, when combined with conventional antimicrobial agents. Addressed to researchers, scientists, and drug development professionals, this document collates available experimental data to offer an objective comparison of this compound's performance, detailing its potential to enhance the efficacy of existing antibiotics.

Executive Summary

This compound, a member of the defensin family of antimicrobial peptides, has demonstrated significant activity, primarily against Gram-positive bacteria.[1][2][3] Its mechanism of action involves the rapid disruption of bacterial cell walls and membranes, leading to cell death.[1][2][4][5] While the standalone efficacy of this compound is well-documented, its true potential may lie in its ability to act synergistically with other antimicrobial drugs, potentially reducing required dosages and overcoming resistance mechanisms. This guide synthesizes the current, albeit limited, quantitative data on these synergistic interactions and outlines the experimental frameworks used to evaluate them.

Quantitative Analysis of this compound's Antimicrobial Activity

Studies have established the Minimum Inhibitory Concentrations (MICs) of recombinant this compound against various Gram-positive bacteria. This data, summarized in the table below, forms the baseline for assessing its synergistic potential.

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis62.5[1][2]
Micrococcus flavus125[1][2]
Staphylococcus aureus250[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of recombinant this compound against select Gram-positive bacteria.

Synergistic Effects with Conventional Antibiotics

While direct quantitative data on the synergistic effects of purified this compound with specific antibiotics from checkerboard or time-kill assays is not extensively available in the public domain, studies on royal jelly, the natural source of this compound, indicate a strong potential for such interactions. Research has suggested synergistic effects between royal jelly and antibiotics such as ciprofloxacin, ceftriaxone, and amoxicillin/clavulanic acid. It is important to note that royal jelly contains other compounds that may contribute to these effects, and further research on purified this compound is necessary to quantify its specific contribution to synergy.

Experimental Protocols for Assessing Synergy

To facilitate further research in this critical area, this guide provides detailed methodologies for two key experiments used to quantify antimicrobial synergy.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between this compound and another antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the test antibiotic in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the y-axis and the other antimicrobial agent along the x-axis. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Add a standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_process Processing cluster_analysis Analysis Royalisin_Stock This compound Stock dilutions Serial Dilutions (Checkerboard Matrix) Royalisin_Stock->dilutions Antibiotic_Stock Antibiotic Stock Antibiotic_Stock->dilutions Inoculation Bacterial Inoculation dilutions->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Interpretation Interpretation of Synergy FIC_Calculation->Interpretation

Figure 1: Experimental workflow for the checkerboard assay.
Time-Kill Assay

The time-kill assay provides dynamic information about the rate at which an antimicrobial agent or a combination of agents kills a bacterial population over time.

Objective: To determine if the combination of this compound and another antimicrobial agent results in a more rapid and extensive reduction in bacterial viability compared to the individual agents.

Methodology:

  • Preparation of Cultures: Prepare a standardized bacterial suspension in the mid-logarithmic phase of growth (approximately 5 x 10^5 to 5 x 10^6 CFU/mL) in a suitable broth medium.

  • Exposure to Antimicrobials: Add this compound, the test antibiotic, or a combination of both at predetermined concentrations (e.g., at their respective MICs or sub-MICs) to the bacterial cultures. A growth control with no antimicrobial agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto agar plates.

  • Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

G cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Control Control Bacterial_Culture->Control This compound This compound Bacterial_Culture->this compound Antibiotic Antibiotic Bacterial_Culture->Antibiotic Combination This compound + Antibiotic Bacterial_Culture->Combination Time_Points Time Points (0, 2, 4, 8, 24h) Control->Time_Points This compound->Time_Points Antibiotic->Time_Points Combination->Time_Points Serial_Dilution Serial Dilutions Time_Points->Serial_Dilution Agar_Plating Agar Plating Serial_Dilution->Agar_Plating Incubation_Count Incubation & CFU Count Agar_Plating->Incubation_Count Plotting Plot log10 CFU/mL vs. Time Incubation_Count->Plotting Synergy_Determination Synergy Determination Plotting->Synergy_Determination

Figure 2: Experimental workflow for the time-kill assay.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell envelope. This process is not fully elucidated at the signaling pathway level but is understood to be a rapid, membrane-depolarizing action that leads to the leakage of intracellular contents and ultimately, cell death.

The proposed synergistic mechanism with certain antibiotics, particularly β-lactams, may involve a "two-hit" model. This compound's disruption of the outer membrane of Gram-negative bacteria could facilitate the entry of the antibiotic to its target site, the penicillin-binding proteins (PBPs) in the periplasm. In Gram-positive bacteria, the disruption of the cell wall by this compound may expose the cell membrane to the antibiotic, enhancing its effect.

G cluster_bacterium Bacterial Cell This compound This compound Cell_Wall Cell Wall Disruption This compound->Cell_Wall Initial Binding & Disruption Antibiotic Antibiotic (e.g., β-lactam) Intracellular_Targets Intracellular Targets (e.g., PBPs, Ribosomes) Antibiotic->Intracellular_Targets Enhanced Access Cell_Membrane Cell Membrane Permeabilization Cell_Wall->Cell_Membrane Increased Permeability Cell_Death Cell Death Cell_Membrane->Cell_Death Leakage of Contents Intracellular_Targets->Cell_Death Inhibition of Vital Processes

Figure 3: Proposed synergistic mechanism of this compound and antibiotics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for combination antimicrobial therapy. Its potent, membrane-disrupting mechanism of action has the potential to enhance the efficacy of a wide range of conventional antibiotics. However, to fully validate its clinical potential, further rigorous research is required. Specifically, comprehensive checkerboard and time-kill assays using purified this compound in combination with a panel of clinically relevant antibiotics against a broad range of pathogenic bacteria are needed. Elucidating the precise molecular interactions and the impact on bacterial signaling pathways will further refine our understanding and guide the development of novel, effective antimicrobial strategies. This guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

A Comparative Guide to the Mechanism of Action of Royalisin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial peptide royalisin, contrasting its mechanism of action with other well-characterized antimicrobial peptides (AMPs) such as defensins and cathelicidins. The content is supported by experimental data and includes detailed protocols for key assays.

Introduction to Antimicrobial Peptides (AMPs)

Antimicrobial peptides are essential components of the innate immune system across virtually all forms of life, from bacteria to humans.[1] They represent a diverse class of molecules, typically cationic and amphipathic, that provide a first line of defense against a wide spectrum of pathogens.[2] Unlike traditional antibiotics that often target specific metabolic pathways, many AMPs act directly on the microbial cell membrane, making the development of resistance more challenging for pathogens.[3] This has positioned AMPs as promising candidates for next-generation antimicrobial drugs.[3][4]

This compound, an AMP first isolated from the royal jelly of the honeybee (Apis mellifera), belongs to the insect defensin family of peptides.[5][6] It is a 5.5-kDa peptide stabilized by three intramolecular disulfide bonds and plays a crucial role in protecting the honeybee colony from microbial threats.[7][8] This guide will dissect the mechanism of this compound and compare it quantitatively and qualitatively with other significant AMPs to highlight its unique properties and potential therapeutic applications.

General Mechanisms of AMP Action

The mode of action for AMPs can be broadly categorized into two groups: membrane disruption and interference with intracellular processes.[1][9]

  • Membrane Disruption : This is the most common mechanism. Cationic AMPs are electrostatically attracted to the negatively charged components of microbial membranes (like lipopolysaccharides or teichoic acids).[3] Following this initial binding, they disrupt the membrane's integrity through various models, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[1][3]

  • Intracellular Targeting : Some AMPs can translocate across the cell membrane without causing permanent damage. Once inside, they can inhibit essential cellular processes by binding to nucleic acids (DNA, RNA), inhibiting protein synthesis, or disrupting enzymatic activity.[9][10]

Several models have been proposed to describe how AMPs permeabilize cell membranes.

AMP_Membrane_Action_Models cluster_models Common Membrane Disruption Models cluster_process General Process model1 Barrel-Stave Model Peptides insert perpendicularly into the membrane, forming a barrel-like pore. model2 Toroidal Pore Model Peptides and lipid headgroups bend inward, creating a continuous pore. model3 Carpet Model Peptides coat the membrane surface like a carpet, disrupting it in a detergent-like manner at a threshold concentration. start AMP Binding to Membrane Surface pore Membrane Permeabilization (Pore Formation) start->pore via pore->model1 pore->model2 pore->model3 death Cell Lysis and Death pore->death

Caption: Common models describing the disruption of microbial membranes by AMPs.

A Comparative Analysis of AMP Mechanisms

This compound (Insect Defensin)

This compound's primary mechanism is the disruption of the cell envelope of Gram-positive bacteria.[11][12] It shows potent activity against bacteria like Bacillus subtilis and Staphylococcus aureus but has little to no effect on Gram-negative bacteria or fungi.[11][12] The process involves several key steps:

  • Binding and Hydrophobicity Change : this compound binds to the bacterial cell surface, causing a decrease in the cell's surface hydrophobicity.[8][11][13]

  • Membrane Permeabilization : This binding leads to the disruption and dysfunction of the cell wall and membrane.[11][12][13]

  • Leakage of Intracellular Contents : The compromised membrane allows for the leakage of essential intracellular materials, such as 260-nm absorbing materials (indicative of nucleic acids), leading to cell death.[11][12]

The structural integrity of this compound, maintained by its three disulfide bonds, is critical for its antimicrobial function.[7] Reduction of these bonds results in a loss of activity.[7]

Royalisin_Mechanism This compound This compound Peptide bind Binding to Cell Surface This compound->bind membrane Gram-Positive Bacterial Membrane bind->membrane hydro Decreased Cell Hydrophobicity bind->hydro disrupt Membrane Disruption & Permeabilization bind->disrupt leak Leakage of Intracellular Contents (e.g., Nucleic Acids) disrupt->leak death Bacterial Cell Death leak->death

Caption: The sequential mechanism of action of this compound against Gram-positive bacteria.

Human Defensins (α- and β-defensins)

Humans express α- and β-defensins, which, like this compound, are cysteine-rich cationic peptides.[14]

  • Mechanism : Their primary mode of action is also membrane permeabilization, creating pores that disrupt the cell's osmotic balance.[14][15] However, their activity is not limited to this. Defensins can also inhibit bacterial cell wall synthesis and neutralize bacterial toxins.[14]

  • Spectrum : Compared to this compound, human defensins often exhibit a broader spectrum of activity. For instance, Human Neutrophil Peptide-1 (HNP-1, an α-defensin) and Human Beta-Defensin 3 (hBD-3) are active against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3][11]

  • Key Difference : While structurally related as defensins, this compound's activity is more specialized towards Gram-positive bacteria, whereas human defensins have evolved to counter a wider array of pathogens.[11][14]

Human Cathelicidin (LL-37)

LL-37 is the only cathelicidin found in humans and is a well-studied AMP with a distinct α-helical structure, lacking the disulfide bonds characteristic of defensins.

  • Mechanism : LL-37's action is multifaceted. It disrupts membranes through a hybrid mechanism that combines features of the toroidal pore and carpet models. Crucially, unlike this compound, LL-37 can also translocate into the bacterial cell to interact with intracellular targets like DNA and RNA, inhibiting cellular processes.

  • Spectrum : LL-37 has a broad antimicrobial spectrum, targeting Gram-positive and Gram-negative bacteria, fungi, and viruses.

  • Immunomodulatory Functions : A major distinguishing feature of LL-37 is its potent immunomodulatory activity. It can influence host cell processes like chemotaxis, inflammation, and wound healing, functions not prominently associated with this compound.

Quantitative Performance Comparison

The antimicrobial efficacy of AMPs is commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Antimicrobial PeptideClassStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
RAcc-Royalisin Insect Defensin250 µg/mL (45.3 µM)[12]62.5 µg/mL (11.3 µM)[12]No Activity[12]
Nisin Lantibiotic6.4 - 12.8 µg/mL (1.9 - 3.8 µM)~3 µg/mL (0.9 µM)[13]No Activity
Human Defensin (HNP-1) α-Defensin1 - 4 µg/mL (0.3 - 1.2 µM)[1][3]~1 µg/mL (0.3 µM)Weak Activity
Human Cathelicidin (LL-37) Cathelicidin32 µg/mL (7.1 µM)Not widely reported128 µg/mL (28.5 µM)

Note: MIC values can vary significantly based on the specific bacterial strain and the assay conditions used (e.g., media composition, salt concentration). The values presented are representative figures from the cited literature.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the MIC of an AMP against a bacterial strain.

  • Preparation : Prepare a stock solution of the AMP in an appropriate solvent. Prepare a 2-fold serial dilution of the AMP in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation : Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation : Add 50 µL of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth, no AMP) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Reading Results : The MIC is the lowest concentration of the AMP at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Assay_Workflow start Start prep_amp Prepare 2-fold serial dilutions of AMP in a 96-well plate start->prep_amp prep_bac Prepare bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_bac inoculate Inoculate plate wells with bacteria prep_amp->inoculate prep_bac->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read results by checking for turbidity (growth) incubate->read determine Determine MIC: Lowest concentration with no growth read->determine end End determine->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol: Membrane Permeability Assay (Nucleic Acid Staining)

This assay measures the ability of an AMP to compromise the bacterial cell membrane using a fluorescent dye (e.g., SYTOX™ Green) that only enters cells with damaged membranes and fluoresces upon binding to nucleic acids.

  • Bacterial Preparation : Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a non-fluorescent buffer (e.g., PBS), and resuspend to a final OD₆₀₀ of ~0.5.

  • Dye Addition : Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM.

  • Assay Setup : Aliquot the bacterial/dye suspension into a black, clear-bottom 96-well plate.

  • AMP Addition and Measurement : Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm). Add the AMP at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 60 minutes). A positive control that completely permeabilizes the membrane (e.g., 70% ethanol) should be included.

  • Data Analysis : An increase in fluorescence intensity over time indicates membrane permeabilization. Plot fluorescence units versus time for each AMP concentration.

AMP Induction and Signaling Pathways

While this compound and other AMPs can kill microbes directly, their production in host organisms is tightly regulated by complex signaling pathways initiated upon pathogen recognition. In insects, the Toll and Immune Deficiency (Imd) pathways are central to inducing AMP expression in response to fungal/Gram-positive and Gram-negative bacterial infections, respectively. These pathways converge on NF-κB-like transcription factors, which then drive the expression of AMP genes.

AMP_Induction_Pathway cluster_Nucleus PAMP Pathogen-Associated Molecular Pattern (PAMP) (e.g., Peptidoglycan) Receptor Pattern Recognition Receptor (e.g., Toll) PAMP->Receptor Cascade Intracellular Signaling Cascade Receptor->Cascade NFkB Activation of NF-κB Transcription Factor Cascade->NFkB Transcription AMP Gene Transcription NFkB->Transcription Nucleus Nucleus AMP AMP Synthesis (e.g., this compound) Transcription->AMP

Caption: A simplified signaling pathway for the induction of AMPs in host cells.

Conclusion

This compound is a potent antimicrobial peptide with a mechanism centered on the rapid disruption of Gram-positive bacterial membranes.[11][12] A comparative analysis reveals key distinctions from other major AMP classes:

  • Specificity : this compound is highly specific for Gram-positive bacteria, whereas human defensins and cathelicidin LL-37 possess a broader spectrum of activity.[3][11]

  • Mechanism : While all three peptide types target the microbial membrane, this compound's action appears confined to membrane disruption.[13] In contrast, LL-37 also employs intracellular targeting, and defensins can inhibit cell wall synthesis.[14]

  • Function : LL-37 stands out for its significant immunomodulatory roles, a feature not characteristic of this compound.

These differences highlight the evolutionary adaptation of AMPs to specific physiological niches. For drug development professionals, this compound's high specificity could be advantageous for targeted therapies, potentially minimizing off-target effects and disruption of commensal Gram-negative microbiota. Further research into optimizing its stability and delivery could unlock its potential as a valuable therapeutic agent in an era of growing antibiotic resistance.

References

Assessing the Cytotoxicity of Royalisin on Mammalian Cells for Therapeutic Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of antimicrobial peptides (AMPs) is a burgeoning field of research, offering promise for novel antibiotics and anticancer agents. Royalisin, a potent antimicrobial peptide found in honeybee royal jelly, has demonstrated significant activity against Gram-positive bacteria.[1] However, for any therapeutic agent, a critical assessment of its effect on host cells is paramount. This guide provides a comparative analysis of the cytotoxicity of this compound and its parent compound, royal jelly, on mammalian cells, drawing upon available experimental data to inform its potential for therapeutic applications.

Executive Summary

Direct research on the cytotoxicity of the isolated peptide This compound on mammalian cells is notably limited. The majority of available data pertains to the effects of whole royal jelly . This guide synthesizes the existing findings on royal jelly to provide a proxy assessment, with the critical caveat that these effects are the result of a complex mixture of components, including 10-hydroxy-2-decenoic acid (10-HDA), flavonoids, and various proteins, not just this compound.[2]

The available evidence suggests that royal jelly exhibits selective cytotoxicity , preferentially targeting cancerous cells while having a minimal impact on normal, healthy cells.[3][4] For instance, studies have shown significant cytotoxic and apoptotic effects on liver, lung, and leukemia cancer cell lines, with substantially higher IC50 values for normal cell lines.[2][5][6] The primary mechanism of action appears to be the induction of mitochondria-mediated apoptosis.[7]

Comparatively, other antimicrobial peptides, particularly defensins (the family to which this compound belongs), are known to exert cytotoxic effects on a broad range of mammalian cells, often by disrupting the cell membrane.[8][9] This underscores the need for direct cytotoxic evaluation of purified this compound to ascertain its specific safety profile.

Data Presentation: Cytotoxicity of Royal Jelly on Mammalian Cells

The following tables summarize the quantitative data from studies on the cytotoxic and apoptotic effects of whole royal jelly on various mammalian cell lines.

Table 1: IC50 Values of Royal Jelly on Cancerous vs. Normal Mammalian Cell Lines

Cell LineCell TypeIC50 Value (mg/mL)Reference
HepG2Human Hepatoma (Cancer)1.13[2][5]
THLE-3Normal Human Liver Epithelial>2.0[2][5]
A549Human Lung Carcinoma (Cancer)9.26[6]
MRC-5Normal Human Lung FibroblastNo cytotoxic effects observed[6]

Table 2: Apoptotic and Necrotic Effects of Royal Jelly on Cancerous Mammalian Cell Lines

Cell LineTreatment ConditionApoptosis Rate (%)Necrosis Rate (%)Reference
Nalm-61.5 mg/mL Royal Jelly (48h)24.99-[7]
Nalm-62.5 mg/mL Royal Jelly (48h)40.7-[7]
Nalm-63.5 mg/mL Royal Jelly (48h)63.41-[7]
HepG2Royal Jelly at ½ IC5028.39.3[2][5]
HepG2Royal Jelly at IC5039.214.12[2][5]
A5494 mg/mL Royal Jelly-39.10[6]
A54910 mg/mL Royal Jelly-57.88[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the assessment of royal jelly's cytotoxicity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancerous (e.g., HepG2, A549) and normal (e.g., THLE-3, MRC-5) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with various concentrations of royal jelly (or the test compound) and a control (vehicle) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

  • IC50 Calculation: The IC50 value (the concentration of the agent that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Gene Expression Analysis (Real-Time PCR)

This technique is used to quantify the expression levels of genes involved in apoptosis.

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_analysis Data Analysis start Seed Mammalian Cells (Cancerous & Normal) treat Treat with this compound/ Royal Jelly start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis gene_exp Gene/Protein Expression (PCR/Western Blot) treat->gene_exp ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate pathway Analyze Signaling Pathways gene_exp->pathway

Experimental workflow for assessing cytotoxicity.

apoptosis_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade rj Royal Jelly bax Bax/Bad (Pro-apoptotic) rj->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) rj->bcl2 downregulates cyto_c Cytochrome c release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Apoptosis signaling pathway induced by royal jelly.

References

Safety Operating Guide

Navigating the Disposal of Royalisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with royalisin, a potent antibacterial protein derived from royal jelly, understanding the proper disposal procedures is crucial for maintaining a safe and compliant laboratory environment. While specific regulatory disposal protocols for pure this compound are not extensively documented, a comprehensive approach based on its biological nature and general laboratory safety principles can ensure its responsible management. This guide provides essential, immediate safety and logistical information to address this need.

Immediate Safety and Handling Considerations

This compound is a naturally occurring protein with antimicrobial properties, primarily effective against Gram-positive bacteria.[1][2] Although not classified as a hazardous substance, prudent laboratory practices are essential to minimize any potential risks.

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound powder or solutions.

Spill Management: In the event of a spill, the area should be decontaminated. For a liquid spill, absorb the material with an inert absorbent and clean the area with a suitable disinfectant. For a solid spill, gently sweep or vacuum the material to avoid creating dust and then decontaminate the surface.

This compound Disposal Protocol

Given that this compound is a protein and generally not considered hazardous waste, the recommended disposal method aligns with standard procedures for non-hazardous biological materials.[3] The primary goal is to denature the protein, rendering it biologically inactive, before disposal.

Waste StreamRecommended Disposal Procedure
Solid this compound Waste - Deactivation: Treat with a 10% bleach solution or a suitable protein denaturant for at least 30 minutes. - Disposal: After deactivation, the material can typically be disposed of as regular laboratory waste, in accordance with local and institutional regulations.
Liquid this compound Waste - Deactivation: Add bleach to a final concentration of 10% or another appropriate disinfectant and allow a contact time of at least 30 minutes to ensure protein denaturation. - Disposal: Following deactivation, the solution can usually be disposed of down the sanitary sewer with copious amounts of water.
Contaminated Labware - Decontamination: Autoclave or soak in a 10% bleach solution for at least 30 minutes. - Disposal: After decontamination, labware can be disposed of through the appropriate waste stream (e.g., regular trash, glass waste) as per institutional guidelines.

Note: Always consult your institution's specific guidelines for biological and chemical waste disposal. Local regulations may vary.

Experimental Workflow for this compound Deactivation and Disposal

The following diagram outlines the recommended step-by-step process for the safe disposal of this compound waste in a laboratory setting.

Royalisin_Disposal_Workflow cluster_waste This compound Waste Generation cluster_deactivation Deactivation/Decontamination cluster_disposal Final Disposal Solid_Waste Solid this compound Waste Deactivate_Solid Treat with 10% Bleach (≥30 min) Solid_Waste->Deactivate_Solid Liquid_Waste Liquid this compound Waste Deactivate_Liquid Add Bleach to 10% (≥30 min) Liquid_Waste->Deactivate_Liquid Contaminated_Labware Contaminated Labware Decontaminate_Labware Autoclave or Soak in 10% Bleach Contaminated_Labware->Decontaminate_Labware Dispose_Solid Dispose as Non-Hazardous Lab Waste Deactivate_Solid->Dispose_Solid Dispose_Liquid Dispose via Sanitary Sewer Deactivate_Liquid->Dispose_Liquid Dispose_Labware Dispose in Appropriate Waste Stream Decontaminate_Labware->Dispose_Labware

A flowchart illustrating the recommended workflow for the deactivation and disposal of different forms of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Essential Safety and Logistical Information for Handling Royalisin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with royalisin, a potent antibacterial peptide derived from honeybee royal jelly, stringent safety protocols and clear logistical plans are paramount. This document provides essential, immediate guidance on the safe handling, storage, and disposal of this compound to ensure a secure laboratory environment and maintain the integrity of your research.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for isolated this compound is not currently available, its classification as a biologically active peptide necessitates the use of standard laboratory PPE to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in its lyophilized (powder) and reconstituted (liquid) forms.

PPE Category Minimum Requirement for Handling this compound
Body Protection Laboratory coat
Hand Protection Disposable nitrile gloves
Eye & Face Protection Safety glasses with side shields
Respiratory Protection Not generally required for small quantities in a well-ventilated area. An N95 respirator or higher is recommended if there is a risk of aerosolization or when handling large quantities of powdered peptide.[1]
Foot Protection Closed-toe shoes

Operational Plans: From Storage to Use

Proper handling and storage are critical to preserving the stability and activity of this compound. As a lyophilized powder, this compound is stable for extended periods when stored correctly.

Storage of Lyophilized and Reconstituted this compound
Form Storage Temperature Duration Key Considerations
Lyophilized (Powder) -20°C or colderLong-termStore in a tightly sealed container in a desiccator to prevent moisture absorption.[1][2][3] Protect from light.[2][3]
4°CShort-term (days to weeks)For immediate use. Avoid repeated temperature fluctuations.[2]
Reconstituted (Solution) -20°C or colderShort-term (up to a few weeks)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the steps for safely and effectively reconstituting lyophilized this compound for experimental use.

Objective: To dissolve lyophilized this compound powder in a suitable solvent to a desired stock concentration while maintaining its biological activity.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water or a suitable sterile buffer (e.g., sterile, low-pH buffer)[3]

  • Sterile, disposable syringes and needles

  • Alcohol wipes

  • Vortex mixer (optional)

  • Pipettes and sterile pipette tips

Procedure:

  • Preparation:

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial.

    • Wipe the rubber stopper of the this compound vial and the solvent vial with an alcohol wipe.[4]

    • Work in a clean, designated laboratory area, such as a laminar flow hood, to maintain sterility.

  • Reconstitution:

    • Using a sterile syringe, draw up the required volume of the chosen solvent.

    • Slowly inject the solvent into the this compound vial, aiming the stream against the side of the vial to gently dissolve the powder.[4] Do not squirt the solvent directly onto the lyophilized powder.

    • Gently swirl the vial or roll it between your hands until the powder is completely dissolved.[4] Avoid vigorous shaking, as this can cause the peptide to denature or aggregate. If necessary, the vial can be left to sit for a short period to allow for complete dissolution.[4]

  • Verification and Storage:

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • If not for immediate use, aliquot the reconstituted this compound into smaller, single-use sterile tubes.

    • Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.

    • Store the aliquots at -20°C or colder.

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound, whether in powdered or liquid form, should be treated as hazardous biological waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste Segregation and Disposal Protocol
Waste Type Disposal Container Treatment and Disposal Procedure
Solid Waste (contaminated gloves, pipette tips, vials, etc.)Labeled biohazard bag or containerCollect in a designated, leak-proof container clearly marked with the biohazard symbol.[5] This waste should be autoclaved or incinerated by a licensed hazardous waste disposal service.
Liquid Waste (unused this compound solutions, contaminated buffers)Labeled, leak-proof hazardous waste containerCollect in a clearly labeled, sealed container.[6] Do not pour down the drain. The waste should be chemically inactivated (e.g., with a strong acid or base, followed by neutralization) or incinerated. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[7]
Sharps (contaminated needles, syringes)Puncture-resistant sharps containerPlace all sharps immediately into a designated, puncture-resistant container labeled with the biohazard symbol.[6] Do not recap needles. The container should be sealed when three-quarters full and disposed of through a certified medical waste vendor.[6]

Visual Guidance: Workflows and Pathways

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

Royalisin_Handling_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal PPE Don Appropriate PPE Workspace Prepare Sanitized Workspace PPE->Workspace Materials Gather Sterile Materials Workspace->Materials Reconstitute Reconstitute Lyophilized Peptide Materials->Reconstitute Aliquot Aliquot into Working Solutions Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste per Protocol Segregate->Dispose

Standard workflow for safely handling this compound.

Royalisin_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste Waste This compound-Contaminated Waste Generated Solid_Container Place in Labeled Biohazard Bag Waste->Solid_Container Liquid_Container Collect in Sealed, Labeled Container Waste->Liquid_Container Sharps_Container Place in Puncture-Resistant Sharps Container Waste->Sharps_Container Solid_Disposal Autoclave/Incinerate Solid_Container->Solid_Disposal Liquid_Disposal Chemical Inactivation/Incineration Liquid_Container->Liquid_Disposal Sharps_Disposal Dispose via Medical Waste Vendor Sharps_Container->Sharps_Disposal

Waste segregation and disposal plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.